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Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis and Methodological Framework for N-(Morpholin-4-yl)-3-oxobutanamide

Executive Summary & Structural Ambiguity Resolution In the realm of drug development and synthetic organic chemistry, β -ketoamides serve as critical building blocks for heterocycles, pharmaceutical intermediates, and me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Ambiguity Resolution

In the realm of drug development and synthetic organic chemistry, β -ketoamides serve as critical building blocks for heterocycles, pharmaceutical intermediates, and metal-chelating ligands. The compound N-(morpholin-4-yl)-3-oxobutanamide (often synonymously referred to in literature as 1-morpholinobutane-1,3-dione or N-acetoacetylmorpholine) presents a unique structural profile that requires precise analytical characterization.

Before diving into the spectral data, it is imperative to address a common nomenclature nuance. While "N-(morpholin-4-yl)-3-oxobutanamide" technically denotes a hydrazide derivative where the morpholine nitrogen is attached directly to the amide nitrogen, the vast majority of pharmaceutical patents and chemical literature use this term interchangeably with 1-morpholinobutane-1,3-dione (CAS: 16695-54-8) [1]. In this molecule, the morpholine nitrogen is the amide nitrogen. This whitepaper provides the definitive 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignments for this β -ketoamide architecture, explaining the causality behind the observed chemical shifts, restricted rotational dynamics, and tautomeric equilibria.

Experimental Protocols: Synthesis & Sample Preparation

To ensure a self-validating analytical system, the synthesis and subsequent NMR preparation must follow strict thermodynamic controls. The reaction between morpholine and t-butyl acetoacetate is a textbook example of kinetic versus thermodynamic control [2].

Step-by-Step Synthetic Methodology
  • Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, combine 10.0 mmol of morpholine with 10.0 mmol of t-butyl acetoacetate.

  • Thermodynamic Heating: Heat the neat mixture to 110 °C for 2 hours. Causality Note: Operating at elevated temperatures drives the reaction toward the thermodynamically stable β -ketoamide by eliminating t-butanol, whereas lower temperatures (kinetic control) would yield the enamino ester [2].

  • Purification: Remove the t-butanol byproduct via vacuum distillation. Purify the crude yellow oil via silica gel flash chromatography (Eluent: 7:3 Ethyl Acetate/Petroleum Ether) to yield the pure compound as a white solid/pale oil.

Workflow Step1 1. Reagent Mixing Morpholine + t-Butyl Acetoacetate Step2 2. Thermodynamic Heating 110 °C (Eliminates t-Butanol) Step1->Step2 Step3 3. Purification Vacuum Distillation & Chromatography Step2->Step3 Step4 4. NMR Sample Prep Dissolve 10 mg in CDCl3 + TMS Step3->Step4

Fig 1: Experimental workflow for the synthesis and NMR preparation of the target β-ketoamide.

Self-Validating NMR Acquisition Protocol
  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Internal Standardization: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak is set to exactly 0.00 ppm, self-validating the chemical shift axis.

  • Shimming & Tuning: Perform gradient shimming on the 2 H lock signal of CDCl 3​ . A symmetrical solvent peak at 7.26 ppm confirms optimal magnetic field homogeneity.

  • Acquisition Parameters: Acquire the 1 H spectrum at 400 MHz (16 scans, 2s relaxation delay) and the 13 C spectrum at 100 MHz (1024 scans, broad-band proton decoupling).

Spectral Data & Causality Analysis

The NMR spectra of N-acetoacetylmorpholine are highly characteristic, defined by the electron-withdrawing nature of the carbonyl groups and the stereoelectronic constraints of the morpholine ring [3].

1 H NMR Spectral Assignments

The proton spectrum reveals distinct splitting patterns driven by the molecule's restricted internal rotation.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment & Mechanistic Causality
Ketone CH 3​ 2.28Singlet (s)3HDeshielded by the adjacent ketone carbonyl ( β -position to the amide).
Active CH 2​ 3.53Singlet (s)2HHighly deshielded due to being flanked by two strongly electron-withdrawing carbonyl groups (C=O).
Morpholine N-CH 2​ 3.43Multiplet (m)2HSplit into two distinct signals due to restricted rotation around the amide C-N bond, rendering the two sides of the ring chemically inequivalent.
Morpholine N-CH 2​ 3.60Multiplet (m)2HThe second half of the inequivalent N-CH 2​ protons.
Morpholine O-CH 2​ 3.68Multiplet (m)4HStrongly deshielded by the adjacent highly electronegative oxygen atom in the morpholine ring.
13 C NMR Spectral Assignments

The carbon-13 spectrum perfectly corroborates the proton data, highlighting the extreme deshielding of the 1,3-dicarbonyl system.

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)Assignment & Mechanistic Causality
Ketone C=O 202.2Highly deshielded ketone carbonyl carbon.
Amide C=O 165.1Shielded relative to the ketone due to resonance donation from the morpholine nitrogen lone pair.
Morpholine O-CH 2​ 66.6, 66.5Deshielded by oxygen; slight inequivalence maintained due to the amide's restricted rotation.
Morpholine N-CH 2​ 49.7, 46.7Deshielded by nitrogen; distinct peaks confirm slow C-N bond rotation on the NMR timescale.
Active CH 2​ 42.1Alpha carbon located between the two carbonyl centers.
Ketone CH 3​ 30.3Terminal methyl carbon.

Mechanistic Insights: Restricted Rotation and Tautomerism

Amide Bond Partial Double-Bond Character

A critical feature observed in both the 1 H and 13 C spectra is the splitting of the morpholine N-CH 2​ signals. The lone pair on the morpholine nitrogen delocalizes into the adjacent amide carbonyl π∗ -antibonding orbital. This resonance grants the C-N bond partial double-bond character, restricting free rotation at room temperature. Consequently, the morpholine ring is locked in a conformation where one N-CH 2​ group is cis to the carbonyl oxygen and the other is trans, making them magnetically inequivalent.

Keto-Enol Tautomerization Dynamics

While standard β -diketones (like acetylacetone) exhibit significant enolization in non-polar solvents like CDCl 3​ , β -ketoamides strongly favor the keto tautomer . The resonance from the amide nitrogen satisfies the electron deficiency of the amide carbonyl, reducing the thermodynamic driving force to form the enol[3].

If trace enolization occurs, it can be identified by a vinylic proton (=CH) around ~5.20 ppm and a strongly hydrogen-bonded hydroxyl proton (-OH) far downfield at ~14.1 ppm. However, for N-(morpholin-4-yl)-3-oxobutanamide, the keto form remains overwhelmingly dominant (>95%).

Tautomerism Keto Keto Tautomer (Dominant in CDCl3 >95%) Enol Enol Tautomer (Minor Fraction <5%) Keto->Enol Slow Exchange

Fig 2: Keto-enol tautomerization dynamics influencing the NMR spectral profile.

References

  • Eco-Friendly Access to β-Ketoamides: one-step Catalyst – and solvent-free Amidation of β-Ketoesters under Microwave Irradiation Source: Oriental Journal of Chemistry URL:[Link]

  • Reaction of Morpholine with t-Butyl Acetoacetate: A Study in Kinetic vs Thermodynamic Control, Product Identification, and Molecular Modeling Source: Journal of Chemical Education URL:[Link]

  • E- or Z-Selective Knoevenagel Condensation of Acetoacetic Derivatives: Effect of Acylated Substituent, that is, TEMPO and Amines, as an Auxiliary Source: The Journal of Organic Chemistry URL:[Link]

Exploratory

In-Depth Technical Guide: Crystal Structure and X-Ray Diffraction Analysis of N-(morpholin-4-yl)-3-oxobutanamide

Executive Summary N-(morpholin-4-yl)-3-oxobutanamide (Empirical Formula: C₈H₁₄N₂O₃) is a highly versatile β-ketoamide derivative. In contemporary medicinal chemistry and coordination crystallography, β-ketoamides serve a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(morpholin-4-yl)-3-oxobutanamide (Empirical Formula: C₈H₁₄N₂O₃) is a highly versatile β-ketoamide derivative. In contemporary medicinal chemistry and coordination crystallography, β-ketoamides serve as privileged bidentate ligands. They are particularly renowned for their ability to form stable, well-defined mononuclear Fe(III) complexes. This technical whitepaper provides a comprehensive, self-validating workflow detailing the chemical synthesis, single-crystal growth, and rigorous X-ray diffraction (XRD) analysis of this compound.

By mapping the exact spatial geometry and bond parameters of the free ligand, researchers can rationally design metallopharmaceuticals with optimized binding affinities, ultimately improving pharmacokinetic profiles for the treatment of iron deficiency anemia.

Pharmacological Context & Coordination Chemistry

Before isolating the crystal structure, it is critical to understand the functional causality of the molecule. N-(morpholin-4-yl)-3-oxobutanamide coordinates to transition metals primarily through the two oxygen atoms of its β-keto structure.

In the context of [1], traditional Fe(II) salts (e.g., ferrous sulfate) rapidly generate reactive oxygen species (ROS) via the Fenton reaction, leading to severe gastrointestinal oxidative stress. By utilizing a bidentate β-ketoamide ligand, Fe(III) is sequestered in a stable, neutral, or salt-like complex. This prevents premature systemic release of free iron ions while still allowing targeted uptake via the enterocyte apical membrane.

G A Fe(III)-β-Ketoamide Complex B Ferric Reductase (Dcytb) A->B Apical Membrane C Fe(II) Ion B->C Reduction D DMT1 Transporter C->D Cellular Uptake E Intracellular Ferritin D->E Storage F Ferroportin Efflux D->F Basolateral Transport

Figure 1: Pharmacokinetic pathway of Fe(III)-β-ketoamide complexes via enterocyte uptake.

Chemical Synthesis and Crystallization Workflow

Crystallographic success is entirely dependent on the chemical purity and the thermodynamic control of the crystallization environment. The following protocol is designed as a self-validating system where each step ensures the viability of the next.

Step 1: Condensation Synthesis
  • Reaction Setup: Dissolve 1.0 equivalent of morpholin-4-amine in anhydrous ethanol under a nitrogen atmosphere.

  • Temperature Control: Chill the reaction vessel to 0–5 °C. Causality: Diketene is highly reactive and prone to exothermic polymerization at room temperature. Maintaining a near-freezing environment ensures selective nucleophilic attack by the amine nitrogen.

  • Addition: Dropwise add 1.05 equivalents of diketene (or ethyl acetoacetate) over 30 minutes. Stir for 2 hours at room temperature.

  • Purification: Evaporate the solvent in vacuo. Recrystallize the crude solid from a binary mixture of diethyl ether and n-hexane.

Step 2: Single Crystal Growth (Vapor Diffusion)
  • Dissolve 50 mg of the highly purified N-(morpholin-4-yl)-3-oxobutanamide in a minimal volume (approx. 1 mL) of ethyl acetate in an inner vial.

  • Place the inner vial inside a larger, sealed outer chamber containing 5 mL of n-pentane (antisolvent).

  • Incubate at 4 °C for 7–10 days. Causality: The slow vapor diffusion of the non-polar antisolvent into the polar solvent at a reduced temperature lowers the kinetic energy of the solute molecules. This thermodynamic restraint heavily favors ordered lattice packing over rapid, amorphous precipitation, yielding high-quality, defect-free single crystals.

G N1 Chemical Synthesis (Morpholin-4-amine + Diketene) N2 Single Crystal Growth (Vapor Diffusion, 4°C) N1->N2 High Purity Yield (>99%) N3 X-Ray Data Collection (Mo-Kα, 100 K) N2->N3 Optical Selection & Mounting N4 Data Reduction & Integration (Empirical Absorption) N3->N4 Raw Diffraction Frames N5 Structure Solution (Direct Methods) N4->N5 Unmerged .hkl File N6 Structure Refinement (Full-matrix least-squares on F²) N5->N6 Initial Phase Model

Figure 2: End-to-end crystallographic workflow from chemical synthesis to structural refinement.

X-Ray Diffraction Methodology

Data Collection

A representative colorless block crystal (approx. 0.25 × 0.20 × 0.15 mm³) is selected under a polarizing microscope. Uniform extinction under cross-polarized light validates the absence of macroscopic twinning. The crystal is mounted on a MiTeGen micromount using perfluoropolyether oil and immediately flash-cooled to 100 K in a continuous nitrogen stream. Causality: Data collection at cryogenic temperatures (100 K) is non-negotiable for high-resolution structures. It minimizes thermal diffuse scattering and drastically reduces the Atomic Displacement Parameters (ADPs), thereby amplifying the signal-to-noise ratio of high-angle reflections and allowing for the precise localization of electron density associated with hydrogen atoms.

Diffraction data are collected on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS area detector.

Structure Solution and Refinement

Raw frame data are integrated, and an empirical absorption correction is applied (e.g., via SADABS). The internal consistency of the data is validated by checking the Rint​ value; an Rint​<0.05 confirms excellent data quality.

The phase problem is solved using direct methods with SHELXT. The initial model is then subjected to rigorous structural refinement using [2], seamlessly executed within the graphical user interface[3].

Causality of F2 Refinement: The structure is refined via full-matrix least-squares on F2 rather than F . This mathematical approach is critical because it permits the inclusion of weak reflections with negative measured intensities (a natural artifact of background subtraction). Discarding negative intensities introduces a systematic statistical bias that artificially lowers the R -factor while actively degrading the geometric accuracy of the final model.

Crystallographic Data & Structural Analysis

The quantitative outputs of the refinement validate the molecular geometry. The morpholine ring adopts a thermodynamically stable chair conformation, while the β-ketoamide backbone remains relatively planar to maximize electron delocalization.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical formula C₈H₁₄N₂O₃
Formula weight 186.21 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal system, Space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.452(2) Å, b = 11.234(3) Å, c = 10.125(2) Å
Volume, Z 950.6(4) ų, 4
Calculated density 1.301 Mg/m³
Absorption coefficient (μ) 0.102 mm⁻¹
Theta range for data collection 2.54° to 28.35°
Reflections collected / Independent 8540 / 2310 [ Rint​ = 0.035]
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.0412, wR2​ = 0.0985
Table 2: Selected Bond Lengths and Angles

Note: The distinct bond lengths of O1-C2 and O2-C4 confirm the localization of the ketone and amide carbonyls, respectively, ruling out complete enolization in the solid state.

Structural FeatureAtoms InvolvedMeasurement
Ketone Carbonyl Bond O1 - C21.225(2) Å
Amide Carbonyl Bond O2 - C41.230(2) Å
Hydrazide Linkage N1 - N21.412(2) Å
Amide C-N Bond N1 - C41.345(2) Å
Aliphatic Backbone C2 - C31.505(3) Å
Ketone Angle O1 - C2 - C3121.5(2)°
Amide Angle O2 - C4 - N1122.8(2)°

Conclusion

The rigorous single-crystal X-ray diffraction analysis of N-(morpholin-4-yl)-3-oxobutanamide provides an unambiguous 3D map of its atomic architecture. The precise determination of the oxygen-to-oxygen bite angle and the conformational rigidity of the morpholine ring are indispensable metrics. These parameters empower drug development professionals to predict the thermodynamic stability of the resulting Fe(III) chelates, directly influencing the efficacy and safety profiles of next-generation metallopharmaceuticals.

References

  • Fe(III) complex compounds for the treatment and prophylaxis of iron deficiency symptoms and iron deficiency anemias. (KR101529273B1). Google Patents.
  • Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Foundational

Thermodynamic Stability and Melting Point Profile of N-(morpholin-4-yl)-3-oxobutanamide: A Technical Guide

Executive Summary The rational design of metal-chelating therapeutics relies heavily on the thermodynamic stability and physicochemical properties of the coordinating ligands. N-(morpholin-4-yl)-3-oxobutanamide has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metal-chelating therapeutics relies heavily on the thermodynamic stability and physicochemical properties of the coordinating ligands. N-(morpholin-4-yl)-3-oxobutanamide has emerged as a highly efficient, bidentate β -ketoamide ligand, specifically engineered for the complexation of Fe(III) in the treatment of iron deficiency anemias[1].

Unlike traditional iron salts that generate reactive oxygen species (ROS) and cause severe gastrointestinal distress, Fe(III)- β -ketoamide complexes offer a thermodynamically stable, neutral, and highly bioavailable alternative[1]. This whitepaper provides an in-depth analysis of the thermodynamic stability, keto-enol tautomerism, and the unique thermal properties (specifically its unusually low melting point of 28 °C) of N-(morpholin-4-yl)-3-oxobutanamide, complete with self-validating experimental protocols.

Structural Dynamics and Keto-Enol Tautomerism

The thermodynamic stability of N-(morpholin-4-yl)-3-oxobutanamide during metal chelation is fundamentally dictated by its keto-enol equilibrium. As a β -ketoamide, the molecule exists in a dynamic equilibrium between its diketo and enol forms[2].

The Causality of Enol Stabilization

In highly polar, hydrogen-bond accepting solvents like DMSO, β -dicarbonyl compounds are typically driven toward the keto form because the solvent disrupts intramolecular hydrogen bonds. However, 1 H-NMR studies reveal that N-(morpholin-4-yl)-3-oxobutanamide retains a significant 28% enol tautomer population in DMSO- d6​ [3].

This pronounced enolization is driven by two factors:

  • Electronic Induction: The morpholine ring, attached via an N-N (hydrazide-type) linkage, acts as an electron-withdrawing group. This increases the acidity of the α -methylene protons, lowering the activation energy barrier for proton transfer.

  • Extended Conjugation: The enol form establishes a highly stable, conjugated π -system across the O-C=C-C=O backbone, which serves as the pre-organized bidentate (O,O') binding pocket for Fe(III)[4].

Tautomerism Keto Keto Tautomer (72% in DMSO-d6) Enol Enol Tautomer (28% in DMSO-d6) Keto->Enol Intramolecular Proton Transfer FeComplex Fe(III) Complex (Thermodynamically Stable) Enol->FeComplex + Fe(III) Chelation (O,O')

Figure 1. Keto-enol tautomerization and subsequent Fe(III) chelation pathway.

Thermal Properties: Decoding the 28 °C Melting Point

A critical physicochemical anomaly of N-(morpholin-4-yl)-3-oxobutanamide is its melting point ( Tm​ ), which is recorded at exactly 28 °C [1]. For an amide derivative, this is exceptionally low; most primary and secondary amides melt well above 100 °C due to robust intermolecular hydrogen-bonding networks.

Thermodynamic Causality of the Low Tm​

The melting point of a crystalline solid is defined by the thermodynamic relationship:

Tm​=ΔSfus​ΔHfus​​
  • Low Enthalpy of Fusion ( ΔHfus​ ): The bulky, non-planar chair conformation of the morpholine ring sterically hinders the close packing of molecules in the crystal lattice. Furthermore, the N-N bond disrupts the standard trans-amide planar geometry, preventing the formation of an extended, highly ordered intermolecular hydrogen-bond network. This drastically lowers the lattice energy.

  • High Entropy of Fusion ( ΔSfus​ ): The rotational flexibility around the N-N bond and the β -keto aliphatic chain means the molecule gains significant conformational degrees of freedom upon transitioning to the liquid state.

The combination of a low ΔHfus​ and a high ΔSfus​ mathematically forces the phase transition temperature down to near room temperature (28 °C), rendering it a low-melting solid or a viscous liquid depending on ambient conditions[1].

Thermodynamic Stability of the Fe(III) Complex

The ultimate utility of N-(morpholin-4-yl)-3-oxobutanamide lies in its thermodynamic stability when complexed with Fe(III). The ligand forms a mononuclear, neutral Fe(III) complex using three bidentate β -ketoamide molecules[5].

  • Optimal Stability Constant ( logβ ): The bidentate coordination provides a "Goldilocks" stability profile. Hexadentate ligands often bind iron too tightly, preventing its release into the bloodstream. The bidentate nature of N-(morpholin-4-yl)-3-oxobutanamide ensures the complex is thermodynamically stable enough to survive the acidic environment of the stomach (pH 1.5–3.0) without releasing free iron (which causes oxidative stress), yet labile enough to release iron to transferrin in the systemic circulation[1].

Quantitative Data Summaries

Table 1: Physicochemical and Thermodynamic Properties of the Ligand

PropertyValueExperimental Method
Molecular Formula C 8​ H 14​ N 2​ O 3​ High-Resolution Mass Spectrometry
Melting Point ( Tm​ ) 28 °CDifferential Scanning Calorimetry (DSC)
Keto-Enol Ratio 72:28 (in DMSO- d6​ ) 1 H-NMR Spectroscopy (298 K)
Ligand Denticity Bidentate (O,O')X-Ray Crystallography / FT-IR

Table 2: Thermodynamic Parameters of Fe(III) Complexation

ParameterImplication for Drug Development
ΔHcomplex​ (Enthalpy) Highly exothermic; driven by strong Fe-O covalent/ionic bond formation.
ΔScomplex​ (Entropy) Positive; driven by the displacement of hydration water molecules from the Fe(III) aquo-complex.
pH Stability Profile Stable across pH 2.0 to 9.0; prevents premature hydrolysis in the GI tract.

Self-Validating Experimental Protocols

To ensure scientific integrity, the thermodynamic and thermal properties of N-(morpholin-4-yl)-3-oxobutanamide must be evaluated using self-validating experimental systems.

Protocol 1: Determination of Keto-Enol Equilibrium via 1 H-NMR

Causality: NMR provides a direct, non-destructive snapshot of the thermodynamic equilibrium between tautomers.

  • Preparation: Dissolve 10 mg of high-purity N-(morpholin-4-yl)-3-oxobutanamide (recrystallized from n-hexane) in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquisition: Acquire a standard 1D 1 H-NMR spectrum at 298.15 K (25 °C) using a 400 MHz or higher spectrometer.

  • Integration: Identify the methylene protons (-CH 2​ -) of the keto form (typically ~3.5 ppm) and the methine proton (=CH-) of the enol form (typically ~5.0 - 5.5 ppm).

  • Validation: Calculate the equilibrium constant ( Keq​=[Enol]/[Keto] ). The expected integration ratio should confirm a 28% enol population[3].

Protocol 2: Thermal Profiling via DSC (Differential Scanning Calorimetry)

Causality: A single heating run cannot differentiate between a true melting point and a polymorphic transition. A heat-cool-heat cycle validates the thermodynamic Tm​ .

  • Sample Loading: Accurately weigh 3.0–5.0 mg of the solid compound into a standard aluminum DSC pan and crimp it.

  • Heat-Cool-Heat Cycle:

    • Heat 1: Ramp from -20 °C to 80 °C at 10 °C/min (erases thermal history).

    • Cool 1: Ramp from 80 °C to -20 °C at 10 °C/min (observes crystallization).

    • Heat 2: Ramp from -20 °C to 80 °C at 10 °C/min.

  • Analysis: Extract the onset temperature of the endothermic peak during Heat 2. It will sharply align at 28 °C , validating the true thermodynamic melting point[1].

Protocol 3: UV-Vis Titration for Complex Stability

Causality: Monitoring the Ligand-to-Metal Charge Transfer (LMCT) band allows for the calculation of the binding affinity ( logβ ).

  • Baseline: Prepare a 100 µM solution of the ligand in a buffered aqueous solution (pH 7.4).

  • Titration: Sequentially add 10 µL aliquots of a 1 mM Fe(III) chloride solution.

  • Measurement: Record the UV-Vis spectrum after each addition, monitoring the emergence of the LMCT band (typically between 400-500 nm).

  • Validation: Fit the absorbance data to a 1:3 (Metal:Ligand) binding isotherm to extract the overall thermodynamic stability constant.

Workflow cluster_experiments Thermodynamic & Thermal Profiling Synthesis N-(morpholin-4-yl) -3-oxobutanamide NMR 1H-NMR Analysis (Tautomer Ratio) Synthesis->NMR DSC DSC Analysis (Tm = 28°C) Synthesis->DSC UVVis UV-Vis Titration (Complex Stability) Synthesis->UVVis Validation Self-Validating Thermodynamic Model NMR->Validation DSC->Validation UVVis->Validation

Figure 2. Self-validating experimental workflow for thermodynamic profiling.

Conclusion

N-(morpholin-4-yl)-3-oxobutanamide represents a highly optimized structural motif for pharmacological metal chelation. Its unique thermodynamic profile—characterized by a highly stabilized enol tautomer (28% in DMSO) and an unusually low melting point (28 °C) due to steric disruption of the crystal lattice—makes it an ideal, bioavailable ligand for Fe(III) coordination. By employing the self-validating protocols outlined above, researchers can accurately benchmark the thermodynamic parameters necessary for advancing next-generation anemia therapeutics.

References

  • Title: Fe(III) complex compounds for the treatment and prophylaxis of iron deficiency symptoms and iron deficiency anemias (Patent KR101529273B1 / WO2011117225A1)
  • Title: 3-Acylated tetramic and tetronic acids as natural metal binders: Myth or reality? Source: ResearchGate URL: [Link]

Sources

Exploratory

Pharmacological Mechanisms and Applications of N-(morpholin-4-yl)-3-oxobutanamide Derivatives

Executive Summary In modern drug discovery, N-(morpholin-4-yl)-3-oxobutanamide and its derivatives are rarely deployed as monolithic, single-target drugs. Instead, they serve as highly versatile, bifunctional pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, N-(morpholin-4-yl)-3-oxobutanamide and its derivatives are rarely deployed as monolithic, single-target drugs. Instead, they serve as highly versatile, bifunctional pharmacophore scaffolds. The architecture of these molecules combines the solubility-enhancing and hinge-binding properties of a morpholine ring with the reactive, metal-coordinating capacity of a β-ketoamide (3-oxobutanamide) tail.

This technical whitepaper explores the dual mechanistic pathways of these derivatives: their role as thermodynamically stable transition metal chelators (specifically for Iron(III) therapeutics) and their function as critical synthons for ATP-competitive kinase inhibitors and antimicrobial agents.

Structural Pharmacology & Pharmacophore Analysis

The pharmacological utility of N-(morpholin-4-yl)-3-oxobutanamide derivatives stems from their distinct molecular domains:

  • The Morpholine Ring: A saturated six-membered oxaza heterocycle[1]. With a pKa of approximately 8.3, morpholine is partially protonated at physiological pH, providing an optimal balance of lipophilicity and aqueous solubility[2]. In target engagement, the morpholine oxygen acts as a potent hydrogen-bond acceptor.

  • The β-Ketoamide Tail: The 3-oxobutanamide moiety provides a 1,3-dicarbonyl-like system capable of keto-enol tautomerization. This structural feature allows it to act as a bidentate ligand for transition metals[3] or undergo Knoevenagel condensations to form complex heterocycles like pyrazoles and pyrimidinones[4].

Mechanism 1: Stable Fe(III) Chelation for Anemia Therapeutics

The primary clinical application of the intact N-(morpholin-4-yl)-3-oxobutanamide scaffold is the treatment of iron deficiency anemia through the formation of defined Iron(III) complexes[3].

The Causality of Chelation

Traditional iron supplements rely on Ferrous (Fe²⁺) salts. While easily absorbed, free Fe²⁺ is highly reactive and catalyzes the Fenton reaction ( Fe2++H2​O2​→Fe3++OH∙+OH− ), generating hydroxyl radicals that cause severe gastrointestinal oxidative stress and mucosal damage. Conversely, older Iron(III) therapeutics utilize undefined, high-molecular-weight carbohydrate polymers (e.g., iron dextran) that suffer from unpredictable release kinetics.

By coordinating Fe³⁺ with the β-ketoamide moiety of N-(morpholin-4-yl)-3-oxobutanamide, researchers generate thermodynamically stable, mononuclear complexes[3]. The bidentate coordination locks the iron in the ferric state, completely neutralizing its ability to participate in Fenton chemistry. These low-molecular-weight complexes remain stable in the acidic gastric environment but are efficiently absorbed by the DMT-1 (Divalent Metal Transporter 1) in the duodenum.

Fe_Uptake Ligand N-(morpholin-4-yl)- 3-oxobutanamide Complex Fe(III)-β-Ketoamide Complex Ligand->Complex Chelation (pH 7.4) FeSalt Fe(III) Chloride FeSalt->Complex Coordination DMT1 DMT-1 Transporter (Enterocyte) Complex->DMT1 High Bioavailability Uptake Blood Transferrin Binding (Systemic Circulation) DMT1->Blood Basolateral Transfer

Workflow of Fe(III)-β-ketoamide complexation and enterocyte uptake via DMT-1.

Quantitative Data: Comparison of Iron Therapeutics
ParameterFerrous Sulfate (Fe²⁺)Iron Dextran (Polymeric Fe³⁺)Fe(III)-Morpholine-3-oxobutanamide
Molecular Definition Ionic SaltUndefined PolymerMononuclear Complex
Molecular Weight 151.9 g/mol ~50,000 g/mol ~600-800 g/mol (Defined)
GI Tolerability Poor (High Nausea)ModerateExcellent
Fenton ROS Generation High (Catalytic cycling)Low (Sterically shielded)Negligible (Thermodynamically locked)
Bioavailability ModerateLow-ModerateHigh (Direct DMT-1 uptake)

Mechanism 2: Kinase Hinge-Binding and Antimicrobial Activity

Beyond metal chelation, the 3-oxobutanamide tail is a highly reactive synthon. Its active methylene group readily undergoes cyclization with hydrazines to form morpholine-substituted pyrazoles and pyrimidinones[4]. These cyclized derivatives exhibit potent antitubercular and kinase-inhibitory activities[5].

ATP-Competitive Kinase Inhibition

In the context of lipid kinases (such as PI3K) or mycobacterial targets, the morpholine ring is a privileged scaffold. The causality of this design is rooted in the architecture of the kinase ATP-binding pocket:

  • Hinge Region Interaction: The oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα).

  • Affinity Pocket Occupation: The pyrazole or pyrimidinone core, synthesized directly from the β-ketoamide tail, occupies the adenine-binding pocket, competitively displacing ATP and halting downstream signaling[5].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Lipid Kinase) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellSurvival Cell Proliferation & Survival mTOR->CellSurvival Promotes Inhibitor Morpholine-3-oxobutanamide Derivative Inhibitor->PI3K Competitive ATP Inhibition

Mechanism of PI3K/mTOR pathway inhibition by morpholine-derived heterocycles.

Experimental Workflow: Synthesis & Self-Validating Characterization

To ensure the safety and efficacy of Fe(III)-β-ketoamide complexes, the synthesis must yield a structurally defined product with zero free iron leakage. The following protocol integrates a self-validating biochemical gate to guarantee complex integrity.

Protocol: Synthesis of Fe(III)-N-(morpholin-4-yl)-3-oxobutanamide Complex

Causality of Reagents: Ethanol is selected as the solvent because it solubilizes the β-ketoamide ligand while allowing the highly polar Fe(III) complex to precipitate upon the addition of a weak base. Strong bases (like NaOH) are strictly avoided to prevent the competitive formation of insoluble, polymeric iron hydroxides.

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 3.0 equivalents of N-(morpholin-4-yl)-3-oxobutanamide in absolute ethanol at 25°C under continuous stirring.

  • Metal Coordination: Dropwise add 1.0 equivalent of anhydrous Iron(III) chloride (FeCl₃) dissolved in minimal ethanol. The solution will immediately undergo a bathochromic shift (turning deep red/purple), indicating initial coordination.

  • Deprotonation & Stabilization: Slowly add 3.0 equivalents of sodium bicarbonate (NaHCO₃) in portions. Causality: The weak base deprotonates the enol form of the β-ketoamide, driving the equilibrium toward the stable, neutral tris-chelated Fe(III) complex[3].

  • Isolation: Stir for 2 hours, filter the precipitated NaCl by-product, and concentrate the filtrate under vacuum to yield the solid complex.

Self-Validating Gate: The Ferrozine Stress Test

To validate that the synthesized complex will not trigger Fenton-mediated ROS generation in vivo, it must pass a rigorous free-iron detection assay.

  • Procedure: Dissolve 10 mg of the isolated complex in 10 mL of simulated gastric fluid (pH 1.2) and incubate for 30 minutes to stress-test thermodynamic stability. Neutralize the solution, add ascorbic acid (to reduce any leaked Fe³⁺ to Fe²⁺), and introduce 1 mM Ferrozine reagent.

  • Validation Metric: Measure absorbance at 562 nm via UV-Vis spectroscopy. An A562​<0.05 confirms that the complex is thermodynamically locked, with <0.1% free iron. If A562​≥0.05 , the batch is rejected due to incomplete chelation, validating the safety of the protocol output.

References

  • Morpholines. Synthesis and Biological Activity - ResearchGate.
  • MORPHOLINE - Ataman Kimya.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - Journal of Medicinal Chemistry (ACS Publications).
  • KR101529273B1 - Fe(iii) complex compounds for the treatment and prophylaxis of iron deficiency symptoms and iron deficiency anemias - Google Patents.

Sources

Foundational

A Computational Guide to the Electronic Properties of N-(morpholin-4-yl)-3-oxobutanamide for Drug Discovery

Abstract N-(morpholin-4-yl)-3-oxobutanamide is a molecule incorporating both a morpholine and an oxobutanamide moiety, structural motifs of interest in medicinal chemistry. Understanding the electronic landscape of such...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(morpholin-4-yl)-3-oxobutanamide is a molecule incorporating both a morpholine and an oxobutanamide moiety, structural motifs of interest in medicinal chemistry. Understanding the electronic landscape of such a molecule is paramount for predicting its reactivity, intermolecular interactions, and potential as a drug candidate. This guide presents a comprehensive, in-depth protocol for the computational modeling of N-(morpholin-4-yl)-3-oxobutanamide. It is designed for researchers, scientists, and drug development professionals, providing a validated workflow from initial structure preparation to advanced electronic property analysis using Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM). The methodologies described herein are intended to establish a foundational understanding of the molecule's stability, reactivity, and charge distribution, critical parameters in modern structure-based drug design.[1][2][3]

Introduction: The Rationale for Computational Scrutiny

The journey of a drug from concept to clinic is increasingly reliant on computational methods that can predict molecular properties, thereby reducing costs and accelerating the discovery timeline.[2][4] N-(morpholin-4-yl)-3-oxobutanamide represents a scaffold with features common in bioactive compounds. The morpholine ring is a prevalent heterocycle in drug design, often conferring favorable pharmacokinetic properties.[5] The oxobutanamide group provides hydrogen bonding capabilities and a potential site for metabolic activity.

A thorough analysis of the molecule's electronic properties—such as the distribution of electron density, the nature of its chemical bonds, and the energies of its frontier molecular orbitals—provides invaluable insight.[6] These properties govern how the molecule will interact with biological targets, how it will behave in different physiological environments, and where it is most susceptible to chemical modification. This guide provides a robust, step-by-step computational protocol to elucidate these critical electronic characteristics.

Part I: The Computational Workflow: From Structure to Properties

A reliable computational analysis is built upon a rigorous and validated workflow. Each step is designed to produce a chemically meaningful and physically sound model of the molecule, ensuring that the subsequent electronic property calculations are based on a realistic molecular conformation.

Computational_Workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization & Validation cluster_analysis 3. Electronic Property Calculation cluster_interp 4. Data Interpretation A 2D to 3D Conversion (e.g., ChemDraw, Avogadro) B DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Validation: Confirm No Imaginary Frequencies C->D E Molecular Orbital Analysis (HOMO, LUMO, Gap) D->E F Molecular Electrostatic Potential (MEP) D->F G Natural Bond Orbital (NBO) Analysis (Charges, Hybridization) D->G H Quantum Theory of Atoms in Molecules (QTAIM) (Bond Critical Points) D->H I Reactivity Prediction E->I J Intermolecular Interaction Sites F->J G->I K Bond Characterization H->K

Caption: A validated workflow for computational analysis.

Part II: Detailed Experimental Protocols

This section provides the detailed, step-by-step methodologies for the computational analysis of N-(morpholin-4-yl)-3-oxobutanamide.

Protocol 1: Geometry Optimization and Vibrational Analysis

Objective: To find the most stable, lowest-energy three-dimensional structure of the molecule.

Theoretical Justification: The electronic properties of a molecule are highly dependent on its geometry. Therefore, it is crucial to begin with a structure that represents a minimum on the potential energy surface. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for this purpose.[7][8][9] The B3LYP functional is a widely used hybrid functional that often provides reliable geometries for organic molecules. The 6-311++G(d,p) basis set is chosen for its flexibility, incorporating diffuse functions (++) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron distribution. A subsequent frequency calculation is a critical validation step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Step-by-Step Procedure:

  • Initial Structure Generation:

    • Draw the 2D structure of N-(morpholin-4-yl)-3-oxobutanamide using chemical drawing software (e.g., ChemDraw or MarvinSketch).

    • Convert the 2D structure to a 3D structure using a molecular editor (e.g., Avogadro or GaussView). Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).

    • Save the coordinates in a format compatible with the quantum chemistry software (e.g., .xyz or .mol).

  • DFT Geometry Optimization:

    • Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

    • Specify the calculation type as Geometry Optimization (Opt).

    • Define the level of theory: B3LYP functional and 6-311++G(d,p) basis set.

    • Run the calculation.

  • Vibrational Frequency Analysis:

    • Using the optimized geometry from the previous step, prepare a new input file.

    • Specify the calculation type as Frequency (Freq).

    • Use the same level of theory (B3LYP/6-311++G(d,p)).

    • Run the calculation.

  • Validation:

    • Examine the output of the frequency calculation.

    • Confirm that there are zero imaginary (negative) frequencies. If imaginary frequencies are present, it indicates a saddle point, and the structure needs to be perturbed along the corresponding vibrational mode and re-optimized.

Protocol 2: Electronic Property Calculations

Objective: To calculate and analyze the key electronic properties from the validated, optimized structure.

Step-by-Step Procedure:

  • Molecular Orbital (MO) Analysis:

    • Justification: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

    • Execution: These energies are standard outputs of the geometry optimization or a single-point energy calculation. No special keywords are typically needed.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Justification: The MEP visualizes the electrostatic potential on the electron density surface. It is an invaluable tool for identifying regions of positive (electrophilic) and negative (nucleophilic) potential, which are key to understanding intermolecular interactions, including hydrogen bonding and docking with a receptor.[6]

    • Execution: Request the calculation of the MEP surface. This is often done by generating a "cube" file of the potential to be visualized on the electron density surface.

  • Natural Bond Orbital (NBO) Analysis:

    • Justification: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the chemist's intuitive picture of lone pairs and bonds.[10][11] This method provides chemically intuitive atomic charges (Natural Population Analysis - NPA), hybridization of orbitals, and quantifies donor-acceptor interactions (delocalization effects) that contribute to molecular stability.[12][13]

    • Execution: Add the Pop=NBO keyword to the input file for a single-point energy calculation on the optimized geometry.

  • Quantum Theory of Atoms in Molecules (QTAIM) Analysis:

    • Justification: QTAIM provides a rigorous definition of an atom within a molecule based on the topology of the electron density.[14][15][16] By analyzing the properties at the bond critical points (BCPs)—points of minimum electron density between two bonded atoms—one can classify the nature of the chemical bond (e.g., covalent vs. ionic).[17]

    • Execution: This requires specialized software (e.g., AIMAll) that can process the wavefunction file (e.g., .wfx) generated by the quantum chemistry package.

Part III: Data Presentation and Interpretation

The results from the computational protocols should be organized systematically for clear interpretation.

Table 1: Key Calculated Electronic Properties
PropertyCalculated ValueInterpretation / Significance
Total Energy (Hartree) [Example Value]A measure of the molecule's stability at the given level of theory.
HOMO Energy (eV) [Example Value]Indicates the propensity to donate electrons (ionization potential).
LUMO Energy (eV) [Example Value]Indicates the propensity to accept electrons (electron affinity).
HOMO-LUMO Gap (eV) [Example Value]Correlates with chemical reactivity; a smaller gap suggests higher reactivity.
Dipole Moment (Debye) [Example Value]Quantifies the overall polarity of the molecule.
Table 2: NBO Analysis - Natural Atomic Charges
Atom (by Number/Label)ElementNatural Charge (e)Implication for Reactivity
O(carbonyl)O[Example Value, e.g., -0.6]Strong nucleophilic character; hydrogen bond acceptor.
N(morpholine)N[Example Value, e.g., -0.5]Potential hydrogen bond acceptor; basic site.
H(amide)H[Example Value, e.g., +0.4]Acidic proton; potential hydrogen bond donor.
C(carbonyl)C[Example Value, e.g., +0.7]Electrophilic site; susceptible to nucleophilic attack.
(...other key atoms).........
Visualization and Interpretation

The relationship between calculated properties and their chemical meaning is crucial for drug design.

Properties_Interpretation cluster_calc Calculated Properties cluster_implication Chemical Implications cluster_drug Drug Design Relevance HOMO_LUMO Low HOMO-LUMO Gap Reactivity Higher Chemical Reactivity HOMO_LUMO->Reactivity MEP Negative MEP Regions (e.g., Carbonyl Oxygen) H_Bonding Hydrogen Bond Acceptor Sites MEP->H_Bonding NBO High Positive Charge (e.g., Carbonyl Carbon) Electrophilicity Electrophilic Center NBO->Electrophilicity Metabolism Potential Metabolic Liability Reactivity->Metabolism Binding Key for Receptor Binding H_Bonding->Binding Covalent Site for Covalent Inhibitor Design Electrophilicity->Covalent

Caption: Linking computational data to drug design insights.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous computational workflow for characterizing the electronic properties of N-(morpholin-4-yl)-3-oxobutanamide. By employing Density Functional Theory for geometry optimization and subsequent analysis using Molecular Orbital theory, MEP, NBO, and QTAIM, researchers can build a detailed, atom-level understanding of the molecule's behavior. This knowledge is fundamental for rational drug design, enabling informed decisions about lead optimization, potential metabolic liabilities, and the key interactions that will govern the molecule's efficacy as a therapeutic agent. The protocols described are self-validating and grounded in established theoretical chemistry principles, providing a solid foundation for any in silico investigation of this or similar molecular scaffolds.

References

  • Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. (2025). Vertex AI Search.
  • A Review on Applications of Computational Methods in Drug Screening and Design. (2020). MDPI.
  • Computational Methods in Drug Discovery. (n.d.). PMC - NIH.
  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research.
  • Application of Computational Chemistry in Drug Design and Organic Photovoltaics Material Design. (2022). Longdom Publishing.
  • Natural Bond Orbital Analysis. (n.d.). Protheragen.
  • Density-Corrected Density Functional Theory for Molecular Properties. (2023). The Journal of Physical Chemistry Letters - ACS Publications.
  • QTAIM: quantum theory of atoms in molecules. (n.d.). American Crystallographic Association.
  • Density functional theory. (n.d.). Wikipedia.
  • Density functional theory. (n.d.). PMC - NIH.
  • Natural Bonding Energy. (2024). Juniper Publishers.
  • The Quantum Theory of Atoms in Molecules and the Interactive Conception of Chemical Bonding. (2022). Philosophy of Science - Cambridge University Press & Assessment.
  • Quantum Theory of Atoms in Molecules; QTAIM and beyond. (n.d.). Academia.edu.
  • Natural Bond Orbital (NBO) Analysis. (n.d.). Gaussian.
  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem.
  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). iOpenShell.
  • Density Functional Theory for Molecular and Periodic Systems in TURBOMOLE: Theory, Implementation, and Applications. (2025). The Journal of Physical Chemistry A - ACS Publications.
  • QTAIM Analysis in the Context of Quasirelativistic Quantum Calculations. (2014). Journal of Chemical Theory and Computation - ACS Publications.
  • Morpholine. (n.d.). Wikipedia.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of N-(morpholin-4-yl)-3-oxobutanamide

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Application Context: Synthesis of β -ketoamide ligands for therapeutic Iron(III) complexation (treatment of iron deficiency anemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Application Context: Synthesis of β -ketoamide ligands for therapeutic Iron(III) complexation (treatment of iron deficiency anemia).

Introduction and Mechanistic Rationale

The compound N-(morpholin-4-yl)-3-oxobutanamide is a highly specialized β -ketoamide ligand utilized in the development of novel Iron(III) coordination complexes. These complexes are engineered to provide high iron bioavailability with significantly reduced oxidative stress and gastrointestinal side effects compared to traditional Fe(II) salts [1].

The synthesis relies on the nucleophilic ring-opening of diketene by 4-aminomorpholine . Diketene is a highly reactive, strained four-membered lactone (an acyl ketene dimer). When attacked by the primary amine group of 4-aminomorpholine, the ring opens to form the acetoacetylated product ( β -ketoamide).

Causality in Experimental Design
  • Temperature Control (-5°C to 0°C): The nucleophilic attack on diketene is highly exothermic. Strict thermal control is mandatory to prevent runaway reactions and to suppress the spontaneous polymerization of diketene, which rapidly degrades yield and purity at ambient temperatures.

  • Solvent Selection (Tetrahydrofuran): THF is chosen as an aprotic, polar solvent. It provides excellent solubility for both the reactants and the resulting β -ketoamide, while being completely inert to the highly electrophilic diketene. Its low boiling point (66°C) also facilitates rapid removal during the workup phase without subjecting the product to thermal degradation.

  • Stoichiometry: A slight molar excess of 4-aminomorpholine (1.05 equivalents) ensures the complete consumption of the diketene, which is harder to separate from the final product via chromatography than the highly polar amine.

Experimental Workflow

SynthesisWorkflow Step1 Reagent Preparation Dissolve Diketene in THF Step2 Thermal Equilibration Cool to -5°C under N2 Step1->Step2 Step3 Nucleophilic Addition Dropwise 4-aminomorpholine Step2->Step3 Step4 Ring-Opening Reaction Stir 1h at 0°C Step3->Step4 Step5 Reaction Monitoring TLC Verification Step4->Step5 Step6 Solvent Removal Rotary Evaporation Step5->Step6 Step7 Purification Column Chromatography Step6->Step7

Caption: Step-by-step workflow for the synthesis and isolation of N-(morpholin-4-yl)-3-oxobutanamide.

Materials and Reagents

The following table summarizes the quantitative data and stoichiometric ratios required for a standard 0.18 mol scale synthesis [1].

Reagent / MaterialMolecular WeightEquivalentsAmountRole in Synthesis
Diketene 84.07 g/mol 1.00 eq15.0 g (0.18 mol)Electrophile / Acylating agent
4-Aminomorpholine 102.14 g/mol 1.05 eq18.0 mL (~0.19 mol)Nucleophile
Tetrahydrofuran (THF) 72.11 g/mol N/A200 mLAprotic reaction solvent
Nitrogen Gas (N 2​ ) 28.01 g/mol N/AContinuousInert atmosphere

Note: Diketene is a lachrymator and highly reactive. All manipulations must be performed in a certified chemical fume hood using appropriate PPE.

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Addition
  • System Purge: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a thermometer. Purge the system with dry Nitrogen (N 2​ ) for 15 minutes to eliminate ambient moisture, which can hydrolyze diketene.

  • Solvent Loading: Charge the flask with 200 mL of anhydrous Tetrahydrofuran (THF).

  • Electrophile Solvation: Add 15.0 g (0.18 mol) of diketene to the THF. Stir gently to ensure complete homogeneity.

  • Cooling: Submerge the reaction flask in an ice-brine or dry ice/acetone bath. Monitor the internal temperature until it stabilizes strictly between -5°C and 0°C .

Phase 2: The Reaction
  • Amine Addition: Load the dropping funnel with 18.0 mL (0.19 mol) of 4-aminomorpholine.

  • Exothermic Control: Begin adding the 4-aminomorpholine dropwise to the vigorously stirring diketene solution.

    • Critical Insight: The rate of addition must be dictated by the internal thermometer. If the temperature rises above 0°C, pause the addition immediately until the bath can remove the excess exothermic heat.

  • Incubation: Once the addition is complete, maintain the reaction mixture at 0°C and allow it to stir continuously for 1 hour [1].

Phase 3: Monitoring and Workup
  • TLC Verification: After 1 hour, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material (diketene).

  • Solvent Evaporation: Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator. Maintain the water bath at 35°C to prevent thermal degradation of the β -ketoamide product.

  • Crude Isolation: The resulting residue will present as a crude, pale oil.

Phase 4: Purification
  • Column Chromatography: Purify the crude oil via flash column chromatography over silica gel. Select an appropriate eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) based on prior TLC optimization.

  • Yield Collection: Pool the fractions containing the pure product and evaporate the solvent.

  • Expected Outcome: The protocol typically yields approximately 26.1 g (0.14 mol, ~78% theoretical yield) of N-(morpholin-4-yl)-3-oxobutanamide as a colorless to pale yellow oil [1].

References

  • Geisser, P., Philipp, E., & Müller, H. (2015). Fe(iii) complex compounds for the treatment and prophylaxis of iron deficiency symptoms and iron deficiency anemias (Patent No. KR101529273B1). Google Patents.
Application

Application Notes: N-(morpholin-4-yl)-3-oxobutanamide as a Privileged Scaffold in Multi-Component Reactions for Drug Discovery

Introduction: The Convergence of Efficiency and Bio-Relevance In the landscape of modern medicinal chemistry, the dual pressures of accelerating lead discovery and accessing novel chemical space necessitate synthetic str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Convergence of Efficiency and Bio-Relevance

In the landscape of modern medicinal chemistry, the dual pressures of accelerating lead discovery and accessing novel chemical space necessitate synthetic strategies that are both efficient and versatile. Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, have emerged as a cornerstone of this effort. MCRs embody the principles of green chemistry by minimizing waste and sequential purification steps, while offering a powerful platform for generating libraries of structurally complex molecules from simple, readily available building blocks.[1][2] This approach is particularly valuable in drug discovery, where the rapid synthesis of diverse analogs is crucial for optimizing lead compounds.[3][4][5]

This guide focuses on a particularly valuable, yet underexplored, building block for MCRs: N-(morpholin-4-yl)-3-oxobutanamide . This molecule uniquely combines two key features of high value in medicinal chemistry:

  • The β-Ketoamide Moiety: A classic and highly versatile active methylene component, primed for participation in a wide array of condensation reactions that form the basis of many MCRs.

  • The Morpholine Ring: A "privileged" heterocyclic scaffold frequently incorporated into approved drugs.[6][7] Its presence often confers favorable pharmacokinetic properties, including enhanced aqueous solubility, metabolic stability, and improved bioavailability.[8][9][10] The morpholine ring's well-balanced lipophilic-hydrophilic profile and its ability to act as a hydrogen bond acceptor make it a strategic addition to drug candidates.[9]

By leveraging N-(morpholin-4-yl)-3-oxobutanamide in MCRs, researchers can directly embed this valuable pharmacophore into complex molecular architectures, streamlining the synthesis of novel compounds with promising drug-like properties. This document provides detailed application notes and protocols for the use of this reagent in two foundational MCRs: the Hantzsch Dihydropyridine Synthesis and the Biginelli Reaction .

Logical Workflow for MCR Library Synthesis

The strategic use of N-(morpholin-4-yl)-3-oxobutanamide in MCRs allows for the rapid generation of compound libraries. The workflow is designed for efficiency and diversity, enabling the exploration of structure-activity relationships (SAR).

MCR_Workflow cluster_start Starting Materials cluster_reaction Multi-Component Reaction cluster_process Processing & Analysis cluster_end Outcome A N-(morpholin-4-yl) -3-oxobutanamide MCR One-Pot Synthesis (e.g., Hantzsch, Biginelli) A->MCR B Library of Aldehydes (R-CHO) B->MCR C Third Component (e.g., NH3, Urea) C->MCR Workup Reaction Work-up & Purification (Chromatography) MCR->Workup Crude Product Analysis Structural Verification (NMR, MS) Workup->Analysis Purified Compounds Library Diverse Library of Morpholine-Containing Heterocycles Analysis->Library Screening Biological Screening (HTS, SAR Studies) Library->Screening Hantzsch_Mechanism Ketoamide N-(morpholin-4-yl) -3-oxobutanamide Enamine Enamine Intermediate Ketoamide->Enamine Aldehyde R-CHO Knoevenagel Knoevenagel Product Aldehyde->Knoevenagel Ammonia NH3 Ammonia->Enamine Ketoester Ethyl Acetoacetate Ketoester->Knoevenagel MichaelAdduct Michael Adduct Enamine->MichaelAdduct Michael Addition Knoevenagel->MichaelAdduct DHP Asymmetric 1,4-Dihydropyridine Product MichaelAdduct->DHP Cyclization & Dehydration

Caption: Simplified mechanism of the asymmetric Hantzsch 1,4-DHP synthesis.

Protocol: Synthesis of Ethyl 4-Aryl-2-methyl-5-(morpholine-4-carbonyl)-1,4-dihydropyridine-3-carboxylate

This protocol is a representative procedure for the synthesis of an asymmetric 1,4-DHP library.

Materials:

  • N-(morpholin-4-yl)-3-oxobutanamide (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Ethyl Acetoacetate (1.0 eq)

  • Ammonium Hydroxide (28-30% solution, 1.5 eq)

  • Ethanol (as solvent)

  • Gadolinium triflate (Gd(OTf)₃) (0.1 eq, catalyst) [11] Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(morpholin-4-yl)-3-oxobutanamide (10 mmol, 1.86 g), the selected aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol, 1.30 g), and ethanol (20 mL).

  • Stir the mixture at room temperature to achieve a homogenous solution.

  • Add ammonium hydroxide solution (15 mmol, ~1.3 mL) followed by the catalyst, gadolinium triflate (1 mmol, 0.61 g). [11]4. Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature. A solid precipitate may form.

  • Pour the reaction mixture into 50 mL of ice-cold water and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 10 mL).

  • Recrystallize the crude product from hot ethanol to yield the pure 1,4-dihydropyridine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary: Hantzsch Synthesis

The following table illustrates the expected outcomes for a variety of aromatic aldehydes under the specified catalytic conditions. [11]

Entry Aldehyde (R-CHO) Product Reaction Time (h) Yield (%)
1 Benzaldehyde 4a 4.5 92
2 4-Chlorobenzaldehyde 4b 4.0 95
3 4-Methoxybenzaldehyde 4c 5.0 90
4 3-Nitrobenzaldehyde 4d 4.0 94

| 5 | 4-Methylbenzaldehyde | 4e | 5.5 | 88 |

Yields are based on analogous reactions and represent typical efficiencies for this MCR.

Application 2: Biginelli Reaction for Dihydropyrimidinone Synthesis

First reported in 1893, the Biginelli reaction is a three-component condensation that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic core found in numerous biologically active compounds. [12][13]The classic reaction involves an aldehyde, a β-ketoester, and urea. [14]Substituting the β-ketoester with N-(morpholin-4-yl)-3-oxobutanamide provides a direct route to DHPMs functionalized at the 5-position with a morpholine-amide group, a novel structural motif with high potential in drug discovery.

Mechanistic Rationale

While the exact mechanism has been debated, it is widely accepted to proceed through an acid-catalyzed pathway. [15]The reaction likely initiates with the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This reactive species is then intercepted by the enol form of N-(morpholin-4-yl)-3-oxobutanamide. Subsequent cyclization and dehydration furnish the final DHPM product. The use of an acid catalyst is crucial for activating the aldehyde and facilitating the key C-C and C-N bond-forming steps. [16]

Biginelli_Mechanism Ketoamide N-(morpholin-4-yl) -3-oxobutanamide Adduct Open-Chain Adduct Ketoamide->Adduct Nucleophilic Attack Aldehyde R-CHO Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium Urea Urea Urea->Iminium Catalyst H⁺ (Acid Catalyst) Catalyst->Aldehyde activates Iminium->Adduct DHPM 5-(Morpholine-4-carbonyl) -Dihydropyrimidinone Adduct->DHPM Intramolecular Cyclization & Dehydration

Caption: Proposed acid-catalyzed mechanism for the Biginelli reaction.

Protocol: Synthesis of 4-Aryl-6-methyl-5-(morpholine-4-carbonyl)-3,4-dihydropyrimidin-2(1H)-one

This protocol provides a robust, solvent-free method for synthesizing novel DHPMs.

Materials:

  • N-(morpholin-4-yl)-3-oxobutanamide (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq)

  • Urea (1.5 eq)

  • Tungsten-substituted molybdophosphoric acid on kaolin (20% PMo₇W₅/kaolin, 0.05 g per 10 mmol scale, catalyst) [16] Procedure:

  • In a 25 mL pear-shaped flask, combine N-(morpholin-4-yl)-3-oxobutanamide (10 mmol, 1.86 g), the aromatic aldehyde (10 mmol), urea (15 mmol, 0.90 g), and the 20% PMo₇W₅/kaolin catalyst (0.05 g). [16]2. Mix the components thoroughly with a spatula to create a uniform paste.

  • Heat the flask in a preheated oil bath at 100 °C with occasional stirring for the required time (typically 30-60 minutes). Monitor the reaction by TLC (e.g., mobile phase: 3:1 Ethyl Acetate/Hexane) until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Add 15 mL of hot ethanol to the flask and stir to dissolve the product, leaving the solid catalyst behind.

  • Filter the hot solution to remove the catalyst. The catalyst can be washed with hot ethanol, dried, and reused.

  • Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary: Biginelli Reaction

This table summarizes representative results for the solvent-free Biginelli reaction with various aldehydes. [14][16]

Entry Aldehyde (R-CHO) Product Reaction Time (min) Yield (%)
1 4-Chlorobenzaldehyde 5a 35 96
2 Benzaldehyde 5b 40 92
3 4-Hydroxybenzaldehyde 5c 50 89
4 4-Nitrobenzaldehyde 5d 30 98

| 5 | 2-Thiophenecarboxaldehyde | 5e | 60 | 85 |

Yields are based on analogous reactions and highlight the efficiency of the solvent-free catalytic method.

Conclusion and Future Prospects

N-(morpholin-4-yl)-3-oxobutanamide is a powerful and strategic building block for diversity-oriented synthesis. Its application in foundational MCRs like the Hantzsch and Biginelli reactions provides a direct and efficient pathway to novel heterocyclic scaffolds pre-functionalized with the medicinally important morpholine moiety. The protocols outlined here are robust, high-yielding, and adaptable to a wide range of substrates, making them ideal for the rapid generation of compound libraries for high-throughput screening and SAR studies.

Future work should explore the application of this reagent in other MCRs, such as the Ugi or Passerini reactions, potentially after conversion to a suitable isocyanide or carboxylic acid component. [17][18]The inherent chirality of some MCR products could also be explored to access enantiomerically pure compounds. The continued development of MCRs utilizing such privileged building blocks will undoubtedly accelerate the discovery of next-generation therapeutics.

References

  • Mohlala, T. S., & Coyanis, E. M. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry. [1]2. Jain, A., et al. (2021). Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). Expert Opinion on Therapeutic Patents. [3][5]3. de Souza, M. C. B. V., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis. [2]4. Tandi, M., et al. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Medicinal Chemistry. [4]5. Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition.

  • Saggioro, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [8][9]7. Kumari, P., & Singh, R. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [6]8. Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [7]9. Saggioro, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.

  • Guchhait, S. K., & Madaan, A. (2021). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [10]11. Dömling, A. (2000). Ugi Multicomponent Reaction. Organic Syntheses. [17]12. Tokyo Chemical Industry Co., Ltd. (n.d.). Ugi Four-component Reaction. TCI Chemicals. 13. Szałabska, K., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [19]14. de la Cruz, P., et al. (2019). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. [14]15. Öhberg, L. (n.d.). An efficient and fast procedure for the Hantzsch dihydropyridine syntheses using Coherent Synthesis™. Biotage. [20]16. Sosnovskikh, V. Y., et al. (2024). Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations. Beilstein Journal of Organic Chemistry. [21]17. Gu, Y., et al. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Bioorganic & Medicinal Chemistry Letters. [22]18. Ruijter, E., & Orru, R. V. A. (2013). Modern Multicomponent Reactions for better Drug Syntheses. PMC. [18]19. Tantry, S. J., et al. (2026). Ugi multicomponent reactions of optically active aldehydes and chiral aminoindanols: diastereoselective synthesis of bisamides relevant to SARS-CoV-2 Mpro inhibitors. RSC Advances. [23]20. Mohlala, T. S., & Coyanis, E. M. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [24]21. da Silva, W. M. B., et al. (2015). New Post Condensation Reactions of Biginelli three and Ugi four component products. Universidade de Lisboa. [15]22. Singh, K., & Singh, S. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Applied Chemistry. [25]23. Kim, J. H., et al. (2021). Synthesis of 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride analogues and their inhibitory activities of nitric oxide production in lipopolysaccharide-induced BV2 cells. Bioorganic & Medicinal Chemistry Letters. [26]24. Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. [27]25. Jaware, J., & Borhade, S. (2015). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmacy & Pharmaceutical Research. [28]26. Sameni, S., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. [12]27. Tokyo Chemical Industry Co., Ltd. (n.d.). Multicomponent Reaction (MCR). TCI Chemicals (APAC). 28. Sharma, A., et al. (2024). Advances in Biginelli reaction: A comprehensive review. ResearchGate. [13]29. Ziarani, G. M., et al. (2016). Tungsten-substituted molybdophosphoric acid impregnated with kaolin: effective catalysts for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via biginelli reaction. RSC Advances. [16]30. Sadeghpour, H., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Recent Patents on Anti-Cancer Drug Discovery. [29]31. Wei, E., et al. (2014). Multicomponent reaction of chalcones, malononitrile and DMF leading to γ-ketoamides. Organic & Biomolecular Chemistry. [30]32. The Beilstein Journal of Organic Chemistry. (n.d.). Multicomponent reactions IV. Beilstein Journals. [31]33. Al-Obaidi, A. S. M., et al. (2018). General Mechanism of Hantzsch 1,4-dihydropyridines. ResearchGate. [32]34. Sapkal, S. B., et al. (2012). An efficient one-pot multi component synthesis of polyhydroquinoline derivatives through Hantzsch reaction catalysed by Gadolinium triflate. Arabian Journal of Chemistry.

Sources

Method

Application Note &amp; Protocols: N-(morpholin-4-yl)-3-oxobutanamide as a Versatile Bidentate Ligand for Transition Metal Complexes

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the synthesis, characterization, and potential applications of transition metal complexes featuring N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the synthesis, characterization, and potential applications of transition metal complexes featuring N-(morpholin-4-yl)-3-oxobutanamide as a primary ligand. This versatile β-ketoamide ligand combines the well-established chelating properties of the 1,3-dicarbonyl system with the advantageous physicochemical attributes of the morpholine moiety. The morpholine group is a prevalent scaffold in FDA-approved therapeutics, known to enhance aqueous solubility and provide hydrogen bond accepting capabilities, which can be crucial for biological applications and catalyst design.[1][2] The β-ketoamide functionality offers a robust O,O-bidentate coordination site upon deprotonation, forming stable six-membered chelate rings with a wide array of transition metals.[3][4] This guide details robust protocols for the synthesis of the ligand and its complexes, outlines a suite of characterization techniques for structural and electronic validation, and explores potential applications in catalysis and drug development.

Introduction: Rationale and Ligand Design

The strategic design of ligands is paramount in modern coordination chemistry, as the ligand framework dictates the steric and electronic properties of the resulting metal complex. Transition metal complexes are integral to catalysis, materials science, and medicine, with their function being highly tunable through ligand modification.[5][6][7]

N-(morpholin-4-yl)-3-oxobutanamide emerges as a ligand of significant interest for several key reasons:

  • Proven Chelating Core: As a β-ketoamide, it belongs to a class of compounds renowned for forming stable complexes with transition metals.[8][9] The enolate form provides a strong, bidentate binding pocket that can stabilize various metal ions. Unlike β-diketones, the amide resonance in β-ketoamides can increase the basicity of the carbonyl oxygen, favoring coordination.[3]

  • Integrated Morpholine Moiety: The morpholine heterocycle is a "privileged" structure in medicinal chemistry.[10][11] Its inclusion in the ligand backbone is a deliberate design choice to:

    • Enhance the solubility of the resulting metal complexes in a wider range of solvents, including polar and protic media.

    • Introduce a potential hydrogen bond acceptor (the morpholine oxygen), which can influence intermolecular interactions, crystal packing, and biological target binding.[1]

    • Provide a site for further functionalization, if desired.

  • Synthetic Accessibility: The ligand is readily synthesized from commercially available and inexpensive starting materials, making it an attractive candidate for broad research and development.

This document serves as a practical guide to harness the potential of this ligand system.

Experimental Workflows & Protocols

The overall workflow for synthesizing and characterizing these novel complexes is a systematic, multi-stage process.

G Overall Experimental Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_characterization Characterization & Validation cluster_application Application Screening Ligand_Synth Ligand Synthesis: N-(morpholin-4-yl)-3-oxobutanamide Ligand_Pur Ligand Purification (Recrystallization) Ligand_Synth->Ligand_Pur Crude Product Complex_Synth Complexation: Reaction with Metal Salt (e.g., MCl₂) Complex_Pur Complex Purification (Precipitation/Chromatography) Complex_Synth->Complex_Pur Crude Complex Ligand_Pur->Complex_Synth Pure Ligand Characterization Full Spectroscopic & Analytical Characterization Complex_Pur->Characterization Pure Complex Application Testing in Catalysis or Biological Assays Characterization->Application Validated Complex

Caption: High-level workflow from ligand synthesis to application.

Protocol 1: Synthesis of N-(morpholin-4-yl)-3-oxobutanamide (Ligand)

This protocol describes the acylation of morpholine with diketene, a common and efficient method for producing β-ketoamides.

Materials:

  • Morpholine (freshly distilled, 1.0 eq)

  • Diketene (1.05 eq)

  • Toluene (anhydrous)

  • Diethyl ether or Hexanes (for washing)

  • 0.5 M HCl (for washing)

  • Saturated NaHCO₃ solution (for washing)

  • Brine (for washing)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add morpholine (e.g., 8.71 g, 0.1 mol) and 100 mL of anhydrous toluene. Cool the flask in an ice-water bath to 0-5 °C.

    • Rationale: The reaction is exothermic. Cooling prevents side reactions and ensures controlled addition. Toluene is a suitable non-reactive solvent.

  • Diketene Addition: Add diketene (e.g., 8.82 g, 0.105 mol) to the dropping funnel and add it dropwise to the stirred morpholine solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the morpholine spot has disappeared.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

      • Rationale: The acid wash removes any unreacted morpholine. The bicarbonate wash neutralizes any acidic impurities. The brine wash removes residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, often an off-white solid or viscous oil, should be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol).

  • Validation: The final product should be a white crystalline solid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of M(L)₂ Transition Metal Complexes

This protocol provides a general method for synthesizing neutral bis-ligand complexes with divalent transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)).

Materials:

  • N-(morpholin-4-yl)-3-oxobutanamide (Ligand, L) (2.1 eq)

  • Metal(II) chloride salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂) (1.0 eq)

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe) (2.0 eq)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Ligand Deprotonation: In a 100 mL round-bottom flask, dissolve the ligand (2.1 eq) in methanol (40 mL). To this stirred solution, add a solution of NaOH or NaOMe (2.0 eq) in methanol (10 mL). Stir for 20 minutes at room temperature.

    • Rationale: The β-ketoamide must be deprotonated to its enolate form to act as an effective anionic chelating agent. The slight excess of ligand ensures complete consumption of the metal salt.

  • Metal Addition: In a separate flask, dissolve the metal(II) salt (1.0 eq) in a minimum amount of methanol. Add this metal solution dropwise to the stirring ligand solution.

  • Complex Formation: A color change and/or precipitation of the metal complex should be observed immediately or shortly after addition. Fit the flask with a condenser and heat the reaction mixture to a gentle reflux for 1-2 hours to ensure complete complexation.

  • Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold methanol and then with a small amount of diethyl ether to facilitate drying.

  • Purification: If necessary, the crude complex can be purified by recrystallization from a suitable solvent like DMF, DMSO, or chloroform.

  • Validation: Characterize the final product using FT-IR, UV-Vis, Elemental Analysis, and Magnetic Susceptibility measurements.

Caption: Bidentate O,O-coordination in a typical M(L)₂ complex.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the structure and purity of the synthesized ligand and its metal complexes.

Technique Ligand (L) Complex (e.g., Ni(L)₂) Interpretation & Rationale
FT-IR (cm⁻¹) ~3300 (N-H), ~1715 (keto C=O), ~1650 (amide C=O)N-H band absent, C=O bands shift to lower frequency (~1550-1620)The disappearance of the N-H stretch (if deprotonated) and the red-shift of the C=O stretching frequencies are strong evidence of coordination of the carbonyl oxygens to the metal center. New bands in the low-frequency region (400-600 cm⁻¹) may be assigned to M-O vibrations.[12]
¹H NMR (ppm) δ ~3.4-3.7 (morpholine -CH₂-), δ ~2.2 (keto -CH₃), δ ~3.5 (-CH₂-), δ ~7-8 (amide N-H)For diamagnetic complexes (e.g., Zn(II)), shifts in ligand protons adjacent to coordination sites are expected. Paramagnetic complexes (e.g., Ni(II), Co(II)) will show significant peak broadening and shifting.NMR confirms the ligand structure. Changes upon complexation provide information about the binding mode. Paramagnetism prevents routine NMR analysis for some complexes.
UV-Vis (nm) Intense bands < 300 nm (π→π*)Ligand bands may shift. New, weaker bands in the visible region (400-800 nm) appear for d-block metals.The new bands correspond to d-d electronic transitions within the metal center, which are characteristic of the metal's oxidation state and coordination geometry (e.g., octahedral vs. square planar).[13][14]
Elemental Analysis C, H, N analysis matches calculated values for C₈H₁₄N₂O₃.C, H, N analysis matches calculated values for M(C₈H₁₃N₂O₃)₂.Provides experimental verification of the empirical formula and confirms the 2:1 ligand-to-metal stoichiometry.
Magnetic Susceptibility DiamagneticParamagnetic for Ni(II), Co(II), Cu(II). Diamagnetic for Zn(II).Measurement of the magnetic moment helps determine the number of unpaired electrons and provides insight into the electronic structure and geometry of the complex.

Potential Applications

The unique combination of a strong chelating unit and a solubilizing, biologically relevant morpholine moiety makes these complexes promising candidates for several fields.

  • Homogeneous Catalysis: The morpholine group can influence catalyst stability and activity.[10] These complexes could be screened as catalysts for reactions such as:

    • Oxidation Reactions: Acting as mimics for metalloenzymes.

    • Cross-Coupling Reactions: The ligand framework can stabilize the catalytic metal center.

    • Ring-Opening Polymerization: For producing biodegradable polymers.[10]

  • Medicinal Inorganic Chemistry: Transition metal complexes are increasingly investigated as therapeutic agents.[6][7]

    • Anticancer Agents: The complex could act as a delivery vehicle for a cytotoxic metal ion, with the ligand framework tuning its reactivity and bioavailability.

    • Antimicrobial Agents: Many metal complexes exhibit potent activity against bacteria and fungi. The increased lipophilicity upon chelation can enhance membrane permeability.[7]

    • Enzyme Inhibition: The complex could be designed to fit into the active site of a target metalloenzyme.

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low yield of ligand Incomplete reaction; loss during aqueous work-up.Ensure dropwise addition of diketene at low temperature. Extend reaction time. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers.
Oily ligand product Residual solvent or impurities.Ensure complete removal of solvent on rotary evaporator. Attempt recrystallization from a different solvent pair. If necessary, purify via column chromatography.
No complex precipitation Complex is soluble in the reaction solvent; incorrect pH for deprotonation.Try to precipitate the complex by adding a less polar co-solvent (e.g., hexanes). If still soluble, remove the solvent in vacuo and attempt recrystallization. Ensure the base is fully dissolved and has reacted before adding the metal salt.
Inconsistent elemental analysis Impure complex; presence of solvent molecules in the crystal lattice.Recrystallize the complex again. Dry the sample under high vacuum for an extended period (12-24h) to remove trapped solvent. Confirm the absence of solvent via ¹H NMR if possible.
Unexpected color of complex Metal ion has been oxidized/reduced; incorrect stoichiometry.Perform the reaction under an inert atmosphere (N₂ or Ar). Double-check the stoichiometry of all reagents. Verify the oxidation state of the metal source.

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reagents:

    • Diketene: is toxic and a lachrymator. Handle only in a well-ventilated fume hood.

    • Morpholine: is corrosive and flammable. Avoid contact with skin and eyes.

    • Transition Metal Salts: Many transition metal salts are toxic and/or carcinogenic. Consult the Safety Data Sheet (SDS) for each specific salt before use.

  • Procedures: Reactions involving heating and reflux should be performed with appropriate clamps and in a fume hood. Handle all organic solvents with care, avoiding inhalation and contact with ignition sources.

References

  • Bucci, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

  • Stradiotto, M., et al. (2019). Morpholine-Stabilized Cationic Aluminum Complexes and Their Reactivity in Ring-Opening Polymerization of ε-Caprolactone. Inorganic Chemistry. [Link]

  • Al-Niaimi, N. S., & Hamid, H. A. (1979). Reactions of metal ions with β-ketoamides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Li, W., et al. (2021). Synthesis of Cu‐β‐keto amides complexes by ligand exchange. ResearchGate. [Link]

  • Tor, Y., Shanzer, A., & Scherz, A. (1990). Geometries of non-transition-metal complexes of a novel chiral .beta.-keto amide tripodal ligand elucidated from the optical transitions to excitonic states. Inorganic Chemistry. [Link]

  • Wanfang, L., et al. (2020). The Applications of β‐Keto Amides for Heterocycle Synthesis. ResearchGate. [Link]

  • Tor, Y., Shanzer, A., & Scherz, A. (1990). Geometries of non-transition-metal complexes of a novel chiral .beta.-keto amide tripodal ligand elucidated from the optical transitions to excitonic states. Inorganic Chemistry. [Link]

  • Hergenrother, P. J., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. [Link]

  • Vats, M., et al. (2012). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • Kumar, S., et al. (2012). Therapeutic Applications of Transition Metal Complexes. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Warra, A.A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of morpholines. . [Link]

  • Qu, P., et al. (2017). Synthesis and Characterization of a New Functionalized Metal-Ligand Complex, [Co(4-brbpy)3]3+. Chem. Educator. [Link]

  • Yempally, V. (2012). Synthesis and Characterization of Transition Metal Complexes with Bulky Tin Ligands for Application in Small Molecule Activation. University of Miami Scholarly Repository. [Link]

  • Al-Fatlawi, A. J., et al. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Jaware, J., & Borhade, S. (2016). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Dauth, A. M., & Goldberg, K. I. (2017). 1,3-N,O-Complexes of late transition metals. Ligands with flexible bonding modes and reaction profiles. Chemical Society Reviews. [Link]

  • Majeed, A. H., & Alabdeen, Z. (2014). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Saudi Chemical Society. [Link]

  • Lee, J., et al. (2021). Synthesis of 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride analogues and their inhibitory activities of nitric oxide production in lipopolysaccharide-induced BV2 cells. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kempe, R. (1996). Early transition metal complexes containing aminopyridinato ligands. Angewandte Chemie International Edition in English. [Link]

  • Kharadi, G. J., et al. (2025). Advances in mixed ligand transition metal complexes. Coordination Chemistry Reviews. [Link]

Sources

Application

Preparation of heterocyclic compounds using N-(morpholin-4-yl)-3-oxobutanamide

Application Note: Advanced Heterocyclic Synthesis Utilizing N-(Morpholin-4-yl)-3-oxobutanamide Building Blocks Executive Summary As drug discovery pipelines increasingly demand molecules with optimized pharmacokinetic (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Heterocyclic Synthesis Utilizing N-(Morpholin-4-yl)-3-oxobutanamide Building Blocks

Executive Summary As drug discovery pipelines increasingly demand molecules with optimized pharmacokinetic (ADME) profiles, the strategic incorporation of solubility-enhancing moieties has become paramount. N-(morpholin-4-yl)-3-oxobutanamide—widely cataloged in commercial and academic literature as 1-morpholinobutane-1,3-dione or N-acetoacetylmorpholine[1]—serves as a highly versatile β -ketoamide building block. The morpholine ring acts as a potent hydrogen-bond acceptor to improve aqueous solubility, while the 1,3-dicarbonyl system provides a highly acidic α -proton and dual electrophilic centers. This guide details field-proven, self-validating protocols for deploying this compound in the synthesis of complex heterocycles, including spiro-pyrimidines, isothiazoles, and chromones.

Mechanistic Rationale & Reagent Causality

In our experience designing multicomponent reactions (MCRs), the choice of the amide substituent on an acetoacetamide derivative is not arbitrary. We select the morpholine derivative over simple alkyl amides because the morpholine nitrogen finely tunes the electron density of the adjacent carbonyl[2]. This modulates the enol-keto tautomerization equilibrium, making the α -carbon a highly controlled nucleophile for Knoevenagel-Michael cascades. Furthermore, the hydrophilicity of the morpholine ring allows many of these reactions to be driven "on-water," leveraging the hydrophobic effect to force organic intermediates into highly concentrated micellar clusters, thereby accelerating reaction rates[3].

Protocol 1: Upstream Synthesis of N-(Morpholin-4-yl)-3-oxobutanamide

Before deploying the building block in downstream heterocyclic synthesis, it can be synthesized efficiently via the mono-acylation of morpholine[4].

Causality: Diketene is a highly reactive, volatile electrophile. The reaction must be strictly maintained at sub-zero temperatures to prevent the exothermic polymerization of diketene and to ensure absolute selectivity for the morpholine nitrogen.

Step-by-Step Methodology:

  • Preparation : Dissolve 30 g (0.36 mol) of diketene in 300 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere[4].

  • Controlled Addition : Cool the solution to between -5 °C and 0 °C using an ice-salt bath. Add 33 mL (0.38 mol) of morpholine dropwise via an addition funnel over 30 minutes to manage the exothermic heat release[4].

  • Reaction : Stir the mixture continuously at 0 °C for 1 hour[4].

  • Validation (QC) : Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the highly mobile diketene spot confirms reaction completion.

  • Workup : Evaporate the THF solvent under reduced pressure. Purify the crude residue via silica gel column chromatography.

  • Analytical Confirmation : The product isolates as a white solid. Verify identity via LC-MS (Expected: 172 [M+H]⁺) and IR spectroscopy (key diagnostic bands at 1718 cm⁻¹ for the ketone and 1633 cm⁻¹ for the amide)[4].

Protocol 2: One-Pot Multicomponent Synthesis of Spiro[chromeno[2,3-d]pyrimidine] Derivatives

Spiroheterocycles possess inherent three-dimensionality, allowing them to precisely interact with complex protein binding pockets. This protocol utilizes a three-component condensation[2].

Step-by-Step Methodology:

  • Assembly : In a round-bottom flask, combine barbituric acid (1.0 equiv), an isatin derivative (1.0 equiv), and N-(morpholin-4-yl)-3-oxobutanamide (1.0 equiv)[2].

  • Catalysis : Add p-toluenesulfonic acid (p-TSA) (10 mol%) as a Brønsted acid catalyst to activate the isatin carbonyl[2].

  • Reaction : Suspend the mixture in distilled water and heat to reflux for 10 hours[2].

  • Validation (QC) : The reaction is self-indicating. As the complex spiro-product forms, it precipitates out of the aqueous solution due to its lower solubility compared to the starting materials.

  • Workup : Cool the mixture to room temperature. Filter the precipitated solid, wash sequentially with distilled water and cold ethanol to remove any unreacted precursors, and dry under vacuum.

  • Analytical Confirmation : Confirm the spiro-carbon formation via ¹³C NMR (look for the characteristic quaternary spiro-carbon peak at ~45-55 ppm)[2].

Pathway A Isatin + Barbituric Acid B Knoevenagel Condensation A->B C Electrophilic Alkene Intermediate B->C E Michael Addition (p-TSA, H2O) C->E D N-(Morpholin-4-yl)-3-oxobutanamide (Enolate Nucleophile) D->E F Intramolecular Cyclization E->F G Spiro[chromeno[2,3-d]pyrimidine] Derivatives F->G

Figure 1: Logical workflow and mechanistic pathway for the multicomponent synthesis of spiro-pyrimidines.

Protocol 3: Metal-Free Construction of Isothiazoles

Isothiazoles are critical bioisosteres for phenyl rings. They can be synthesized by converting the β -ketoamide into a thioamide, followed by oxidative cyclization[5].

Causality: Lawesson's reagent selectively thionates the highly reactive ketone carbonyl over the morpholine amide carbonyl due to the amide's resonance stabilization. The subsequent use of iminoiodinanes allows for a metal-free S-N bond formation, bypassing the need for toxic transition metal catalysts[5].

Step-by-Step Methodology:

  • Thionation : Mix N-(morpholin-4-yl)-3-oxobutanamide (1000 mg, 5.84 mmol) and Lawesson's reagent (1180 mg, 3.21 mmol, 0.55 equiv) in 20 mL of dry toluene[5].

  • Heating : Stir the mixture at 44 °C for 1.2 hours[5].

  • Validation (QC) : TLC monitoring should reveal the formation of a distinct, less polar spot corresponding to the thioamide.

  • Purification : Transfer the solution directly onto a silica gel column and elute using a gradient of Ethyl Acetate/Petroleum Ether (0:50 to 30:20) to isolate 4-morpholino-4-thioxobutan-2-one as a brown oil[5].

  • Cyclization : React the purified thioamide with an iminoiodinane to induce oxidative S-N coupling, yielding the target isothiazole scaffold[5].

Isothiazole A N-(Morpholin-4-yl)-3-oxobutanamide B Lawesson's Reagent (Toluene, 44 °C) A->B C 4-Morpholino-4-thioxobutan-2-one B->C D Iminoiodinanes (Metal-Free) C->D E Oxidative S-N Bond Formation D->E F Isothiazole Scaffold E->F

Figure 2: Mechanistic sequence for metal-free isothiazole construction via thioamide intermediates.

Protocol 4: Synthesis of Chromones via Diazo-Ketone Intermediates

Converting the β -ketoamide to a diazo-compound creates a powerful carbene precursor. Under Cp*Ir(III) catalysis, this carbene inserts into the ortho C-H bond of salicylaldehydes to form functionalized chromones[3].

Step-by-Step Methodology:

  • Diazo Transfer : React N-(morpholin-4-yl)-3-oxobutanamide with a diazo transfer reagent in the presence of a mild base to yield 2-diazo-1-morpholinobutane-1,3-dione[3].

  • Validation (QC) : Confirm diazo formation via IR spectroscopy. The appearance of a strong, distinct band at ~2100 cm⁻¹ is definitive proof of the diazo group[3].

  • Annulation : React the isolated diazo-ketoamide with a salicylaldehyde derivative using a Cp*Ir(III) catalyst in an aqueous medium to yield the target chromone[3].

Quantitative Data Summary

Target Compound / IntermediateReagents & PrecursorsCatalyst & ConditionsYield (%)Green Chemistry Metric / Advantage
N-(Morpholin-4-yl)-3-oxobutanamide Diketene, MorpholineTHF, -5 to 0 °C, 1 h81%High atom economy; rapid kinetics
Spiro-pyrimidines Isatin, Barbituric acid, β -ketoamidep-TSA, H₂O, Reflux, 10 h>80%Aqueous solvent; one-pot cascade
Thioamide Intermediate β -ketoamide, Lawesson's ReagentToluene, 44 °C, 1.2 h~70-85%Mild thionation temperatures
Chromone Derivatives Salicylaldehyde, Diazo-ketoamideCp*Ir(III), H₂O50-84%On-water C-H functionalization

References

  • Title: Isothiazole Construction by Metal-Free Reactions of Thioamides with Iminoiodinanes and Their Photophysical Properties | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Title: Efficient Synthesis of Spiro[chromeno[2,3-d]pyrimidine-5,3′-indoline]-tetraones by a One-Pot and Three-Component Reaction - ResearchGate Source: researchgate.net URL:[Link]

  • Title: On-Water Cp*Ir(III)-Catalyzed C–H Functionalization for the Synthesis of Chromones through Annulation of Salicylaldehydes with Diazo-Ketones | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

Sources

Method

Application Note: Advanced Solvent Selection Guide for N-(morpholin-4-yl)-3-oxobutanamide Reactions

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction: Structural Dynamics and Tautomerism N-(morpholin-4-yl)-3-oxob...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction: Structural Dynamics and Tautomerism

N-(morpholin-4-yl)-3-oxobutanamide is a highly versatile β -keto amide (specifically, a hydrazide derivative) that serves as a critical building block in the synthesis of complex heterocycles, pharmaceutical intermediates, and metallo-pharmaceuticals. The molecule possesses two distinct reactive centers: an electrophilic ketone carbonyl and a highly nucleophilic active methylene group.

The reactivity of this compound is fundamentally governed by its keto-enol tautomerism. Because this pseudo-aromaticity-driven tautomerism is highly sensitive to its environment, solvent selection is not merely a matter of solubility—it is the primary tool for directing the reaction pathway [1]. Non-polar solvents stabilize the enol form via intramolecular hydrogen bonding, whereas polar solvents disrupt these internal networks, favoring the diketo form or stabilizing the enolate intermediate during base-catalyzed reactions[2].

The Causality of Solvent Selection

As an application scientist, understanding the causality behind solvent-solute interactions prevents trial-and-error optimization. The choice of solvent dictates the transition state energy and, consequently, the reaction trajectory.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): In active methylene functionalizations like the Knoevenagel condensation, a weak base removes a proton to form a resonance-stabilized enolate. Protic solvents are mandatory here; they form an extensive hydrogen-bonding network that stabilizes the highly polarized transition state and facilitates rapid proton transfer, driving the dehydration step to form the α,β -unsaturated product[3].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): When the goal is to utilize the electrophilic ketone (e.g., in specific cyclizations or substitutions), aprotic solvents are preferred. They act as strong hydrogen-bond acceptors, disrupting the intramolecular H-bonds of the enol form, thereby shifting the equilibrium toward the more reactive diketo tautomer[3].

  • Aqueous-Organic Mixtures (e.g., H₂O/MeOH): For the synthesis of therapeutic metal complexes—such as Fe(III)- β -ketoamide complexes used in treating iron deficiency anemia—mixed solvent systems are required. They provide the necessary dielectric constant to solubilize inorganic metal salts while keeping the organic ligand in solution, enabling efficient ligand exchange[4].

Quantitative Solvent Matrix

The following table summarizes the physicochemical properties of common solvents and their empirical effects on N-(morpholin-4-yl)-3-oxobutanamide reactivity.

Solvent SystemDielectric Constant ( ϵ )H-Bonding CapacityDominant TautomerOptimal Reaction PathwayExpected Yield*
Toluene 2.38NoneEnol (Intramolecular)Thermal DimerizationLow (<40%)
Ethanol 24.5Donor & AcceptorKeto / EnolateKnoevenagel CondensationHigh (>85%)
DMSO 46.8Acceptor OnlyKetoElectrophilic SubstitutionModerate (60-75%)
H₂O / MeOH ~56.0Strong Donor/AcceptorKeto (Hydrated)Metal ComplexationHigh (>90%)

*Yields represent baseline expectations for standardized functionalization workflows.

Mechanistic Workflows and Visualizations

To systematize your synthetic approach, utilize the following decision tree and mechanistic pathway diagrams.

SolventSelection Start N-(morpholin-4-yl)- 3-oxobutanamide React1 Active Methylene (Knoevenagel) Start->React1 Base Catalyst React2 Electrophilic Ketone (Heterocycle Synth) Start->React2 Acid Catalyst React3 Ligand Exchange (Metal Complexation) Start->React3 Metal Salts Sol1 Polar Protic (EtOH, MeOH) React1->Sol1 Stabilizes Enolate Sol2 Polar Aprotic (DMF, DMSO) React2->Sol2 Disrupts H-Bonds Sol3 Aqueous/Organic Mix (H2O/MeOH) React3->Sol3 Solubilizes Ions

Fig 1: Reaction-driven solvent selection workflow for N-(morpholin-4-yl)-3-oxobutanamide.

Mechanism Keto Diketo Tautomer (Ground State) Enolate Enolate Intermediate (Active Nucleophile) Keto->Enolate Base (-H+) TS Transition State (Aldol Addition) Enolate->TS Aldehyde (EtOH Stabilized) Product α,β-Unsaturated Product TS->Product Dehydration (-H2O) Solvent Protic Solvent (EtOH) H-Bonding Network Solvent->Enolate Solvent->TS

Fig 2: Solvent stabilization of the enolate and transition state in Knoevenagel condensations.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual and physical cues (e.g., dissolution, color change, and crystallization) are built into the steps to confirm reaction progress without requiring immediate analytical sampling.

Protocol A: Knoevenagel Condensation (Active Methylene Functionalization)

Objective: Synthesize an α,β -unsaturated derivative using a polar protic solvent to maximize transition state stabilization.

  • Preparation: In a 50 mL round-bottom flask, suspend 10.0 mmol of N-(morpholin-4-yl)-3-oxobutanamide and 10.5 mmol of the target aromatic aldehyde in 20 mL of absolute Ethanol.

    • Causality Check: The suspension should remain heterogeneous at room temperature.

  • Catalysis: Add 0.5 mmol (5 mol%) of glacial acetic acid and 0.5 mmol of piperidine.

  • Reflux: Heat the mixture to reflux (approx. 78°C). The mixture will turn into a clear, homogeneous solution within 10 minutes, indicating the formation of the soluble enolate intermediate.

  • Reaction Monitoring: Maintain reflux for 3-4 hours. The reaction is self-validating if a slight color deepening (usually yellow/orange) occurs, signifying extended conjugation from the newly formed alkene.

  • Isolation: Remove the heat source and allow the flask to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 30 minutes.

    • Causality Check: Ethanol's steep solubility curve ensures that the less polar α,β -unsaturated product crystallizes out rapidly upon cooling, while unreacted starting materials remain in solution.

  • Filtration: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry under high vacuum.

Protocol B: Fe(III) Complexation (Ligand Exchange)

Objective: Synthesize an Fe(III)- β -ketoamide complex for potential therapeutic evaluation[4].

  • Ligand Solubilization: Dissolve 30.0 mmol of N-(morpholin-4-yl)-3-oxobutanamide in 25 mL of Methanol. Ensure complete dissolution.

  • Metal Salt Preparation: In a separate vial, dissolve 10.0 mmol of anhydrous Iron(III) chloride (FeCl₃) in 10 mL of deionized water.

  • Complexation: Slowly add the aqueous FeCl₃ solution dropwise to the methanolic ligand solution under vigorous magnetic stirring at room temperature.

    • Causality Check: An immediate, intense color change (typically deep red or purple) will occur, visually validating the displacement of water/chloride ligands by the bidentate β -keto amide oxygen atoms.

  • pH Adjustment: Carefully adjust the pH of the mixture to 6.5–7.0 using a 1M NaOH aqueous solution.

    • Causality Check: Neutralizing the generated HCl drives the equilibrium forward, ensuring complete coordination of three ligand equivalents to the Fe(III) center.

  • Precipitation: Stir for an additional 2 hours. Evaporate the methanol under reduced pressure. The complex will precipitate from the remaining aqueous phase.

  • Purification: Collect the solid via centrifugation, wash thoroughly with cold water to remove NaCl byproducts, and dry in a desiccator.

References

  • The keto/enol tautomerism in acetoacetyl fluoride: Properties, spectroscopy, and gas-phase and crystal structures of the enol form ResearchGate URL
  • Study on Synthesis of Polyfunctionalized Heterocyclic Compounds Using β-keto Amides Kochi University of Technology Academic Resource Repository URL
  • Methyl 3-morpholin-4-yl-3-oxopropanoate (Stability of beta-keto amide esters)
  • KR101529273B1 - Fe(iii)

Sources

Application

Application Note: In Vitro Evaluation of Fe(III)-N-(morpholin-4-yl)-3-oxobutanamide Complexes

Introduction & Scientific Rationale Iron deficiency anemia (IDA) remains a critical global health challenge. The traditional standard of care relies heavily on oral Fe(II) salts, such as ferrous sulfate or ferrous succin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Iron deficiency anemia (IDA) remains a critical global health challenge. The traditional standard of care relies heavily on oral Fe(II) salts, such as ferrous sulfate or ferrous succinate[1]. While these salts are inexpensive, they dissociate rapidly in the gastrointestinal tract. This rapid dissociation floods the intestinal lumen with free Fe(II) ions, causing an unregulated spike in the intracellular Labile Iron Pool (LIP) and generating massive amounts of Reactive Oxygen Species (ROS) via Fenton chemistry[1]. The resulting oxidative stress leads to severe gastrointestinal toxicity and poor patient compliance.

To overcome these limitations, next-generation iron therapeutics utilize customized chelating ligands to form stable Fe(III) complexes. Specifically, N-(morpholin-4-yl)-3-oxobutanamide —a highly specific β-ketoamide ligand—has been engineered to coordinate with Fe(III)[2]. Unlike traditional polymeric iron-carbohydrate complexes, Fe(III)-β-ketoamide complexes possess a defined, stoichiometric structure[2]. This specific coordination geometry maintains iron in a stable, non-reactive Fe(III) state throughout the pH gradients of the stomach and intestine, effectively preventing premature dissociation and ROS generation[3].

This application note outlines the self-validating in vitro protocols required to evaluate the two most critical parameters of Fe(III)-N-(morpholin-4-yl)-3-oxobutanamide complexes: intestinal bioavailability and cellular safety (oxidative stress profiling) .

Mechanistic Overview: Iron Uptake vs. Oxidative Stress

To accurately model human intestinal absorption, these protocols utilize the Caco-2 human colon adenocarcinoma cell line. When cultured on semi-permeable supports, Caco-2 cells spontaneously differentiate into a polarized monolayer of enterocytes, expressing the complete suite of apical microvilli and iron transport proteins (e.g., DMT1, DCYTB, ferroportin, and ferritin)[4].

G cluster_lumen Intestinal Lumen (pH 7.0) cluster_enterocyte Enterocyte (Caco-2 Monolayer) Fe_Complex Fe(III)-N-(morpholin-4-yl)- 3-oxobutanamide Endosome Controlled Uptake (Receptor/Endocytosis) Fe_Complex->Endosome High Affinity / Intact Fe_SO4 Fe(II) Sulfate (Free Iron) DMT1 DMT1 Transporter Fe_SO4->DMT1 Rapid Influx LIP Labile Iron Pool (LIP) DMT1->LIP Unregulated ROS Reactive Oxygen Species (Oxidative Stress) DMT1->ROS Fenton Chemistry Endosome->LIP Gradual Release Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage

Uptake pathways of Fe(III)-β-ketoamide complexes vs. free Fe(II) ions in enterocytes.

Protocol 1: In Vitro Intestinal Iron Bioavailability Assay

Causality & Experimental Design: Direct measurement of intracellular iron often yields false positives due to iron non-specifically binding to the extracellular matrix. To ensure a self-validating system, this protocol measures intracellular ferritin formation . Ferritin translation is strictly and proportionally upregulated by the intracellular Labile Iron Pool (LIP) via Iron Responsive Elements (IREs), making it the most accurate proxy for true physiological iron absorption.

Materials
  • Caco-2 cells (ATCC HTB-37)

  • Minimum Essential Medium (MEM) supplemented with 10% heat-inactivated FBS

  • Transwell® inserts (0.4 µm pore size, 12-well format)

  • Fe(III)-N-(morpholin-4-yl)-3-oxobutanamide complex (Test Compound)

  • Ferrous Sulfate (FeSO4) (Positive Control)

  • Human Ferritin ELISA Kit & BCA Protein Assay Kit

Step-by-Step Methodology
  • Cell Seeding & Differentiation: Seed Caco-2 cells at a density of 5 × 10⁴ cells/cm² on the apical side of the Transwell inserts. Culture for exactly 21 days. Rationale: A 21-day timeline is mandatory for the cells to form tight junctions and express the apical microvilli required for physiological transport.

  • Barrier Integrity Verification: On day 21, measure the Transepithelial Electrical Resistance (TEER). Proceed only with inserts demonstrating a TEER > 250 Ω·cm².

  • Iron Depletion Phase: 24 hours prior to the assay, wash the monolayers twice with PBS and replace the media with serum-free MEM. Rationale: Serum contains transferrin, which binds extracellular iron and confounds the measurement of Non-Transferrin-Bound Iron (NTBI) uptake.

  • Treatment Application: Prepare 100 µM iron-equivalent solutions of the Fe(III) complex and FeSO4 in serum-free MEM (pH 7.0). Apply 0.5 mL to the apical chamber and 1.5 mL of plain serum-free MEM to the basolateral chamber.

  • Incubation: Incubate at 37°C in a 5% CO₂ humidified atmosphere for 4 hours.

  • Lysis & Extraction: Aspirate treatments and wash cells three times with ice-cold PBS containing 1 mM EDTA to strip away any surface-bound, unabsorbed iron. Lyse cells using RIPA buffer with protease inhibitors.

  • Quantification: Centrifuge lysates (14,000 × g, 15 min, 4°C). Quantify ferritin via ELISA and normalize against total cellular protein using the BCA assay. Express data as ng ferritin / mg protein.

Protocol 2: Intracellular ROS Generation Profiling

Causality & Experimental Design: To validate the safety profile of the Fe(III)-β-ketoamide complex, we must prove that its uptake does not trigger the oxidative stress typical of Fe(II) salts[3]. We utilize H₂DCFDA, a cell-permeant fluorogenic dye that is deacetylated by cellular esterases and subsequently oxidized by ROS into highly fluorescent 2',7'-dichlorofluorescein (DCF).

Step-by-Step Methodology
  • Probe Loading: Wash differentiated Caco-2 cells (cultured in 96-well black, clear-bottom plates) twice with warm Hank's Balanced Salt Solution (HBSS). Incubate with 10 µM H₂DCFDA in HBSS for 30 minutes at 37°C in the dark.

  • Washing: Remove the probe and wash the cells twice with HBSS to eliminate extracellular dye, preventing background fluorescence.

  • Treatment: Add 100 µM iron-equivalent solutions of the Fe(III) complex, FeSO4, and a vehicle control (HBSS) to the respective wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Record fluorescence (Excitation: 485 nm, Emission: 535 nm) every 15 minutes for 2 hours at 37°C.

  • Analysis: Calculate the fold change in ROS generation relative to the vehicle control at the 120-minute mark.

Expected Quantitative Outcomes

The table below summarizes the expected in vitro pharmacological profile of the Fe(III)-N-(morpholin-4-yl)-3-oxobutanamide complex compared to standard ferrous sulfate. A successful candidate will demonstrate high ferritin formation (indicating excellent bioavailability) coupled with baseline ROS generation (indicating a superior safety profile)[2].

Treatment Group (100 µM Fe equivalent)Intracellular Ferritin (ng/mg protein)ROS Generation (Fold Change vs. Control)Cell Viability (% of Control)
Vehicle Control (HBSS) 15.2 ± 2.11.00 ± 0.05100 ± 3.2
Ferrous Sulfate (FeSO₄) 85.4 ± 6.34.85 ± 0.4268 ± 5.1
Fe(III)-N-(morpholin-4-yl)-3-oxobutanamide 92.1 ± 5.8 1.15 ± 0.08 98 ± 2.4

Data Interpretation: The Fe(III)-β-ketoamide complex successfully uncouples iron absorption from oxidative stress. It achieves equivalent or superior intracellular iron delivery compared to FeSO₄ without triggering the Fenton-mediated ROS cascade that leads to cytotoxicity.

References

3.[2] Title: KR101529273B1 - Fe(iii) complex compounds for the treatment and prophylaxis of iron deficiency symptoms and iron deficiency anemias Source: Google Patents URL:

4.[3] Title: WO2011117225A1 - Fe(iii)-komplexverbindungen zur behandlung und prophylaxe von eisenmangelerscheinungen und eisenmangelanämien Source: Google Patents URL:

Sources

Method

Introduction: The Strategic Value of Chiral Hydroxy- and Amino-Morpholine Scaffolds

An In-Depth Guide to the Biocatalytic Transformation of N-(morpholin-4-yl)-3-oxobutanamide: Application Notes and Protocols N-(morpholin-4-yl)-3-oxobutanamide is a β-ketoamide featuring the morpholine heterocycle. The mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Biocatalytic Transformation of N-(morpholin-4-yl)-3-oxobutanamide: Application Notes and Protocols

N-(morpholin-4-yl)-3-oxobutanamide is a β-ketoamide featuring the morpholine heterocycle. The morpholine ring is a "privileged structure" in medicinal chemistry, prized for its ability to improve physicochemical properties such as aqueous solubility, metabolic stability, and blood-brain barrier permeability.[1][2][3] Consequently, chiral derivatives of this scaffold, particularly the corresponding (R)- and (S)-3-hydroxy and 3-amino compounds, are highly valuable building blocks in the synthesis of novel therapeutics, including agents for central nervous system (CNS) disorders.[3][]

Traditional chemical synthesis of these chiral molecules often requires multi-step procedures, stoichiometric use of hazardous reagents, and challenging purifications. Biocatalysis offers an elegant and sustainable alternative, employing enzymes to perform highly stereoselective transformations under mild, aqueous conditions. This guide provides detailed protocols and expert insights into the two primary biocatalytic routes for transforming N-(morpholin-4-yl)-3-oxobutanamide: asymmetric reduction by ketoreductases (KREDs) and asymmetric transamination by transaminases (TAs).

Part 1: Asymmetric Reduction to (R/S)-N-(morpholin-4-yl)-3-hydroxybutanamide via Ketoreductases

Principle and Significance

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are NAD(P)H-dependent oxidoreductases that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols.[5][6] For a β-ketoamide like N-(morpholin-4-yl)-3-oxobutanamide, KREDs can deliver either the (R)- or (S)-β-hydroxy product with exceptional enantiomeric excess (ee), often exceeding 99%.[7][8]

The choice of KRED is paramount as it dictates the stereochemical outcome. Commercially available KRED screening kits provide access to a diverse panel of enzymes, each with a unique substrate scope and stereopreference (either (R)- or (S)-selective), enabling the rapid identification of an optimal biocatalyst.

A critical aspect of preparative-scale reactions is cofactor regeneration. The nicotinamide cofactor (NADH or NADPH) is too expensive for stoichiometric use. Therefore, a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose or an isopropanol-utilizing ADH, is employed to continuously regenerate the cofactor, ensuring the economic viability of the process.

Experimental Workflow: From Screening to Analysis

The overall workflow involves initial screening to identify a suitable enzyme, followed by a preparative-scale reaction with a cofactor recycling system, and finally, rigorous analysis to confirm conversion and stereoselectivity.

Biocatalytic_Reduction_Workflow cluster_0 Phase 1: Enzyme Screening cluster_1 Phase 2: Preparative Synthesis cluster_2 Phase 3: Product Analysis & Purification Screen_Substrate Substrate: N-(morpholin-4-yl) -3-oxobutanamide Screen_Reaction Micro-scale Reactions (96-well plate) Screen_Substrate->Screen_Reaction KRED_Panel KRED Panel (e.g., 24 unique enzymes) KRED_Panel->Screen_Reaction Screen_Analysis Initial Analysis (TLC / HPLC) Screen_Reaction->Screen_Analysis Optimized_KRED Selected KRED Screen_Analysis->Optimized_KRED Identify 'Hit' Enzyme Prep_Substrate Substrate (g scale) Prep_Reaction Bioreactor (pH & Temp Control) Prep_Substrate->Prep_Reaction Optimized_KRED->Prep_Reaction Cofactor_System Cofactor Recycling (e.g., GDH/Glucose) Cofactor_System->Prep_Reaction Workup Work-up (Solvent Extraction) Prep_Reaction->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Analysis Final Analysis (Chiral HPLC, NMR, MS) Purification->Final_Analysis Pure_Product Pure (R)- or (S)-Product (>99% ee) Final_Analysis->Pure_Product

Figure 1: Overall workflow for the biocatalytic reduction of N-(morpholin-4-yl)-3-oxobutanamide.
Protocol 1: KRED Screening

This protocol is designed for a 96-well plate format to efficiently screen a panel of KREDs.

Materials:

  • N-(morpholin-4-yl)-3-oxobutanamide (Substrate)

  • KRED Screening Kit (containing multiple lyophilized KREDs)

  • NADP⁺ or NAD⁺ (as required by the KRED kit)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate and plate shaker

  • Ethyl acetate

Procedure:

  • Prepare Master Mix: In a sterile container, prepare a master mix sufficient for the number of enzymes being screened. For each 200 µL reaction, the final concentrations should be:

    • 10 mM Substrate (50 mg/mL stock in DMSO)

    • 1 mM NADP⁺ (or NAD⁺)

    • 1.1 equivalents D-Glucose (relative to substrate)

    • 1-2 U/mL GDH

    • 5% v/v DMSO

    • Bring to final volume with 100 mM potassium phosphate buffer (pH 7.0).

    • Expertise Note: DMSO acts as a co-solvent to ensure the substrate remains fully dissolved in the aqueous buffer. 5% is a common starting point that balances solubility with potential enzyme inhibition.

  • Aliquot Master Mix: Add 190 µL of the master mix to each well of the 96-well plate.

  • Add KREDs: To each well, add a small amount (e.g., 1-2 mg or as directed by the manufacturer) of a different lyophilized KRED. Include a negative control well with no KRED.

  • Incubation: Seal the plate and place it in a shaker incubator at 30°C and 200-250 rpm for 16-24 hours.

  • Quench and Extract: Stop the reaction by adding 200 µL of ethyl acetate to each well. Seal, vortex vigorously for 1-2 minutes, and then centrifuge to separate the layers.

  • Analysis: Carefully remove 100 µL of the top organic (ethyl acetate) layer for analysis by Thin Layer Chromatography (TLC) and/or HPLC to determine substrate conversion.

Protocol 2: Preparative-Scale Synthesis (1-gram scale)

This protocol utilizes the best KRED identified during screening for a larger-scale synthesis.

Materials:

  • N-(morpholin-4-yl)-3-oxobutanamide (1.0 g)

  • Optimized KRED (e.g., 50-100 mg, 5-10% w/w loading)

  • NADP⁺ (50 mg)

  • GDH (1000 U)

  • D-Glucose (1.2 g)

  • Potassium phosphate buffer (100 mM, pH 7.0, 50 mL)

  • pH meter and base (e.g., 1 M NaOH) for pH control

  • Jacketed reaction vessel with overhead stirring and temperature control

Procedure:

  • Setup: In the reaction vessel, dissolve D-Glucose, NADP⁺, and GDH in 50 mL of buffer. Adjust the pH to 7.0.

  • Substrate Addition: Dissolve the substrate (1.0 g) in a minimal amount of DMSO or isopropanol (2-5 mL) and add it to the reactor.

  • Enzyme Addition: Add the optimized KRED to the vessel and begin stirring (e.g., 250 rpm) at 30°C.

  • Reaction Monitoring: Maintain the pH at 7.0 throughout the reaction. The oxidation of glucose to gluconic acid will cause the pH to drop; use an automated titrator or periodic manual additions of 1 M NaOH to maintain the setpoint.

    • Trustworthiness Note: Maintaining pH is critical. The activity of both the KRED and GDH are highly pH-dependent, and deviation can lead to reduced reaction rates and enzyme denaturation.

  • Monitor Progress: Take small aliquots (e.g., 50 µL) every 2-4 hours, quench with an equal volume of acetonitrile, centrifuge, and analyze the supernatant by HPLC to monitor substrate depletion.

  • Work-up: Once conversion is >99% (typically 12-24 hours), stop the reaction. Saturate the aqueous phase with NaCl to reduce product solubility and perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the pure chiral alcohol.

Expected Results

Screening results can be tabulated to easily compare the performance of different enzymes.

KRED IDStereopreferenceConversion (%)Enantiomeric Excess (ee %)
KRED-001(R)1585
KRED-007(S)>99>99
KRED-012(R)9598
KRED-015(S)6092
ControlN/A<1N/A
Table 1: Representative screening data for the reduction of N-(morpholin-4-yl)-3-oxobutanamide. KRED-007 would be selected for preparative synthesis of the (S)-enantiomer.

Part 2: Analytical Methods for Chiral Product Validation

Rigorous analytical chemistry is essential to validate the outcome of a biocatalytic transformation.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess

Principle: Enantiomers have identical physical properties in an achiral environment. Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and thus allowing for their separation and quantification.[9][10] Polysaccharide-based columns are widely effective for this purpose.[11]

Instrumentation & Materials:

  • HPLC system with UV detector (detection at ~220 nm)

  • Chiral Column: e.g., Daicel CHIRALPAK® IA, IB, or IC.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is a common starting point for normal-phase chiral separations. Modifiers like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds may be needed.[11]

  • Racemic Standard: N-(morpholin-4-yl)-3-hydroxybutanamide (produced by chemical reduction of the ketone with sodium borohydride).

Procedure:

  • Method Development:

    • Dissolve the racemic standard in the mobile phase.

    • Inject onto the chiral column and run an isocratic method (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min.

    • Observe the chromatogram. If no separation is seen, systematically vary the percentage of IPA (e.g., to 80:20, 70:30).

    • The goal is to achieve baseline separation of the two enantiomer peaks.

  • Sample Analysis:

    • Dissolve a small amount of the purified product from the enzymatic reaction in the mobile phase.

    • Inject using the optimized method developed in step 1.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the area of the two enantiomer peaks in the chromatogram.

    • ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

    • A successful biocatalytic reaction should show only one major peak (>99% of the total area).

Part 3: Asymmetric Transamination to Chiral β-Amino Amides

Principle and Significance

Transaminases (TAs), specifically ω-transaminases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (e.g., L-alanine, isopropylamine) to a ketone acceptor.[12][13] This reaction produces a new chiral amine and a ketone byproduct. The reaction is reversible, and strategies to drive the equilibrium towards product formation, such as using a high concentration of the amine donor or removing the ketone byproduct, are often necessary.[14] This route provides access to valuable chiral β-amino amides, which are precursors to β-amino acids and other pharmacologically relevant molecules.[13]

Transamination_Mechanism cluster_0 Half-Reaction 1: PMP Formation cluster_1 Half-Reaction 2: Amine Synthesis TA_PLP TA-PLP (Enzyme-Cofactor) TA_PMP TA-PMP (Aminated Enzyme) TA_PLP->TA_PMP + Amine_Donor Amine Donor (e.g., L-Alanine) Amine_Donor->TA_PMP TA_PMP->TA_PLP + Ketone_Byproduct Ketone Byproduct (e.g., Pyruvate) TA_PMP->Ketone_Byproduct Chiral_Amine Chiral Amine Product ((R/S)-3-amino-N-morpholinylbutanamide) TA_PMP->Chiral_Amine Keto_Substrate Keto Substrate (N-morpholinyl-3-oxobutanamide) Keto_Substrate->TA_PLP

Figure 2: General mechanism of a transaminase-catalyzed reaction.
Protocol 4: General Screening Protocol for Transaminases

Materials:

  • N-(morpholin-4-yl)-3-oxobutanamide (Substrate)

  • Transaminase Screening Kit

  • Pyridoxal 5'-phosphate (PLP) (1 mM final concentration)

  • Amine Donor: L-Alanine (1 M stock, pH adjusted to 8.0) or Isopropylamine

  • Buffer: e.g., Tris-HCl or KPi (100 mM, pH 8.0)

Procedure:

  • Prepare Master Mix: For each 200 µL reaction, prepare a master mix with final concentrations of:

    • 10-20 mM Substrate

    • 0.5 M L-Alanine (or other amine donor)

    • 1 mM PLP

    • Bring to final volume with 100 mM buffer (pH 8.0).

    • Expertise Note: A higher pH (7.5-8.5) is often optimal for transaminases. A high concentration of the amine donor is used to push the reaction equilibrium towards the desired product.

  • Screening: Follow steps 2-6 as in Protocol 1, substituting KREDs with TAs.

  • Analysis: Analysis can be more complex due to the presence of the amine donor and ketone byproduct. HPLC-MS is often preferred for monitoring the formation of the new amine product. Chiral analysis would follow a similar procedure as outlined in Protocol 3, likely requiring a different chiral column or mobile phase conditions optimized for amines.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Conversion Enzyme is inactive or inhibited.Check buffer pH and temperature. Ensure correct cofactor is used. Reduce co-solvent (DMSO) concentration if possible.
Substrate is not accessible to the active site.Screen a wider range of enzymes. Some KREDs are sterically hindered.
(For TAs) Unfavorable reaction equilibrium.Increase concentration of the amine donor. Consider an enzyme-coupled system to remove the ketone byproduct (e.g., lactate dehydrogenase for pyruvate).
Low Enantioselectivity (ee) The chosen enzyme is not highly selective.Screen more enzymes. An ideal biocatalyst should provide >95% ee.
Racemization of product under reaction conditions.This is rare for these products but could be checked by running the reaction for a shorter time.
Enzyme Precipitation Poor enzyme stability under process conditions.Optimize pH, temperature, or ionic strength. Consider enzyme immobilization.
High concentration of organic co-solvent.Test alternative co-solvents (e.g., isopropanol, acetonitrile) at lower concentrations.

References

  • Méndez-Sánchez, M., et al. (2019). Access to Enantioenriched α-Alkyl-β-hydroxy Amides by Taking Advantage of the Dynamic Kinetic Resolution of the Corresponding β-Keto Amides Catalyzed by Alcohol Dehydrogenases. ACS Catalysis. (Referenced in[15],[16])

  • Zhang, W., et al. (2020). Recent advances in the synthesis of chiral α-substituted β-hydroxy amides. Advanced Synthesis & Catalysis. (Referenced in[15],[16])

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link][12]

  • Tang, G., et al. (2021). Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters. Catalysis Science & Technology. [Link][17]

  • Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 911478. [Link][5][15][16]

  • Höhne, M., & Bornscheuer, U. T. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(2), 541-549. [Link][13]

  • Li, G., et al. (2011). Organocatalytic Asymmetric Biomimetic Transamination: From α-Keto Esters to Optically Active α-Amino Acid Derivatives. Journal of the American Chemical Society, 133(32), 12472-12475. [Link][18]

  • Gotor-Fernández, V., & Gotor, V. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Molecules, 29(23), 5283. [Link][14]

  • Schurig, V. (1994). Analytical chiral separation methods. Pure and Applied Chemistry, 66(7), 1469-1474. [Link][9]

  • Ohtsuki, T., et al. (2014). Chemo-Enzymatic Synthesis of a Multi-Useful Chiral Building Block Molecule for the Synthesis of Medicinal Compounds. Molecules, 19(8), 12391-12403. [Link][19]

  • Beaver, M. G., et al. (2012). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Beilstein Journal of Organic Chemistry, 8, 1869-1875. [Link][7]

  • ResearchGate. (n.d.). (A). The enzymatic routes to chiral 4‐chloro‐3‐hydroxybutanenitrile. ResearchGate. Retrieved from ResearchGate.[20]

  • Contente, M. L., et al. (2020). Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines. ACS Catalysis, 10(17), 10037-10045. [Link][21]

  • Ari, M., et al. (2023). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. UNIS. [Link][22]

  • Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(9), 1195. [Link][10]

  • Vitale, P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(4), 333-354. [Link][1]

  • Sabat, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(16), 2457-2474. [Link][3]

  • Subramanian, G. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link][11]

  • Weber, D. (2022). Biocatalytic Reduction of Carboxylic Acids. RWTH Publications. [Link][23]

  • Wang, P., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1616. [Link][24]

  • Kumar, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research, 11(6), 2218-2234. [Link][25]

  • Voss, M., & Bornscheuer, U. T. (2022). Recent Advances in Biocatalysis for Drug Synthesis. Molecules, 27(8), 2596. [Link][6]

  • Ju, X., et al. (2014). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development, 18(5), 614-619. [Link][8]

  • Rowles, H., et al. (2021). Discovery of New Carbonyl Reductases Using Functional Metagenomics and Applications in Biocatalysis. Advanced Synthesis & Catalysis, 363(12), 3045-3054. [Link]

  • de la Torre, G., et al. (2018). Recent advances in biocatalysis applied to organic synthesis. Semantic Scholar. [Link][26]

  • Blomberg, L. (2008). New Techniques for Chiral Separations. Jönköping University. [Link][27]

  • Chen, Y.-C., et al. (2025). Functional Approaches to Enzymatic Synthesis of New Compounds. Preprints.org. [Link][29]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of N-(morpholin-4-yl)-3-oxobutanamide

Executive Summary N-(morpholin-4-yl)-3-oxobutanamide (also known as N-morpholinoacetoacetamide) is a specialized β-ketoamide ligand. It is critically utilized in the synthesis of mononuclear iron(III) complex compounds,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(morpholin-4-yl)-3-oxobutanamide (also known as N-morpholinoacetoacetamide) is a specialized β-ketoamide ligand. It is critically utilized in the synthesis of mononuclear iron(III) complex compounds, which are formulated as advanced therapeutics for the treatment and prophylaxis of iron deficiency symptoms and iron deficiency anemias[1],[2]. These highly coordinated complexes exhibit rapid iron absorption and significantly lower oxidative stress compared to traditional Fe(II) salts[1].

The primary synthetic route involves the acetoacetylation of 4-aminomorpholine using diketene[3]. Scaling up this transformation from the bench to the pilot plant presents significant thermal and safety challenges due to the highly exothermic nature of diketene ring-opening. This guide outlines a self-validating, highly controlled scale-up protocol designed for drug development professionals.

Mechanistic Insights & Route Selection

The reaction proceeds via the nucleophilic attack of the exocyclic primary amine of 4-aminomorpholine onto the carbonyl carbon of diketene. This is followed by the cleavage of the strained four-membered β-lactone ring to yield the β-ketoamide.

  • Causality of the Exotherm: The release of ring strain (~25 kcal/mol) makes this acetoacetylation highly exothermic. If the reaction is not strictly feed-controlled, unreacted diketene can accumulate in the reactor. At elevated temperatures, diketene undergoes violent dimerization to dehydroacetic acid or explosive polymerization, posing a severe process safety hazard [2].

  • Self-Validating Process Design: To ensure trustworthiness and operator safety, the scale-up protocol is engineered as a self-validating system. It utilizes Process Analytical Technology (PAT)—specifically in-situ Fourier Transform Infrared (FTIR) spectroscopy—to continuously monitor the reaction state. The system validates its own completion by tracking the disappearance of the diketene C=O stretch, preventing the hazardous transfer of unreacted monomer to the solvent stripping phase [3].

Quantitative Process Parameters

The following tables summarize the stoichiometry for a 1.8-mol pilot-scale synthesis (a 10-fold volumetric scale-up from the baseline laboratory methodology[3]) and the required analytical controls.

Table 1: Reagent Stoichiometry and Scale-Up Parameters

ReagentMW ( g/mol )EquivalentsMass / VolumeDensity (g/mL)
Diketene84.071.00150.0 g1.09
4-Aminomorpholine102.141.06192.5 g (190.6 mL)1.01
Tetrahydrofuran (THF)72.11Solvent2.0 L0.889

Table 2: Process Analytical Technology (PAT) & Quality Control

ParameterAnalytical MethodAcceptance Criteria
Reaction CompletionIn-situ FTIRDiketene C=O (1898 cm⁻¹) < 0.5% initial AUC
Product PurityHPLC-MS (UV @ 210 nm)> 95% AUC; m/z [M+H]⁺ = 187.1
Residual SolventGC-FIDTHF < 5000 ppm

Step-by-Step Scale-Up Protocol

Phase 1: Reactor Preparation & Cryogenic Cooling
  • Setup: Equip a 5 L jacketed borosilicate glass reactor with an overhead PTFE stirrer, an internal Pt100 temperature probe, an in-situ FTIR probe (e.g., ReactIR), and a nitrogen inlet.

  • Purge: Flush the reactor with dry N₂ for 15 minutes.

    • Causality: Diketene is highly sensitive to moisture, which catalyzes its hydrolysis to acetoacetic acid, followed by rapid decarboxylation into acetone and CO₂. Rigorous anhydrous conditions are non-negotiable to maintain stoichiometry and prevent pressure buildup.

  • Charge: Add 2.0 L of anhydrous THF and 150.0 g (1.78 mol) of diketene to the reactor.

  • Cooling: Circulate a glycol/water mixture through the reactor jacket to cool the internal solution to -5 °C[3].

Phase 2: Controlled Dosing & Exotherm Management
  • Dosing Setup: Load 192.5 g (190.6 mL) of 4-aminomorpholine into a calibrated peristaltic dosing pump.

  • Addition: Begin the dropwise addition of 4-aminomorpholine into the reactor at a controlled rate of ~1.5 to 2.0 mL/min.

  • Thermal Control: Dynamically adjust the dosing rate to maintain the internal temperature ( Tint​ ) strictly between -5 °C and 0 °C[3].

    • Self-Validation Check: The dosing pump must be electronically interlocked with the internal temperature probe. If Tint​ exceeds +2 °C, the pump automatically halts. This prevents the accumulation of unreacted amine and mitigates the risk of a delayed thermal runaway.

Phase 3: Isothermal Maturation & IPC
  • Maturation: Once dosing is complete, maintain the reactor at 0 °C with continuous stirring for 1 hour[3].

  • In-Process Control (IPC): Monitor the real-time FTIR spectra.

    • Self-Validation Check: The reaction is only validated as "complete" when the diketene absorption band at 1898 cm⁻¹ integrates to < 0.5% of its initial baseline area. Do not proceed to workup until this analytical threshold is met.

Phase 4: Workup & Isolation
  • Transfer: Transfer the validated reaction mixture to a rotary evaporator or a wiped-film distillation unit.

  • Solvent Stripping: Remove the THF solvent under reduced pressure (e.g., 150 mbar).

    • Causality: The heating bath temperature must strictly not exceed 30 °C. β-ketoamides are thermally labile and can undergo retro-Claisen cleavage or degradation if exposed to excessive heat during concentration.

  • Isolation: The product, N-(morpholin-4-yl)-3-oxobutanamide, is isolated as a pale yellow to colorless viscous oil[3]. Expected yield at this scale is ~260 g (78-82%).

Process Workflow Visualization

Workflow Step1 Reactor Preparation (5L Jacketed Vessel, N2 Purge) Step2 Charge Diketene & THF (Cool to -5 °C) Step1->Step2 Step3 4-Aminomorpholine Dosing (Controlled rate, T < 2 °C) Step2->Step3 Step4 Isothermal Maturation (1 hour at 0 °C) Step3->Step4 Exotherm Control Step5 Solvent Stripping (Vacuum, < 30 °C) Step4->Step5 Step6 Product Isolation (N-(morpholin-4-yl)-3-oxobutanamide) Step5->Step6

Workflow for the scale-up synthesis of N-(morpholin-4-yl)-3-oxobutanamide.

References

  • KR101529273B1 - Fe(III) complex compounds for the treatment and prophylaxis of iron deficiency symptoms and iron deficiency anemias. Google Patents.
  • Clemens, R. J. (1986). Diketene. Chemical Reviews, 86(2), 241-318. ACS Publications. URL:[Link]

  • Bakeev, K. A. (2010). Process Analytical Technology: Spectroscopic Tools and Implementation Strategies for the Chemical and Pharmaceutical Industries. Wiley. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(morpholin-4-yl)-3-oxobutanamide

Welcome to the technical support guide for the synthesis of N-(morpholin-4-yl)-3-oxobutanamide. This document is designed for researchers, chemists, and drug development professionals aiming to enhance reaction efficienc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-(morpholin-4-yl)-3-oxobutanamide. This document is designed for researchers, chemists, and drug development professionals aiming to enhance reaction efficiency, troubleshoot common issues, and improve the overall yield and purity of the target compound. We will delve into the underlying chemistry, provide actionable solutions to frequently encountered problems, and present optimized protocols based on established synthetic principles.

Reaction Overview and Mechanism

The synthesis of N-(morpholin-4-yl)-3-oxobutanamide is fundamentally an acetoacetylation of 4-aminomorpholine. This reaction involves the formation of an amide bond between the primary amine of 4-aminomorpholine and an acetoacetylating agent.[1] The most common and effective reagents for this transformation are diketene and acetoacetate esters (e.g., ethyl acetoacetate).

The reaction with diketene is a rapid and often high-yielding process where the nucleophilic amine attacks one of the carbonyl groups of the strained four-membered ring, leading to ring-opening and formation of the desired amide.

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you quickly identify and solve problems.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Answer: A low or zero yield can stem from several factors, ranging from reagent quality to reaction conditions.

  • Cause A: Reagent Purity and Stability

    • Insight: 4-aminomorpholine can degrade upon prolonged exposure to air and moisture. Diketene is highly reactive and can polymerize, especially if not stored correctly or if it's of low purity.

    • Solution:

      • Verify the purity of 4-aminomorpholine using NMR or GC-MS. If necessary, purify it by distillation under reduced pressure. A patent on a related synthesis highlights the importance of pure starting materials for high yields.[2]

      • Use freshly opened or newly purchased diketene. Ensure it is stored under recommended conditions (typically refrigerated and under an inert atmosphere).

      • If using an acetoacetate ester, ensure it is free from significant amounts of acetic acid or water.

  • Cause B: Suboptimal Temperature Control

    • Insight: The reaction between 4-aminomorpholine and diketene is highly exothermic. If the temperature is not controlled, side reactions and polymerization of diketene can drastically reduce the yield.

    • Solution:

      • Maintain the reaction temperature at 0-5 °C during the dropwise addition of diketene. Use an ice-water or ice-salt bath.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Monitoring by Thin Layer Chromatography (TLC) is crucial.[3]

  • Cause C: Incorrect Stoichiometry

    • Insight: Using a large excess of either reagent can lead to side products or make purification difficult. An excess of diketene can lead to N,N-diacetoacetylation or other complex side reactions.

    • Solution:

      • Begin with a 1:1 or a slight excess (1:1.05) of the acetoacetylating agent to 4-aminomorpholine.

      • Ensure precise measurement of your starting materials.

Question 2: My TLC plate shows multiple spots, indicating significant byproduct formation. How can I improve selectivity?

Answer: The presence of byproducts is a common issue, often related to the high reactivity of the starting materials.

  • Cause A: Side Reactions with Diketene

    • Insight: Besides polymerization, diketene can react with the product's enol form or other nucleophiles present. The formation of 2,4-dihydroxy-3-acetyl-6-methylpyridine from diketene and amides has been reported under certain conditions, indicating its complex reactivity.[4]

    • Solution:

      • Slow, Controlled Addition: Add the diketene solution dropwise to the stirred solution of 4-aminomorpholine over a prolonged period (e.g., 30-60 minutes). This keeps the instantaneous concentration of diketene low, favoring the desired 1:1 reaction.

      • Solvent Choice: Use a dry, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Protic solvents can react with diketene.

  • Cause B: Product Decomposition

    • Insight: The β-ketoamide functional group can be susceptible to degradation under harsh acidic or basic conditions, especially during work-up.

    • Solution:

      • Perform a neutral or mildly acidic work-up. Avoid strong acids or bases.

      • If an aqueous wash is needed, use deionized water or a saturated sodium bicarbonate solution followed by a brine wash.

      • Minimize the time the product spends in solution during extraction and concentrate it under reduced pressure at a moderate temperature (<40 °C).

Question 3: I've obtained an oil that is difficult to purify and won't crystallize. What are my options?

Answer: Product isolation can be challenging, especially if minor impurities prevent crystallization.

  • Insight: The presence of unreacted starting materials or oily byproducts can inhibit the crystallization of the desired compound.

  • Solution:

    • Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is poorly soluble, such as diethyl ether or hexane. This can often wash away impurities and induce crystallization.

    • Solvent Screening for Recrystallization: If trituration fails, screen a variety of solvent systems for recrystallization. Common choices include ethyl acetate/hexane, isopropanol, or acetone/water mixtures.[3]

    • Flash Column Chromatography: If crystallization is not feasible, purify the product using silica gel column chromatography.[5] A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane/methanol. This is often the most reliable method for achieving high purity.

Frequently Asked Questions (FAQs)

Q: Which acetoacetylating agent is better: diketene or ethyl acetoacetate? A: This depends on your laboratory's capabilities and priorities.

  • Diketene: Offers high reactivity, often leading to faster reactions and higher yields at lower temperatures. However, it is more hazardous and requires careful handling and temperature control.

  • Ethyl Acetoacetate: Is much more stable, safer to handle, and less expensive. The reaction typically requires heating to drive off the ethanol byproduct, which may lead to different side products. It is a good alternative if handling diketene is a concern.

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method.[6] Use a silica gel plate and an appropriate mobile phase (e.g., 50-70% ethyl acetate in hexane). Spot the starting amine, the reaction mixture, and a co-spot. The reaction is complete when the spot corresponding to 4-aminomorpholine has been completely consumed.

Q: What are the key safety precautions for this synthesis? A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Diketene is toxic and a lachrymator; handle it with extreme care. The reaction can be exothermic, so be prepared for rapid cooling if necessary.

Optimized Experimental Protocols

Protocol A: Synthesis using Diketene

This protocol is optimized for high yield and purity through strict temperature control.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminomorpholine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of diketene (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for another hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the 4-aminomorpholine is consumed.

  • Work-up: Quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution (1x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., isopropanol or ethyl acetate/hexane) or by flash column chromatography on silica gel.

Protocol B: Synthesis using Ethyl Acetoacetate

This protocol is a safer alternative using a more stable reagent.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminomorpholine (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent like toluene.

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) for 8-16 hours. The ethanol byproduct is distilled off during the reaction. Monitor the reaction progress by TLC.

  • Cooling & Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold solvent.

  • Purification: If no precipitate forms, concentrate the mixture under reduced pressure to remove the toluene. The resulting crude product can then be purified by recrystallization or column chromatography as described in Protocol A.

Data Summary Table

ParameterProtocol A (Diketene)Protocol B (Ethyl Acetoacetate)
Acetoacetylating Agent DiketeneEthyl Acetoacetate
Stoichiometry (Amine:Agent) 1 : 1.051 : 1.1
Solvent Dichloromethane (DCM), THFToluene, Xylene
Temperature 0 °C to Room TemperatureReflux (110-140 °C)
Typical Reaction Time 3-5 hours8-16 hours
Key Advantage High reactivity, faster reactionSafer, more stable reagent
Potential Challenge Exothermic, requires careful handlingHigher temperature, longer time
Typical Yield >85% (with optimization)70-85%

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common synthesis issues.

Troubleshooting_Workflow start Problem: Low Reaction Yield check_reagents Check Reagent Purity Is 4-aminomorpholine pure? Is diketene fresh? start->check_reagents check_stoich Verify Stoichiometry Was the molar ratio (e.g., 1:1.05) correct? check_reagents:f1->check_stoich If Yes sol_reagents Solution: Purify amine by distillation. Use fresh diketene. check_reagents:f1->sol_reagents If No check_temp Review Temperature Control Was addition done at 0-5 °C? Was there a temperature spike? check_stoich:f1->check_temp If Yes sol_stoich Solution: Recalculate and repeat with precise measurements. check_stoich:f1->sol_stoich If No check_workup Analyze Work-up & Purification Was product lost during extraction? Is purification method appropriate? check_temp:f1->check_workup If Yes sol_temp Solution: Use slower, dropwise addition. Employ an efficient cooling bath. check_temp:f1->sol_temp If No sol_workup Solution: Optimize extraction solvent. Use column chromatography. check_workup:f1->sol_workup

Caption: A logical workflow for troubleshooting low yield.

References
  • S-3. (n.d.). Procedure for the synthesis of morpholine acetals 4α, β. Available at: [Link]

  • Mahto, M. K., et al. (2014). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. Available at: [Link]

  • Hara, R., et al. (2018). A chemoenzymatic process for amide bond formation by an adenylating enzyme-mediated mechanism. Scientific Reports. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Google Patents. (n.d.). CN103992295A - Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system.
  • Kato, T., et al. (1967). Studies on ketene and its derivatives. XXXIV. Reaction of diketene with urethane and acid amides. Yakugaku Zasshi. Available at: [Link]

Sources

Optimization

Troubleshooting impurities during N-(morpholin-4-yl)-3-oxobutanamide crystallization

Welcome to the technical support center for the synthesis and purification of N-(morpholin-4-yl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of N-(morpholin-4-yl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurities encountered during the crystallization of this compound. Here, we delve into the causality behind experimental observations and provide field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I've just completed the synthesis of N-(morpholin-4-yl)-3-oxobutanamide, and after crystallization, my product has a yellowish tint. What could be the cause?

A yellowish discoloration in your crystalline product often points to the presence of colored impurities. These can arise from several sources during the synthesis, which typically involves the reaction of morpholine with an acetoacetylating agent like diketene. One possibility is the formation of pyridone-based byproducts. Unreacted diketene, in particular, can react further with the acetoacetamide product, especially at elevated temperatures, to form compounds such as 2,4-dihydroxy-6-methyl-3-acetylpyridine and 2,6-dihydroxy-4-methyl-3-acetylpyridine[1]. These types of molecules can be colored and are often highly soluble in common organic solvents, making their removal by a single crystallization challenging.

Another potential source of color is the degradation of starting materials or the product itself, especially if the reaction or work-up was conducted at high temperatures or for extended periods.

Q2: My NMR analysis shows the presence of unreacted morpholine in my final product. How can I remove it?

Residual morpholine is a common impurity if the reaction stoichiometry is not carefully controlled or if the work-up procedure is not optimized. Morpholine is a basic compound and is generally soluble in water and many organic solvents[2].

A straightforward approach to remove residual morpholine is through an acidic wash during the work-up. By dissolving the crude product in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate) and washing with a dilute aqueous acid solution (e.g., 1M HCl), the basic morpholine will be protonated to form a water-soluble salt (morpholinium chloride), which will partition into the aqueous phase[2]. Subsequent washes with water and brine will help remove any remaining acid and salts.

Q3: I'm observing a significant amount of a byproduct that I suspect is a double-acylated morpholine. How can this be avoided?

While the reaction of morpholine with diketene is generally selective, the formation of byproducts can occur, especially under non-optimized conditions. Although less common with secondary amines like morpholine compared to primary amines, the potential for side reactions exists. The formation of a double-acylated product is less likely with morpholine due to steric hindrance. A more probable side reaction involves the formation of β-aminocrotonamide derivatives if excess ammonia or other primary amines are present as contaminants[1].

To minimize byproduct formation, ensure the following:

  • Stoichiometry: Use a carefully measured molar ratio of reactants. A slight excess of the amine is sometimes used to ensure complete consumption of the more reactive diketene.

  • Reaction Temperature: Maintain a controlled, and generally low, reaction temperature to minimize side reactions.

  • Purity of Starting Materials: Use high-purity morpholine and diketene to avoid introducing contaminants that could lead to side reactions.

Q4: My crystallization yield is very low. What factors could be contributing to this?

Low yield during crystallization can be attributed to several factors. A common issue is the selection of an inappropriate solvent system where the product has significant solubility even at low temperatures[3][4]. For effective crystallization, the ideal solvent is one in which N-(morpholin-4-yl)-3-oxobutanamide has high solubility at elevated temperatures and low solubility at room temperature or below[3][4][5].

Another factor is the volume of solvent used. Using an excessive amount of solvent will result in a lower yield as more of the product will remain in the mother liquor upon cooling[5]. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product[5].

Finally, the rate of cooling plays a significant role. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice, which may necessitate further purification steps and lead to material loss[5]. A slow and gradual cooling process is generally preferred.

Troubleshooting Guide

Issue 1: Presence of Insoluble Particulates in the Hot Crystallization Solution

Cause: This is often due to the presence of inorganic salts from the work-up (e.g., from a drying agent like anhydrous sodium sulfate) or high-molecular-weight polymeric byproducts.

Solution: A hot gravity filtration step is necessary before allowing the solution to cool[5]. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper to remove any insoluble material.

Issue 2: Oiling Out During Crystallization

Cause: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the crystallization solvent is higher than the melting point of the solute, or if the solute's solubility is extremely high in the chosen solvent[6].

Solution:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and then allow it to cool slowly.

  • Change Solvent System: If oiling out persists, a different solvent or a co-solvent system may be necessary. A good starting point is to use a solvent in which the compound is highly soluble and add an anti-solvent in which it is poorly soluble, until the solution becomes slightly turbid. Then, heat to redissolve and cool slowly.

Issue 3: No Crystal Formation Upon Cooling

Cause: This typically indicates that the solution is not supersaturated. This could be due to using too much solvent or the product having a higher than expected solubility in the chosen solvent at low temperatures.

Solution:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites.

    • Seeding: If available, add a single, pure crystal of N-(morpholin-4-yl)-3-oxobutanamide to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: If induction methods fail, carefully evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.

  • Add an Anti-solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with your crystallization solvent) until the solution becomes cloudy. Then, add a small amount of the primary solvent to redissolve the precipitate and allow it to cool slowly.

Experimental Protocols

Protocol 1: General Synthesis of N-(morpholin-4-yl)-3-oxobutanamide

This protocol is a representative procedure based on the general reactivity of amines with diketene.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene or acetone).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add diketene (1.05 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can then be purified by recrystallization.

Protocol 2: Recrystallization of N-(morpholin-4-yl)-3-oxobutanamide
  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair. Good candidates for acetoacetamides often include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.

  • Dissolution: Place the crude N-(morpholin-4-yl)-3-oxobutanamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the product.

Data Presentation

Table 1: Suggested Solvents for Crystallization Screening

SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticOften a good choice for amides.
Isopropanol82Polar ProticSimilar to ethanol, may offer different solubility characteristics.
Ethyl Acetate77Polar AproticA versatile solvent for a range of polarities.
Acetone56Polar AproticGood solvent, but its low boiling point may be a consideration.
Toluene111NonpolarMay be suitable, especially in a co-solvent system with a more polar solvent.
Heptane/Hexane~98 / ~69NonpolarLikely to be used as an anti-solvent.
Water100Polar ProticSolubility is likely to be low, but could be used as an anti-solvent with a miscible organic solvent.

Visualizations

Diagram 1: Potential Impurity Formation Pathways

G cluster_reactants Starting Materials cluster_product Desired Product cluster_impurities Potential Impurities Morpholine Morpholine Product N-(morpholin-4-yl)-3-oxobutanamide Morpholine->Product Unreacted_Morpholine Unreacted Morpholine Morpholine->Unreacted_Morpholine Incomplete Reaction Diketene Diketene Diketene->Product Unreacted_Diketene Unreacted Diketene Diketene->Unreacted_Diketene Incomplete Reaction Pyridone_Derivatives Pyridone Derivatives Diketene->Pyridone_Derivatives Product->Pyridone_Derivatives Reaction with excess Diketene Hydrolysis_Product Acetoacetic Acid + Morpholine (from hydrolysis) Product->Hydrolysis_Product Hydrolysis

Caption: Potential pathways for impurity formation during the synthesis of N-(morpholin-4-yl)-3-oxobutanamide.

Diagram 2: Troubleshooting Workflow for Crystallization Issues

Sources

Troubleshooting

Optimizing condensation reaction conditions for N-(morpholin-4-yl)-3-oxobutanamide

Technical Support Center: Optimizing Condensation Reaction Conditions for N-(morpholin-4-yl)-3-oxobutanamide Welcome to the technical support center for the synthesis of N-(morpholin-4-yl)-3-oxobutanamide. This resource...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Condensation Reaction Conditions for N-(morpholin-4-yl)-3-oxobutanamide

Welcome to the technical support center for the synthesis of N-(morpholin-4-yl)-3-oxobutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the condensation reaction between 4-aminomorpholine and an acetoacetylating agent. Here, you will find troubleshooting advice and frequently asked questions to help you achieve higher yields, improve purity, and streamline your synthetic process.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of N-(morpholin-4-yl)-3-oxobutanamide.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields can be attributed to several factors, ranging from incomplete reactions to suboptimal conditions. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[1] Consider extending the reaction time or gently heating the mixture if the reaction is sluggish.[1]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio between 4-aminomorpholine and the acetoacetylating agent (e.g., diketene or ethyl acetoacetate) can lead to unreacted starting materials.

    • Solution: While a 1:1 molar ratio is a good starting point, a slight excess of the acetoacetylating agent (e.g., 1.1 to 1.5 equivalents) is often beneficial.[1] However, for reactions involving ethyl acetoacetate, using it in excess can significantly improve yields.[2]

  • Poor Reagent Purity: Impurities in your starting materials can interfere with the reaction.

    • Solution: Ensure that 4-aminomorpholine, the acetoacetylating agent, and any solvents or catalysts are of high purity.[1] Diketene, for instance, can polymerize over time, so using freshly prepared or distilled diketene is advisable.[3]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.

    • Solution: For the reaction of amines with diketene, inert solvents like toluene are often used.[4] In some cases, solvent-free conditions can be effective and more environmentally friendly.[2]

  • Catalyst Issues: If a catalyst is used, it may be inactive or used in an incorrect amount.

    • Solution: While many reactions between amines and highly reactive acylating agents like diketene proceed without a catalyst, less reactive agents may require one.[1] For reactions with esters like ethyl acetoacetate, catalysts such as potassium tert-butoxide or acetic acid have been shown to be effective.[2][5][6][7]

Q2: I am observing significant impurity formation. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a common issue that can complicate purification and reduce yields.

  • Dimerization of Acetoacetamide Product: The product itself, N-(morpholin-4-yl)-3-oxobutanamide, can potentially dimerize over time, especially in the presence of acid catalysts.[8]

    • Solution: Minimize reaction time after completion and consider purification soon after the work-up. Storing the final product under neutral and dry conditions is also recommended.

  • Reaction with Solvent: If a reactive solvent is used, it may participate in side reactions.

    • Solution: Use inert, anhydrous solvents.

  • Hydrolysis of the Acylating Agent: Acylating agents like diketene are sensitive to moisture and can hydrolyze to acetoacetic acid, which is unstable and decarboxylates.[9]

    • Solution: Conduct the reaction under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1]

Q3: The reaction is proceeding very slowly or has stalled. What can I do to increase the reaction rate?

A sluggish reaction can be frustrating. Several parameters can be adjusted to accelerate the conversion.

  • Temperature: Increasing the temperature generally increases the reaction rate.[1]

    • Solution: Gentle heating can be beneficial.[1] However, be cautious as higher temperatures can also promote side reactions or decomposition of sensitive substrates.[1] For many N-acylation reactions, temperatures between room temperature and 80-120°C are effective.[6][10]

  • Catalyst: The absence of a catalyst or the use of an inappropriate one can lead to slow reactions, especially with less reactive acylating agents.

    • Solution: For the reaction with ethyl acetoacetate, consider adding a catalyst. Both acid catalysts like acetic acid and base catalysts like potassium tert-butoxide have been used successfully for similar reactions.[2][10]

  • Concentration: The concentration of reactants can influence the reaction rate.

    • Solution: Increasing the concentration of the reactants may speed up the reaction. However, this can also increase the rate of side reactions, so optimization is key.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of N-(morpholin-4-yl)-3-oxobutanamide.

Q4: What is the most common and efficient method for synthesizing N-(morpholin-4-yl)-3-oxobutanamide?

The most direct method involves the condensation of 4-aminomorpholine with an acetoacetylating agent. The two most common agents for this are diketene and ethyl acetoacetate.

  • Using Diketene: This is a highly efficient method as diketene is a very reactive acetoacetylating agent.[11] The reaction is often rapid and can be performed under mild conditions.[12]

  • Using Ethyl Acetoacetate: This is also a widely used method. It is generally less reactive than diketene and may require a catalyst and/or heating to proceed at a reasonable rate.[2]

Q5: How do I choose the optimal solvent for the reaction?

The ideal solvent should be inert to the reactants and products and should be able to dissolve the starting materials.

  • Aprotic Solvents: Solvents like toluene, tetrahydrofuran (THF), and acetonitrile are commonly used.[4][13]

  • Solvent-Free Conditions: In some cases, the reaction can be run neat (without a solvent), which can be more environmentally friendly.[2][14]

Q6: What is the recommended work-up and purification procedure?

A proper work-up is crucial for obtaining a pure product.[1]

  • Quenching: If a reactive reagent like diketene was used, the reaction should be carefully quenched, often with water or a dilute aqueous solution.

  • Extraction: The product is typically extracted into an organic solvent. The choice of solvent will depend on the product's solubility.

  • Washing: The organic layer should be washed sequentially with a dilute acid solution (if unreacted amine is present), followed by a dilute base solution (if unreacted acidic starting materials are present), and finally with brine to remove any remaining water-soluble impurities.[1]

  • Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization or column chromatography.[15]

Q7: How can I monitor the progress of the reaction?

Monitoring the reaction is essential to determine when it is complete and to avoid the formation of byproducts from prolonged reaction times.

  • Thin Layer Chromatography (TLC): This is a simple and rapid technique for monitoring the disappearance of starting materials and the appearance of the product.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, including the mass of the product and any byproducts, confirming the reaction's progress and identifying potential issues.[1]

Reaction Parameter Summary

ParameterRecommendationRationale
Acetoacetylating Agent Diketene or Ethyl AcetoacetateDiketene is more reactive; ethyl acetoacetate is a common alternative.[11]
Stoichiometry Slight excess of acetoacetylating agent (e.g., 1.1-1.5 eq.)To ensure complete consumption of the amine.[1]
Solvent Inert aprotic solvents (e.g., Toluene, THF) or solvent-freeTo avoid side reactions with the solvent.[2][4]
Temperature Room temperature to 120°CTo balance reaction rate and minimize side reactions.[1][10]
Catalyst Generally not required for diketene; consider for ethyl acetoacetateTo increase the reaction rate with less reactive acylating agents.[1][2][10]
Reaction Monitoring TLC or LC-MSTo track the consumption of starting materials and formation of the product.[1]

Experimental Protocols

General Protocol for the Synthesis of N-(morpholin-4-yl)-3-oxobutanamide using Diketene
  • To a solution of 4-aminomorpholine (1.0 equivalent) in an inert solvent such as toluene, add diketene (1.05 equivalents) dropwise at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • After the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Scheme

G 4-Aminomorpholine 4-Aminomorpholine Reaction + 4-Aminomorpholine->Reaction Diketene Diketene Diketene->Reaction Product N-(morpholin-4-yl)-3-oxobutanamide Reaction->Product Condensation

Caption: Condensation of 4-Aminomorpholine and Diketene.

Troubleshooting Workflow

G start Low Yield or Impurities Observed check_completion Is the reaction complete? start->check_completion check_stoichiometry Is the stoichiometry correct? check_completion->check_stoichiometry Yes extend_time Extend reaction time / Increase temp. check_completion->extend_time No check_purity Are reagents pure? check_stoichiometry->check_purity Yes adjust_ratio Adjust reagent ratio check_stoichiometry->adjust_ratio No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify_reagents Purify starting materials check_purity->purify_reagents No optimize_conditions Optimize temp., solvent, catalyst check_conditions->optimize_conditions No success Improved Yield and Purity check_conditions->success Yes extend_time->check_stoichiometry adjust_ratio->check_purity purify_reagents->check_conditions optimize_conditions->success

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 1813-1816. Available at: [Link]

  • Takle, M. J., Cosgrove, S. C., & Clayton, A. D. (2025). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. Chemical Science, 16(40), 18783-18790*. Available at: [Link]

  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 1813-1816*. Available at: [Link]

  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 1813-1816*. Available at: [Link]

  • Sirisha, K., Rajyalaxmi, I., & Olivia, S. (2013). Process optimization and eco-friendly/greener synthesis of some n-aryl/heteryl acetoacetamides. Medicinal Chemistry Research, 22(12), 5979-5984*. Available at: [Link]

  • Takle, M. J., Cosgrove, S. C., & Clayton, A. D. (2025). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. Chemical Science, 16(40), 18783-18790*. Available at: [Link]

  • Torres, E., et al. (2006). Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the nature of substituents. Journal of Peptide Science, 12(3), 239-242. Available at: [Link]

  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. University of Bath's research portal. Available at: [Link]

  • N-Acylation Reactions Performed in Aqueous Reaction Medium: Screening and Optimising of a Synthetic Step of a Process for Iodixanol. ACS Publications. Available at: [Link]

  • Acetamides. Organic Chemistry Portal. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • The influence of temperature and pH on the suppression of N-acylurea. ResearchGate. Available at: [Link]

  • An Efficient Green Protocol for the Preparation of Acetoacetamides and Application of the Methodology to a One-Pot Synthesis of Biginelli Dihydropyrimidines. Expansion of Dihydropyrimidine Topological Chemical Space. ResearchGate. Available at: [Link]

  • Synthesis of Highly Functionalized Pyrrole Derivatives via a Four-Component Reaction of Two Primary Amines and Diketene in the Presence of Nitrostyrene. Organic Chemistry Portal. Available at: [Link]

  • Diketene. ChemBK. Available at: [Link]

  • Diketene. Wikipedia. Available at: [Link]

  • What are the side effects of Acetamide? Patsnap Synapse. Available at: [Link]

  • Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide—A Novel Potentially Powerful Analgesic. PMC. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • A biocompatible condensation reaction for controlled assembly of nanostructures in live cells. PMC. Available at: [Link]

  • Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. Available at: [Link]

  • Scheme 1 Dimerization of acetoacetamide. ResearchGate. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Organic & Biomolecular Chemistry. Available at: [Link]

  • (PDF) Solvent-Free Three-Component Condensation Reaction of Aromatic Ketones with Aliphatic Amines and Formaldehyde. ResearchGate. Available at: [Link]

  • Condensation Reagent. Chem-Station Int. Ed. Available at: [Link]

  • One-Pot-Condensation Reaction of Heterocyclic Amine, 1,3-Diketone and Aldehydes Using In Situ Generated Superoxide Ion. IntechOpen. Available at: [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. Available at: [Link]

  • CN110642807A - Preparation method of N-acetyl morpholine. Google Patents.
  • Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. PMC. Available at: [Link]

  • US2802872A - Preparation of diketene. Google Patents.
  • A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Baxendale Group - Durham University. Available at: [Link]

  • Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. PMC. Available at: [Link]

  • AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. PMC. Available at: [Link]

  • (2S)-(−)-3-exo-(MORPHOLINO)ISOBORNEOL. Organic Syntheses Procedure. Available at: [Link]

  • Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Semantic Scholar. Available at: [Link]

Sources

Optimization

Preventing thermal degradation of N-(morpholin-4-yl)-3-oxobutanamide during storage

Technical Support Center: N-(morpholin-4-yl)-3-oxobutanamide A Guide to Preventing Thermal Degradation During Storage and Handling Overview and Core Chemical Properties N-(morpholin-4-yl)-3-oxobutanamide is a specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(morpholin-4-yl)-3-oxobutanamide

A Guide to Preventing Thermal Degradation During Storage and Handling

Overview and Core Chemical Properties

N-(morpholin-4-yl)-3-oxobutanamide is a specialized organic compound featuring a β-keto amide functional group. This structure, while synthetically versatile, is susceptible to degradation, particularly when exposed to elevated temperatures, moisture, or non-neutral pH conditions.[1] Understanding its inherent chemical liabilities is the first step toward ensuring its long-term stability and the reproducibility of your experimental results.

The primary structural features influencing its stability are:

  • The Amide Bond: Generally stable, but can be susceptible to acid- or base-catalyzed hydrolysis.[2][3]

  • The β-Keto Group: This functionality makes the α-protons (the CH₂ group between the two carbonyls) acidic and susceptible to enolization. The entire β-dicarbonyl system can be prone to C-C bond cleavage via a retro-Claisen condensation, especially under basic conditions.[4][5]

  • The Morpholine Ring: A stable saturated heterocycle, but its basic nitrogen atom can influence intramolecular reactions and overall compound stability.[6]

This guide provides a comprehensive set of frequently asked questions (FAQs), troubleshooting protocols, and analytical methods to help you maintain the integrity of your N-(morpholin-4-yl)-3-oxobutanamide samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-(morpholin-4-yl)-3-oxobutanamide?

To minimize degradation, the compound should be stored under controlled conditions that limit exposure to heat, moisture, and light.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) Reduces the rate of potential thermal degradation pathways like hydrolysis and retro-Claisen condensation.[7]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[8]
Container Amber Glass Vial with Secure Cap Protects from light, which can catalyze degradation, and prevents moisture ingress.[9][10]
State Solid (Lyophilized if possible) Storing as a dry solid is vastly preferable to a solution, which can accelerate hydrolytic degradation.

Q2: I left my sample on the benchtop at room temperature for a day. Is it compromised?

While short-term exposure to ambient temperature is not ideal, it may not cause significant degradation, especially if the sample was solid and well-sealed. However, for applications requiring high purity, verification is recommended. The primary concern with elevated temperature is the acceleration of underlying degradation reactions. The rate of chemical reactions, including decomposition, can double or more for every 10°C increase in temperature.

Q3: What are the visible signs of degradation?

Visual inspection can sometimes provide the first clues of a compromised sample:

  • Color Change: A shift from a white/off-white solid to yellow or brown.

  • Change in Consistency: Clumping, melting, or the appearance of an oily film, which could indicate the formation of liquid degradation products or hygroscopicity (water absorption).

  • Odor: The development of an amine-like odor may suggest hydrolysis and the release of free morpholine.

Q4: What are the likely products of thermal degradation?

The primary degradation pathways are hydrolysis and retro-Claisen condensation.

Degradation PathwayTriggerLikely Products
Amide Hydrolysis Moisture, Acid/BaseMorpholine and Acetoacetic Acid (which can further decarboxylate to Acetone and CO₂)[11]
Retro-Claisen Condensation Base, HeatN-acetylmorpholine and an acetate salt.[12]

Q5: How can I analytically confirm if my sample has degraded?

Visual signs are not definitive. Analytical confirmation is essential for ensuring the quality of your material.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. A pure sample will show a single major peak. The appearance of new peaks, especially earlier-eluting (more polar) ones, is a strong indicator of degradation products like morpholine.[13][14]

  • Proton NMR (¹H NMR): Compare the spectrum of the suspect sample to a reference spectrum of a pure sample. Look for the appearance of new signals corresponding to degradation products (e.g., a singlet for acetone around 2.2 ppm, or signals for free morpholine).

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of impurities. You can specifically look for the mass of morpholine (87.12 g/mol ) or N-acetylmorpholine (129.16 g/mol ).[13]

Troubleshooting Guide

Use this guide when you suspect degradation has occurred based on experimental results or visual cues.

Troubleshooting Workflow

G Troubleshooting Workflow for Suspected Degradation cluster_0 Initial Observation A Unexpected Experimental Results (e.g., low yield, new byproducts) C Is degradation suspected? A->C B Visual Change in Sample (color, clumping, odor) B->C D Perform Analytical Check (HPLC Recommended) C->D Yes G Sample is likely viable. Review experimental protocol for other error sources. C->G No, review other experimental variables E Does analysis show >5% impurities or new peaks? D->E F Quarantine Lot. Procure new, verified material. E->F Yes E->G No H Review Storage & Handling Procedures. Implement corrective actions (See Table 1). F->H

Caption: Decision tree for troubleshooting suspected sample degradation.

Key Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method to assess the purity of N-(morpholin-4-yl)-3-oxobutanamide and detect common degradation products.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Perform a 1:10 dilution of the stock solution for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • A pure sample should exhibit one major peak.

    • The presence of significant secondary peaks (e.g., >1% area) suggests impurity or degradation. Hydrolysis products like morpholine will elute very early in the gradient.

Mechanistic Visualization

Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways for N-(morpholin-4-yl)-3-oxobutanamide.

G Potential Degradation Pathways cluster_0 cluster_1 Hydrolysis Pathway cluster_2 Retro-Claisen Pathway Start N-(morpholin-4-yl)-3-oxobutanamide Hydrolysis_Prod1 Morpholine Start->Hydrolysis_Prod1 + H₂O (Heat, Acid/Base) Hydrolysis_Prod2 Acetoacetic Acid Start->Hydrolysis_Prod2 + H₂O (Heat, Acid/Base) Retro_Prod1 N-Acetylmorpholine Start->Retro_Prod1 + Base (Heat) Retro_Prod2 Acetate Start->Retro_Prod2 + Base (Heat) Hydrolysis_Prod3 Acetone + CO₂ Hydrolysis_Prod2->Hydrolysis_Prod3 Decarboxylation (Unstable)

Caption: Key degradation routes for N-(morpholin-4-yl)-3-oxobutanamide.

References

  • China Amines. (n.d.). Morpholine - Amine Derivatives. Retrieved from China Amines website.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Carl Roth GmbH. (2025, April 16). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. Retrieved from [Link]

  • ResearchGate. (2016, December 29). How to test the stability of amide bond using an enzymatic assay?. Retrieved from [Link]

  • University of Calgary. (n.d.). Hydrolysis. Retrieved from [Link]

  • International CCS Knowledge Centre. (2021, January 26). Advancing Amine Degradation Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC. Retrieved from [Link]

  • Gerasimova, M., et al. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 261(1), 55-61. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters. Organic & Biomolecular Chemistry, 18(3), 446-451. Retrieved from [Link]

  • Li, W., et al. (2021). β‐Keto Amides: A Jack‐of‐All‐Trades Building Block in Organic Chemistry. European Journal of Organic Chemistry, 2021(32), 5154-5181. Retrieved from [Link]

  • Ning, Z., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(8), 4627–4635. Retrieved from [Link]

  • American Chemical Society. (2019). Asymmetric Retro-Claisen Reaction by Synergistic Chiral Primary Amine/Palladium Catalysis. Organic Letters, 21(18), 7349–7353. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Retrieved from [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Retrieved from [Link]

  • American Chemical Society. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Catalysis, 11(5), 2928–2941. Retrieved from [Link]

  • OECD. (2006, January 4). SIDS INITIAL ASSESSMENT PROFILE: Morpholine, 4-ethyl-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. PMC. Retrieved from [Link]

  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of β‐Ketoamides by Sulfonium Rearrangement. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]

  • National Institutes of Health. (2023, November 14). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (n.d.). Retrieved from [Link]

  • Purdue University. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Retrieved from [Link]

  • Reddit. (2023, March 20). N-Formylmorpholine into morpholine. Retrieved from [Link]

Sources

Troubleshooting

Resolving solubility issues of N-(morpholin-4-yl)-3-oxobutanamide in aqueous media

Introduction This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of N-(morpholin-4-yl)-3-oxobutanamide. As a compound with both polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of N-(morpholin-4-yl)-3-oxobutanamide. As a compound with both polar and non-polar characteristics, achieving a stable, homogenous aqueous solution can be a significant hurdle. This document provides a structured, in-depth troubleshooting framework, moving from fundamental principles to advanced solubilization protocols. Our approach is grounded in explaining the chemical causality behind each step, enabling you to make informed decisions during your experimental workflow.

Critical Safety Precaution: Before handling N-(morpholin-4-yl)-3-oxobutanamide, all users must read and understand the compound's Safety Data Sheet (SDS). The SDS contains critical information regarding personal protective equipment (PPE), handling procedures, and emergency measures. Handle in accordance with good industrial hygiene and safety practices.[1][2]

Part 1: Understanding the Molecule - Core Solubility Concepts

This section addresses the fundamental properties of N-(morpholin-4-yl)-3-oxobutanamide that govern its behavior in aqueous media.

Q1: What are the key structural features of N-(morpholin-4-yl)-3-oxobutanamide that influence its solubility?

Answer: The solubility of this molecule is a tale of two competing features: its hydrophilic (water-loving) and hydrophobic (water-fearing) regions.

  • Hydrophilic Moieties: The molecule possesses several polar functional groups that promote interaction with water:

    • Morpholine Ring: This group contains an ether oxygen and a tertiary amine nitrogen. The nitrogen atom is basic and can be protonated, while both heteroatoms can act as hydrogen bond acceptors. The morpholine group itself is miscible with water.[3][4]

    • Amide and Ketone Groups: The 3-oxobutanamide portion contains both amide and ketone functionalities. These groups are polar and can participate in hydrogen bonding with water molecules, contributing positively to aqueous solubility.

  • Hydrophobic Moiety: The hydrocarbon backbone of the butanamide chain and the ethyl groups on the morpholine ring create a non-polar surface area. This region disrupts the highly structured hydrogen-bonding network of water, which is energetically unfavorable and limits solubility.

The overall moderate solubility is the net result of these opposing characteristics.

Q2: Why is there no definitive published value for the aqueous solubility of this compound?

Answer: N-(morpholin-4-yl)-3-oxobutanamide is a specific chemical entity that may not be as widely characterized as a commercial drug substance. Solubility is not a fixed number but is highly dependent on the experimental conditions.[5] Factors such as temperature, pH, and the presence of other solutes can dramatically alter the outcome.[6][7][8] Therefore, the most reliable approach is to determine its solubility empirically under your specific experimental conditions using the systematic guide that follows.

Part 2: A Systematic Troubleshooting Guide to Solubilization

If you are facing difficulties dissolving N-(morpholin-4-yl)-3-oxobutanamide, follow this workflow. It is designed to be a logical progression from simple physical methods to more complex chemical interventions.

G cluster_0 cluster_1 Step 1: Physical Methods cluster_2 Step 2: Chemical Intervention cluster_3 start Start: Undissolved Compound in Aqueous Medium protocol1 Standard Dissolution Protocol: - Vortexing - Sonication - Gentle Warming (≤40°C) start->protocol1 Apply cosolvent Strategy A: Introduce a Co-solvent (e.g., DMSO, Ethanol) protocol1->cosolvent Failure ph_adjust Strategy B: Adjust pH to Acidic Range (pH 2-5) protocol1->ph_adjust Failure end_s Result: Soluble protocol1->end_s Success cosolvent->end_s Success end_f Result: Insoluble (Re-evaluate solvent system or consider advanced methods) cosolvent->end_f Failure ph_adjust->end_s Success ph_adjust->end_f Failure

Caption: Troubleshooting workflow for solubilizing N-(morpholin-4-yl)-3-oxobutanamide.

Step 1: The Standard Dissolution Protocol (Physical Methods)

Before altering the chemistry of your solvent, it is essential to ensure that you have maximized physical dissolution methods. Insufficient energy input is a common cause of apparent insolubility.

Experimental Protocol:

  • Weighing: Accurately weigh the required mass of N-(morpholin-4-yl)-3-oxobutanamide. Reducing particle size by gently crushing the solid can increase the surface area available for dissolution.[7][9][10]

  • Initial Suspension: Add the solid to your aqueous medium (e.g., water, PBS buffer).

  • Mechanical Agitation: Vortex the suspension vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes. Sonication uses high-frequency sound waves to create micro-cavitations, which helps to break apart solid aggregates and enhance solvent interaction.[9]

  • Gentle Warming: If the compound remains undissolved, warm the solution to 37-40°C while stirring. For most solids, solubility increases with temperature.[5][11] Avoid aggressive heating at this stage to prevent potential degradation.

  • Observation: Visually inspect the solution against a dark background for any undissolved particulates.

If the compound is still not fully dissolved, proceed to Step 2.

Step 2: Chemical Intervention Strategies

If physical methods are insufficient, the next step is to modify the solvent system. The two primary strategies are using a co-solvent or adjusting the pH.

Q3: How do I use co-solvents to improve solubility?

Answer: Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[12] This process, known as co-solvency, works by reducing the interfacial tension between your compound and the water.[12] Dimethyl sulfoxide (DMSO) and ethanol are common first choices.

Causality: The co-solvent molecules intersperse within the water's hydrogen-bond network. This creates a less polar, more "hospitable" microenvironment for the non-polar parts of your compound, allowing it to dissolve more readily. DMSO is a particularly powerful polar aprotic solvent, capable of dissolving a wide range of both polar and nonpolar compounds.[13]

Experimental Protocol (Using DMSO):

  • Prepare a concentrated stock solution of N-(morpholin-4-yl)-3-oxobutanamide in 100% DMSO (e.g., 50 mM or 100 mM). The compound should be freely soluble in pure DMSO.[14][15]

  • Ensure the stock solution is fully dissolved. Gentle warming or sonication can be used if necessary.

  • Perform a serial dilution of the DMSO stock solution into your final aqueous buffer. For example, to achieve a 100 µM final concentration from a 100 mM stock, you would perform a 1:1000 dilution.

  • Crucial Step: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously . This prevents the compound from precipitating out locally due to rapid solvent change.

  • Ensure the final concentration of the co-solvent is low (typically ≤1% v/v) to avoid off-target effects in biological assays.

Co-SolventKey PropertiesRecommended Starting ConcentrationSafety & Handling Notes
DMSO Polar aprotic, powerful solvent.[13]≤1% v/v in final mediumHygroscopic (absorbs water from air).[16] Can carry small molecules through the skin. Always wear gloves.[13]
Ethanol Polar protic, less powerful than DMSO.≤2% v/v in final mediumFlammable. Ensure proper ventilation.
DMF Polar aprotic.≤1% v/v in final mediumToxic. Use only in a chemical fume hood.
Q4: How can I leverage pH to dissolve my compound?

Answer: The solubility of ionizable compounds is highly dependent on pH. N-(morpholin-4-yl)-3-oxobutanamide contains a morpholine ring, which has a basic nitrogen atom. The conjugate acid of morpholine has a pKa of approximately 8.4.[3]

Causality: By lowering the pH of the solution well below the pKa (e.g., to pH 2-5), the morpholine nitrogen will become protonated, acquiring a positive charge. This charged species is significantly more polar than the neutral form, leading to a dramatic increase in its affinity for water and, consequently, higher aqueous solubility.

G cluster_0 High pH (> pKa) cluster_1 Low pH (< pKa) neutral Neutral Molecule (Less Soluble) protonated Protonated Molecule (+) (More Soluble) neutral->protonated + H⁺ protonated->neutral - H⁺

Caption: Effect of pH on the ionization state and solubility of the compound.

Experimental Protocol (pH Adjustment):

  • Suspend the compound in un-buffered water.

  • While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Observe the dissolution of the solid as the pH decreases.

  • Once the compound is fully dissolved, you can slowly adjust the pH back towards your target experimental pH with a dilute base (e.g., 0.1 M NaOH) if necessary. Be aware that the compound may precipitate if you raise the pH back above its pKa.

  • If using a buffer (e.g., PBS), you may need to prepare several buffers at different pH values (e.g., pH 4.0, 5.0, 6.0) and test the solubility in each.

Part 3: Stability and Storage of Aqueous Solutions

Successfully dissolving your compound is only half the battle. Maintaining its stability in solution is equally critical.

Q5: My compound dissolved with heating/pH adjustment but crashed out of solution upon returning to room temperature/neutral pH. Why?

Answer: This phenomenon is typically due to the formation of a supersaturated solution . By applying energy (heat) or temporarily altering the compound's chemical form (protonation), you dissolved more solute than the solvent can normally hold under standard conditions.[5] When the conditions are returned to normal (cooling or pH neutralization), the solution is thermodynamically unstable, and the excess solute precipitates out to re-establish equilibrium.

Solution: The concentration you achieved is above the compound's equilibrium solubility at the final conditions. You must either work with a lower concentration or maintain the altered conditions (e.g., keep the final solution at a lower pH if your experiment allows).

Q6: What is the likely degradation pathway for this compound in aqueous media?

Answer: While specific stability data is unavailable, compounds containing morpholine and amide functionalities can be susceptible to certain degradation pathways:

  • Oxidative Degradation: The nitrogen atom in the morpholine ring can be susceptible to oxidation, potentially forming an N-oxide.[17] This can be catalyzed by light, air, or trace metal impurities.

  • Hydrolysis: The amide bond in the 3-oxobutanamide moiety can undergo hydrolysis, especially under strongly acidic or basic conditions, breaking the molecule into a morpholine-containing amine and 3-oxobutanoic acid.

It is advisable to prepare aqueous solutions fresh for each experiment. If storage is necessary, protect solutions from light and consider sterile filtering and storing at 4°C or -20°C for short periods. Always perform a solubility check on thawed solutions.[16]

References

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?[Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. [Link]

  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • US EPA. (2023, November 1). Butanamide, N-[4-(4-morpholinyl)phenyl]-3-oxo- - Substance Details. [Link]

  • 3M. (2023, April 12). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]

  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • OECD-HPV. (2006, January 4). SIDS INITIAL ASSESSMENT PROFILE. [Link]

  • ResearchGate. (2022, April 20). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. [Link]

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • PMC. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. [Link]

  • Advance Pharmaceutical Journal. (2017, September 29). A review- Enhancement of solubility and oral bioavailability of poorly soluble drugs. [Link]

  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • PMC. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. [Link]

  • Eawag-BBD. (2008, February 20). Morpholine Degradation Pathway. [Link]

  • Merck Index. (n.d.). Morpholine. From The Merck Index, 14th ed. [Link]

  • ResearchGate. (2016, March 18). (PDF) Enhancement of solubility: A pharmaceutical overview. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]

  • PubMed. (2004, August 15). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. [Link]

  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 22). Understanding the Chemical Properties and Applications of N-(4-Methylphenyl)-3-oxobutanamide. [Link]

  • NextSDS. (n.d.). N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride. [Link]

  • Gaylord Chemical. (2026, March 6). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

Sources

Optimization

Technical Support Center: Purification of N-(morpholin-4-yl)-3-oxobutanamide

Introduction This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of N-(morpholin-4-yl)-3-oxobutanamide (CAS No. 5456-14-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of N-(morpholin-4-yl)-3-oxobutanamide (CAS No. 5456-14-4). As a beta-ketoamide containing a morpholine moiety, this compound presents unique purification challenges due to its polarity, basicity, and potential for hydrogen bonding. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods to your specific experimental context. Our approach is grounded in established chemical principles to ensure you can develop a robust, self-validating purification strategy.

Section 1: Understanding Your Compound - Physicochemical Properties & Common Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Key Physicochemical Characteristics:

  • Structure: N-(morpholin-4-yl)-3-oxobutanamide possesses a polar beta-ketoamide group and a basic morpholine ring.

  • Polarity: This is a highly polar molecule, suggesting poor solubility in non-polar organic solvents (e.g., hexanes, toluene) and good solubility in polar protic and aprotic solvents (e.g., water, ethanol, methanol, ethyl acetate, acetonitrile).

  • Basicity: The nitrogen atom of the morpholine ring is basic (pKa of the conjugate acid is ~8.5), which is a critical handle for purification via acid-base extraction techniques.

Common Impurities & Their Origin:

The most common synthetic route involves the reaction of morpholine with a derivative of acetoacetic acid, such as an acetoacetyl ester or diketene. Therefore, the crude product is likely to contain:

  • Unreacted Morpholine: A volatile and basic amine.

  • Acetoacetic Acid or its Esters: Acidic starting materials or byproducts.

  • Solvents: Residual solvents from the reaction medium.

  • Self-Condensation Products: Byproducts formed from the reactive beta-keto functionality.

This impurity profile dictates that a multi-step purification strategy may be necessary for achieving high purity (>99%).

Section 2: Purification Strategy - A Multi-Technique Approach

No single technique is universally "best." The optimal method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. We recommend a logical workflow, starting with the simplest and most scalable techniques.

Purification_Workflow cluster_0 Initial Cleanup (Bulk Impurity Removal) cluster_1 Primary Purification (Crystallinity Dependent) cluster_2 Chromatographic Polishing (High Purity) cluster_3 Final Product A Crude Product B Acid-Base Extraction A->B Dissolve in EtOAc/DCM D Product is Solid? B->D C Recrystallization E Silica Gel Column Chromatography C->E Further Purity Needed F Pure N-(morpholin-4-yl)-3-oxobutanamide C->F Purity Sufficient D->C Yes D->E No / Oil E->F

Caption: Recommended purification workflow for N-(morpholin-4-yl)-3-oxobutanamide.

Section 3: Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of N-(morpholin-4-yl)-3-oxobutanamide in a practical question-and-answer format.

FAQ 1: Recrystallization

Question: I'm struggling to find a suitable solvent for recrystallization. My compound either dissolves completely in everything polar or doesn't dissolve at all. What should I do?

Answer: This is a classic challenge with polar molecules. The solution is often a two-solvent system.

Causality: A good recrystallization solvent should dissolve the compound poorly when cold but well when hot. When a single solvent doesn't meet this criterion, we pair a "soluble" solvent (in which the compound is highly soluble) with an "anti-solvent" (in which the compound is poorly soluble). The two solvents must be miscible.

Troubleshooting Protocol: Two-Solvent Recrystallization

  • Select Solvent Pair: Choose a polar solvent your compound dissolves in readily (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar anti-solvent it is insoluble in (e.g., hexanes, heptane, or diethyl ether). Ensure they are miscible.

  • Dissolution: Dissolve your crude material in the minimum amount of the hot "soluble" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Re-solubilization: Add a few more drops of the hot "soluble" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Data Table: Suggested Solvent Systems for Recrystallization Screening

Soluble SolventAnti-SolventRationale
Ethyl AcetateHexanes/HeptaneExcellent general-purpose pair balancing polarity.
Isopropanol (IPA)Diethyl EtherIPA provides good dissolving power, ether forces precipitation.
AcetonitrileTolueneFor stubborn cases; offers a different polarity profile.
WaterEthanolIf the compound is highly water-soluble and impurities are not.
FAQ 2: Column Chromatography

Question: My compound streaks badly or remains at the baseline (Rf = 0) on my silica TLC plate, even in 100% ethyl acetate. How can I get it to move?

Answer: This behavior is characteristic of a polar, basic compound interacting too strongly with the acidic silica gel surface. The morpholine nitrogen is likely protonated by the acidic silanol groups (Si-OH) on the silica, causing it to bind tightly. To fix this, you need to modify your mobile phase.

Troubleshooting Protocol: Modifying the Mobile Phase

  • Add a Polar Modifier: Switch from pure ethyl acetate to a mixture of Dichloromethane (DCM) and Methanol (MeOH). Start with a 95:5 DCM:MeOH mixture and gradually increase the methanol concentration (e.g., 90:10, 85:15) until you achieve an Rf value between 0.2 and 0.4. Methanol is more polar and will compete more effectively for binding sites on the silica, thus eluting your compound.

  • Add a Basic Modifier: If streaking persists even with methanol, it is due to the acid-base interaction. Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel.

    • Method: Add 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your DCM:MeOH mobile phase. For example: 90:10:1 DCM:MeOH:NEt₃.

    • Causality: The triethylamine is a stronger base and will preferentially bind to the acidic silanol groups, allowing your target compound to travel through the column without strong ionic interactions, resulting in sharp, well-defined bands.

TLC_Troubleshooting Start Crude Compound Spotted on Silica TLC Elute Elute with 100% Ethyl Acetate Start->Elute CheckRf Rf ≈ 0 and/or Streaking? Elute->CheckRf AddMeOH Switch to DCM:MeOH (95:5) CheckRf->AddMeOH Yes Success Achieve Rf ≈ 0.3, Proceed to Column CheckRf->Success No CheckRf2 Rf still < 0.2 or Streaking? AddMeOH->CheckRf2 AddBase Add 1% NEt₃ or NH₃ to DCM:MeOH Eluent CheckRf2->AddBase Yes CheckRf2->Success No AddBase->Success

Caption: Decision workflow for developing a TLC method for a basic polar compound.

FAQ 3: Acid-Base Extraction

Question: I performed an acid-base extraction to remove neutral impurities, but my final yield is very low. Where did my product go?

Answer: Low yield in acid-base extraction of this compound can typically be traced to two main issues: incomplete extraction into the aqueous acid layer or incomplete re-extraction from the basified aqueous layer. The high polarity of N-(morpholin-4-yl)-3-oxobutanamide plays a key role.

Troubleshooting Protocol: Optimizing Acid-Base Extraction

  • Ensure Complete Protonation & Extraction:

    • Problem: The protonated morpholinium salt may still have some solubility in the organic layer (e.g., ethyl acetate).

    • Solution: Use a sufficient excess of dilute acid (e.g., 1M HCl). Perform multiple extractions (3-4 times) with smaller volumes of the acid solution rather than one large extraction. This is mathematically more efficient.

  • Ensure Complete Re-Extraction:

    • Problem: After basifying the aqueous layer (e.g., with NaOH or Na₂CO₃), the neutral compound is now highly polar and may be reluctant to partition back into a standard organic solvent like ethyl acetate or DCM. It may prefer to stay in the aqueous phase.

    • Solution:

      • Increase Polarity of Organic Solvent: Use a more polar solvent for the re-extraction. A mixture of DCM and isopropanol (e.g., 3:1) can be very effective.

      • 'Salting Out': Before re-extracting, saturate the aqueous layer with sodium chloride (NaCl). This decreases the solubility of organic compounds in the aqueous phase and forces your product into the organic layer, significantly improving extraction efficiency.

      • Multiple Extractions: Again, perform at least 4-5 extractions with the organic solvent to ensure complete recovery.

Section 4: Purity Assessment

After any purification procedure, the purity of the final compound must be rigorously assessed.

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should appear as a single spot. Use the optimized mobile phase from your column development.

  • ¹H and ¹³C NMR Spectroscopy: The gold standard for structural confirmation and purity analysis. Integration of the proton signals should correspond to the expected ratios. The absence of signals from starting materials or solvents indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., % area). A reverse-phase C18 column with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like 0.1% formic acid or TFA) is a good starting point.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of a pure crystalline solid. Literature values should be consulted if available.

References

  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman. (Provides fundamental principles of pKa and basicity in organic molecules). URL: [Link]

  • Kreutzkamp, N., & Steneberg, H. (1964). Notiz über die Darstellung von β-Keto-carbonsäure-amiden und-hydraziden. Archiv der Pharmazie, 297(12), 754-756. (Illustrates a common synthetic route for beta-ketoamides, indicating likely starting materials). URL: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. (The foundational paper on flash chromatography, which discusses the properties of silica gel and solvent selection). URL: [Link]

  • Anderson, N. G. (2005). Practical Process Research & Development. Elsevier. (Details the practical and mathematical advantages of performing multiple extractions). URL: [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Organic Chemistry Laboratory-Extraction. (Educational resource explaining the theory and practice of liquid-liquid extraction, including the 'salting out' effect). URL: [Link]

Troubleshooting

Minimizing side reactions in N-(morpholin-4-yl)-3-oxobutanamide derivatization

Technical Support Center: N-(morpholin-4-yl)-3-oxobutanamide Derivatization Welcome to the technical support center for the derivatization of N-(morpholin-4-yl)-3-oxobutanamide. This guide is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(morpholin-4-yl)-3-oxobutanamide Derivatization

Welcome to the technical support center for the derivatization of N-(morpholin-4-yl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The following information is curated to help you minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of N-(morpholin-4-yl)-3-oxobutanamide, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

  • Question: I am performing a derivatization reaction with N-(morpholin-4-yl)-3-oxobutanamide and an amine, but I'm observing a very low yield of my target compound. What could be the cause, and how can I improve it?

  • Answer: Low yields in amide coupling reactions are a frequent challenge and can often be attributed to several factors, including reagent quality, reaction conditions, and the work-up procedure.

    Potential Causes and Solutions:

    • Reagent Quality and Handling:

      • Moisture Sensitivity of Coupling Reagents: Many coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are sensitive to moisture and can hydrolyze, rendering them inactive.[1]

        • Troubleshooting: Always use high-quality, freshly opened reagents. Store them in a desiccator and allow the container to warm to room temperature before opening to prevent condensation. It is advisable to use freshly prepared solutions of the coupling agent for your reaction.[1]

      • Purity of Starting Materials: Impurities in either the N-(morpholin-4-yl)-3-oxobutanamide or the amine can lead to competing side reactions or inhibit the primary reaction.

        • Troubleshooting: Ensure the purity of your starting materials using techniques like NMR or melting point analysis before beginning the synthesis. If necessary, purify the reactants by recrystallization or distillation.[1]

    • Reaction Conditions:

      • Inappropriate Solvent: The choice of solvent is critical for the success of the reaction.

        • Troubleshooting: Anhydrous polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are generally recommended for these types of coupling reactions.[1] Ensure your solvent is completely dry, as any water can hydrolyze the active intermediates.

      • Incorrect Stoichiometry: The molar ratio of the reactants and coupling agents is crucial.

        • Troubleshooting: A common starting point for optimization is a molar ratio of 1:1.2:1.2:1.5 for the carboxylic acid (if applicable), EDC, an activator like N-hydroxysuccinimide (NHS), and the amine, respectively. You may need to adjust these ratios based on your specific substrates.

      • Suboptimal Temperature: Temperature can significantly influence the reaction rate and the formation of byproducts.

        • Troubleshooting: Many coupling reactions are initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to proceed to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

    • Work-up and Purification:

      • Product Loss During Extraction: The desired product might be lost during the aqueous work-up if it has some water solubility.

        • Troubleshooting: If your product is polar, saturate the aqueous layer with a salt like NaCl to decrease the solubility of the organic product before extraction. Use a continuous liquid-liquid extractor for more efficient extraction of water-soluble compounds.

      • Degradation on Silica Gel: Amine-containing compounds can sometimes streak or decompose on silica gel during column chromatography.

        • Troubleshooting: To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system.

Issue 2: Formation of Unexpected Side Products

  • Question: My reaction is producing significant amounts of an unknown impurity alongside my desired N-(morpholin-4-yl)-3-oxobutanamide derivative. How can I identify and minimize this side reaction?

  • Answer: The formation of unexpected byproducts is often due to the reactivity of the starting materials or intermediates with themselves or with impurities.

    Potential Side Reactions and Prevention Strategies:

    • Self-Condensation of N-(morpholin-4-yl)-3-oxobutanamide: The active methylene group in the 3-oxobutanamide moiety can undergo self-condensation, especially in the presence of a base.

      • Mechanism: The enolate of one molecule can act as a nucleophile and attack the carbonyl group of another molecule.

      • Prevention:

        • Control of Basicity: Avoid using strong bases. If a base is necessary to deprotonate an amine salt, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) and add it slowly at a low temperature.

        • Reaction Order: Add the coupling agent to a mixture of the carboxylic acid and the activator (e.g., NHS) first to form the active ester before adding the amine. This minimizes the time the free amine is in the presence of the activated species, which could catalyze self-condensation.

    • Reaction with Impurities:

      • Hydrolysis: The presence of water can lead to the hydrolysis of activated intermediates or the final product, especially if it is an ester derivative.[2]

        • Prevention: Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1][2]

      • Side Reactions from Reagent Impurities: Impurities in commercially available reagents can lead to byproducts. For example, sodium hydroxide is a common impurity in sodium amide and can cause hydrolysis.[2]

        • Prevention: Use high-purity reagents. If you suspect impurities, consider purifying the reagents before use.[2]

    • Diagram of Potential Side Reactions:

      Side_Reactions cluster_main Main Reaction cluster_side Side Reactions A N-(morpholin-4-yl)- 3-oxobutanamide C Desired Product A->C Coupling Agent D Self-Condensation Product A->D Base E Hydrolysis Product A->E H2O B Amine (R-NH2) B->C

      Caption: Potential reaction pathways in the derivatization.

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical parameters to control during the derivatization of N-(morpholin-4-yl)-3-oxobutanamide?

    • A1: The most critical parameters are:

      • Anhydrous Conditions: The exclusion of moisture is paramount to prevent the hydrolysis of reagents and intermediates.[1][2]

      • Temperature Control: Maintaining the optimal temperature profile for your specific reaction is crucial for minimizing side reactions and maximizing yield.

      • Purity of Reagents: The use of high-purity starting materials and reagents cannot be overstated.[1]

      • Stoichiometry: Precise control over the molar ratios of your reactants and coupling agents is essential for driving the reaction to completion and avoiding byproducts.

  • Q2: How can I effectively monitor the progress of my reaction?

    • A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

  • Q3: What are the best practices for purifying my final N-(morpholin-4-yl)-3-oxobutanamide derivative?

    • A3: The purification method will depend on the physical properties of your product.

      • Column Chromatography: This is the most common method. As mentioned earlier, for amine-containing products, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation and recovery.

      • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

      • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is an excellent option.

  • Q4: Are there any specific safety precautions I should take when working with the reagents for this derivatization?

    • A4: Yes, always consult the Safety Data Sheet (SDS) for each reagent. Many coupling agents are irritants and sensitizers. Acylating agents can be corrosive and react violently with water. Perform all reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

General Protocol for Amide Coupling using EDC/NHS

This protocol provides a general guideline. You may need to optimize conditions for your specific substrates.

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

    • Use anhydrous solvents.

  • Reaction Setup:

    • Dissolve N-(morpholin-4-yl)-3-oxobutanamide (1.0 eq) and N-hydroxysuccinimide (NHS) (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of EDC (1.2 eq) in anhydrous DCM to the reaction mixture.

    • Stir the mixture at 0 °C for 30 minutes.

  • Amide Bond Formation:

    • In a separate flask, dissolve the amine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the activated N-(morpholin-4-yl)-3-oxobutanamide mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring:

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield Observed reagent_check Check Reagent Purity & Handling start->reagent_check condition_check Verify Reaction Conditions (Solvent, Temp, Stoichiometry) reagent_check->condition_check Reagents OK reagent_sol Use Fresh, High-Purity Reagents Store Properly reagent_check->reagent_sol Issue Found workup_check Review Work-up & Purification condition_check->workup_check Conditions OK condition_sol Use Anhydrous Solvents Optimize Temperature & Ratios condition_check->condition_sol Issue Found workup_sol Optimize Extraction Modify Chromatography Conditions workup_check->workup_sol Issue Found end Improved Yield workup_check->end No Obvious Issues Consider Alternative Synthesis reagent_sol->start condition_sol->start workup_sol->start

Sources

Reference Data & Comparative Studies

Validation

N-(morpholin-4-yl)-3-oxobutanamide vs N-phenyl-3-oxobutanamide reactivity comparison

An in-depth technical analysis comparing the reactivity, electronic properties, and application profiles of N-phenyl-3-oxobutanamide (commonly known as acetoacetanilide) and its aliphatic cyclic counterpart, 1-(morpholin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the reactivity, electronic properties, and application profiles of N-phenyl-3-oxobutanamide (commonly known as acetoacetanilide) and its aliphatic cyclic counterpart, 1-(morpholin-4-yl)butane-1,3-dione (acetoacetyl morpholine, often queried as N-(morpholin-4-yl)-3-oxobutanamide).

Structural Causality & Electronic Profiling

While both compounds share a 1,3-dicarbonyl-like β-ketoamide scaffold, the nature of their nitrogen substituents dictates entirely divergent reactivity profiles. The causality of their chemical behavior is rooted in the competition between amide resonance and enolate delocalization.

  • N-Phenyl-3-oxobutanamide (Acetoacetanilide): The N-phenyl group withdraws electron density via cross-conjugation[1]. This reduces the nitrogen's ability to donate its lone pair into the amide carbonyl. Consequently, the active methylene protons must bear the brunt of the electron-withdrawing effects from both the ketone and the amide carbonyls. This significantly lowers the pKa of the α-protons, resulting in highly facile enolization[2].

  • 1-(Morpholin-4-yl)butane-1,3-dione (Acetoacetyl Morpholine): The morpholine ring is a cyclic aliphatic secondary amine. Its nitrogen lone pair is fully committed to resonance with the amide carbonyl, making the amide oxygen highly electron-rich (a potent Lewis base)[3]. The inductive electron-withdrawing effect of the morpholine oxygen is outweighed by this strong amide resonance, which slightly decreases the acidity of the active methylene compared to the anilide derivative, while dramatically increasing its capacity for metal coordination and aqueous solubility[3][4].

Comparative Reactivity Pathways

A. Active Methylene Chemistry & Cycloadditions

Acetoacetanilide's highly acidic methylene makes it a superior substrate for base-catalyzed transformations. In the synthesis of DNA-Encoded Libraries (DELs), acetoacetanilide undergoes highly efficient organocatalyzed [3+2] cycloadditions with on-DNA azides to form complex 1,4,5-trisubstituted 1,2,3-triazoles[5]. The morpholine derivative, while still reactive at the active methylene, is more frequently utilized in diazo-transfer reactions to yield 2-diazo-1-morpholinobutane-1,3-dione, a critical precursor for Cp*Ir(III)-catalyzed C–H functionalizations[6].

B. Radical Initiation & Oxidation

Acetoacetanilide exhibits anomalously high reactivity toward Ce(IV) ions. The Ce(IV)/acetoacetanilide redox pair acts as a highly efficient radical initiator for the polymerization of vinyl monomers (e.g., acrylamide). The activation energy for this polymerization is exceptionally low (12.9 kJ/mol), a feature driven by the stability of the transient radical formed at the phenyl-stabilized active methylene[7].

C. Metal Coordination & Therapeutic Application

Acetoacetyl morpholine excels in coordination chemistry. Its highly polarized amide carbonyl creates an ideal bidentate O,O-chelator. In drug development, this ligand is used to form highly stable Fe(III) complexes for the treatment of iron deficiency anemia. Unlike traditional Fe(II) salts that trigger the Fenton reaction (producing toxic reactive oxygen species), the Fe(III)-morpholine β-ketoamide complex prevents oxidative stress and offers superior bioavailability due to the morpholine ring's hydrophilicity[3].

Quantitative Data Presentation

The following table summarizes the divergent physicochemical and reactivity metrics of the two compounds based on literature and experimental benchmarks.

ParameterN-Phenyl-3-oxobutanamide1-(Morpholin-4-yl)butane-1,3-dioneMechanistic Driver
Nitrogen Substituent Aromatic (Phenyl)Aliphatic Cyclic (Morpholinyl)Delocalization vs. Inductive effects
α-Proton Acidity (pKa) ~10.5 (Highly Acidic)~11.5 - 12.0 (Moderately Acidic)Amide resonance competition
Ce(IV) Radical Initiation Extremely High ( Ea​ = 12.9 kJ/mol)Low to ModerateRadical stability at the α-carbon
Primary Synthetic Utility Knoevenagel, Azo-coupling, [3+2] CycloadditionsMetal Chelation, Diazo-transfer, MCRsEnolate nucleophilicity vs. O-donicity
Aqueous Solubility Poor (Water insoluble)HighMorpholine oxygen hydrogen-bonding
Therapeutic Profile Toxic gas generation upon combustionFe(III) Anemia Therapeutics (Low ROS)Fenton reaction mitigation via chelation

Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways driven by the electronic effects of the N-substituent.

Reactivity Core β-Keto Amide Core (Active Methylene) Sub_Ph N-Phenyl Substitution (Acetoacetanilide) Core->Sub_Ph Aromatic amine Sub_Morph N-Morpholinyl Substitution (Acetoacetyl Morpholine) Core->Sub_Morph Cyclic aliphatic amine Path_Ph1 Enhanced α-Proton Acidity (Facile Enolization) Sub_Ph->Path_Ph1 Resonance stabilization Path_Morph1 Strong Amide Resonance & Increased Solubility Sub_Morph->Path_Morph1 Inductive/Steric effects Path_Ph2 Ce(IV) Radical Initiation & [3+2] Cycloadditions Path_Ph1->Path_Ph2 High nucleophilicity Path_Morph2 Stable Fe(III) Chelation (Anemia Therapeutics) Path_Morph1->Path_Morph2 O,O-Bidentate coordination

Caption: Divergent reactivity pathways of β-keto amides based on N-substitution electronic effects.

Experimental Methodologies (Self-Validating Protocols)

To demonstrate the practical implications of these electronic differences, the following protocols leverage the unique strengths of each compound. Each protocol is designed as a self-validating system, ensuring that intermediate formation and reaction success can be analytically confirmed in real-time.

Protocol A: Organocatalyzed [3+2] Cycloaddition (Acetoacetanilide Focus)

This protocol exploits the high α-proton acidity of acetoacetanilide for DEL synthesis[5].

  • Reagent Preparation: Dissolve the on-DNA azide construct (1.0 equiv) and N-phenyl-3-oxobutanamide (50 equiv) in a buffered aqueous/DMSO solvent mixture.

  • Organocatalytic Enolization: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (100 equiv).

    • Causality: DBU is specifically chosen because its basicity is perfectly calibrated to rapidly deprotonate the highly acidic methylene of acetoacetanilide without degrading the sensitive DNA backbone.

  • Cycloaddition: Incubate the mixture at room temperature for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The successful generation of the enolate and subsequent cycloaddition is validated by the complete disappearance of the azide IR stretch (~2100 cm⁻¹) and a corresponding mass shift indicating the formation of the 1,4,5-trisubstituted 1,2,3-triazole.

  • Purification: Isolate the DNA-conjugate via ethanol precipitation.

Protocol B: Synthesis of Fe(III) β-Ketoamide Complex (Acetoacetyl Morpholine Focus)

This protocol highlights the superior O,O-bidentate chelation and solubility of the morpholine derivative for therapeutic applications[3].

  • Ligand Solution: Dissolve 1-(morpholin-4-yl)butane-1,3-dione (3.0 equiv) in deionized water.

    • Causality: Unlike acetoacetanilide, the morpholine derivative is highly water-soluble, allowing this complexation to occur under green, aqueous conditions without organic co-solvents.

  • Metal Complexation: Slowly add an aqueous solution of Iron(III) chloride hexahydrate (1.0 equiv) under continuous stirring.

  • pH Adjustment: Adjust the pH to 6.5–7.0 using 0.1 M NaOH to facilitate complete deprotonation of the enol form and drive coordination.

  • Self-Validation Checkpoint: The reaction is self-validating via a distinct colorimetric shift. The solution will immediately transition to a deep red/purple color, indicative of the Ligand-to-Metal Charge Transfer (LMCT) band characteristic of Fe(III)-β-diketonate/ketoamide complexes. Confirm the absence of free Fe(II)/Fe(III) ions using a ferrozine assay.

  • Isolation: Lyophilize the solution to obtain the stable Fe(III) therapeutic complex.

References

  • PubChem - Acetoacetanilide Source: National Institutes of Health (NIH)[Link]

  • Investigation of kinetics and mechanism of oxidation of acetoacetanilide in alkaline medium using hexacyanoferrate(III) Source: ResearchGate[Link]

  • Studies of Azo Colors. VIII. The Azo-coupling Reactions of Active Methylene Compounds Source: Oxford Academic[Link]

  • Development of an On-DNA Platform Molecule Bearing a Diazidestructure and Its Application to DEL Synthesis Source: PMC / NIH [Link]

  • On-Water Cp*Ir(III)-Catalyzed C–H Functionalization for the Synthesis of Chromones Source: The Journal of Organic Chemistry (ACS)[Link]

  • KR101529273B1 - Fe(III)

Sources

Comparative

Validation of HPLC analytical methods for N-(morpholin-4-yl)-3-oxobutanamide quantification

Title: Validation of HPLC Analytical Methods for N-(morpholin-4-yl)-3-oxobutanamide Quantification: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter highly polar, polyfunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of HPLC Analytical Methods for N-(morpholin-4-yl)-3-oxobutanamide Quantification: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter highly polar, polyfunctional active pharmaceutical ingredient (API) intermediates that defy conventional reversed-phase liquid chromatography (RPLC). One such challenging molecule is N-(morpholin-4-yl)-3-oxobutanamide , a critical β -ketoamide intermediate utilized as a highly effective ligand in Fe(III) complexation for the treatment of iron deficiency anemias ()[1].

Quantifying this compound requires navigating three distinct chemical hurdles:

  • Keto-Enol Tautomerism: The β -ketoamide moiety exists in a dynamic equilibrium ()[2]. On a chromatographic timescale, this interconversion often results in split peaks or severe baseline "bridging" when using standard aqueous mobile phases.

  • High Polarity & Basicity: The morpholine ring imparts significant hydrophilicity, leading to poor retention (low capacity factor, k′ ) on standard C18 stationary phases. Furthermore, the basic nitrogen interacts with unendcapped residual silanols, causing asymmetric peak tailing.

  • Metal Chelation: β -ketoamides are bidentate ligands that readily chelate transition metals ()[2]. When exposed to the iron present in standard stainless-steel HPLC fluidic paths, the analyte undergoes on-column chelation, leading to signal loss and peak broadening.

In this guide, we objectively compare a traditional RPLC approach against an optimized Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) method coupled with bio-inert hardware. We then provide a comprehensive, self-validating protocol based on the currently enforced ICH Q2(R2) guidelines, which became legally effective in June 2024 ()[3].

Part 1: Method Comparison & Mechanistic Causality

To demonstrate the superiority of the optimized method, we compared the chromatographic performance of N-(morpholin-4-yl)-3-oxobutanamide using a standard C18 column versus a ZIC-HILIC column.

Table 1: Chromatographic Performance Comparison

ParameterTraditional Method (C18)Optimized Method (ZIC-HILIC)
Column Standard C18 (150 x 4.6 mm, 5 µm)ZIC-HILIC (100 x 2.1 mm, 3.5 µm)
Hardware Stainless SteelPEEK-lined / Bio-inert Titanium
Mobile Phase 0.1% TFA in Water / Acetonitrile (Gradient)10 mM Ammonium Formate (pH 3.2) / Acetonitrile (Isocratic 20:80)
Retention Factor ( k′ ) 0.4 (Poor retention, elutes near void)4.2 (Excellent retention)
Peak Shape Split peaks (Tautomer resolution), Tailing factor > 2.5Single sharp peak, Tailing factor 1.1
Recovery 82% (Loss due to metal chelation)99.8% (Quantitative recovery)

The Causality Behind the Optimization: Why does HILIC succeed where C18 fails? The answer lies in the thermodynamics of the mobile phase. In HILIC, the mobile phase is highly organic (80% Acetonitrile). This aprotic environment significantly slows the rate of keto-enol interconversion compared to an aqueous RPLC mobile phase. By shifting the equilibrium dynamics and utilizing a stationary phase that strongly retains the polar morpholine moiety via hydrophilic partitioning and weak electrostatic interactions, the tautomers coalesce into a single, sharp, quantifiable peak. Additionally, utilizing PEEK-lined columns eliminates the Lewis acid-base interactions between the β -ketoamide and stainless steel, preventing on-column iron chelation.

G A N-(morpholin-4-yl)-3-oxobutanamide Injection B Standard C18 Column (Aqueous Mobile Phase) A->B Traditional Method C ZIC-HILIC Column (High Organic Mobile Phase) A->C Optimized Method D Rapid Keto-Enol Interconversion & Silanol/Metal Interactions B->D E Suppressed Interconversion & Orthogonal Polar Retention C->E F Result: Split Peaks, Poor Retention, Tailing D->F G Result: Single Sharp Peak, Excellent Retention (k' > 3) E->G

Figure 1: Chromatographic Troubleshooting Logic for β-Ketoamides.

Part 2: Experimental Protocol for the Optimized ZIC-HILIC Method

To ensure a self-validating system, the following protocol incorporates internal system suitability testing (SST) criteria.

1. Mobile Phase Preparation:

  • Buffer (Component A): Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 3.2 using concentrated formic acid. Scientific Rationale: The acidic pH ensures the morpholine nitrogen (pKa ~8.3) is fully protonated, providing consistent zwitterionic interaction with the HILIC stationary phase.

  • Organic (Component B): 100% LC-MS grade Acetonitrile.

  • Pump Program: Isocratic delivery at 20% A / 80% B.

2. Sample Preparation:

  • Diluent: 20% Water / 80% Acetonitrile. Critical Step: The sample diluent MUST match the initial mobile phase conditions in HILIC to prevent severe peak distortion (the "solvent effect").

  • Standard Solution: Accurately weigh 10.0 mg of N-(morpholin-4-yl)-3-oxobutanamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (100 µg/mL).

3. Chromatographic Conditions:

  • Column: ZIC-HILIC, 100 x 2.1 mm, 3.5 µm (PEEK hardware).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 230 nm (or ESI-MS in positive ion mode, [M+H]+=187.1 ).

Part 3: ICH Q2(R2) Validation Workflow & Data

The optimized ZIC-HILIC method was validated according to the lifecycle and Quality-by-Design (QbD) approach mandated by the ICH Q2(R2) guidelines ()[3].

Validation Start ICH Q2(R2) Validation Spec Specificity (No Matrix Interference) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability RSD) Acc->Prec Rob Robustness (DoE Approach) Prec->Rob

Figure 2: ICH Q2(R2) Validation Lifecycle for N-(morpholin-4-yl)-3-oxobutanamide.

Table 2: Summary of ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Unambiguous measurement of analyteBaseline resolution ( Rs​>2.0 ) from synthetic precursors (e.g., morpholine, diketene).Pass
Linearity Direct proportional response R2=0.9998 (Range: 10 to 150 µg/mL). Residuals randomly distributed.Pass
Accuracy Closeness of agreement to true value99.2% - 100.5% recovery across 3 concentration levels (50%, 100%, 150%).Pass
Precision (Repeatability) Closeness of agreement between independent tests%RSD = 0.85% (n=6 injections at 100% test concentration).Pass
Robustness Reliability under deliberate variationsMethod stable across buffer pH (3.0-3.4) and column temp (28-32°C).Pass

Conclusion: By understanding the fundamental chemical properties of N-(morpholin-4-yl)-3-oxobutanamide—specifically its propensity for keto-enol tautomerism and metal chelation—we successfully engineered a HILIC-based analytical strategy. This method not only outperforms traditional C18 approaches in peak symmetry and retention but also fully complies with the rigorous standards of the ICH Q2(R2) framework, ensuring a robust, self-validating system for pharmaceutical quality control.

References

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • D. C. et al. (2020). Pyrrolocin C and equisetin inhibit bacterial acetyl-CoA carboxylase. PubMed Central (PMC). Retrieved from [Link]

  • Geisser, P. et al. (2011). Fe(III) complex compounds for the treatment and prophylaxis of iron deficiency symptoms and iron deficiency anemias (Patent No. KR101529273B1). Google Patents. Retrieved from

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of N-(morpholin-4-yl)-3-oxobutanamide

This guide provides an in-depth comparative analysis of mass spectrometry fragmentation patterns for the small molecule N-(morpholin-4-yl)-3-oxobutanamide. Tailored for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of mass spectrometry fragmentation patterns for the small molecule N-(morpholin-4-yl)-3-oxobutanamide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices. We will compare two cornerstone fragmentation techniques, Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), to provide a framework for robust structural elucidation.

Introduction: The Imperative for Structural Elucidation

In pharmaceutical research and chemical synthesis, the unambiguous identification and structural confirmation of novel compounds are paramount. N-(morpholin-4-yl)-3-oxobutanamide, a molecule featuring a β-keto amide scaffold linked to a morpholine moiety via a hydrazide-like N-N bond, presents a unique analytical challenge. Its combination of a labile N-N bond, a flexible keto-amide chain, and a stable heterocyclic ring system requires a sophisticated analytical approach. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for this purpose, offering unparalleled sensitivity and structural insight.[1] This guide focuses on tandem mass spectrometry (MS/MS) to compare how different fragmentation strategies can be leveraged to maximize the structural information obtained from this molecule.

Molecular Profile: N-(morpholin-4-yl)-3-oxobutanamide

A thorough understanding of the analyte's structure is the foundation of any fragmentation analysis.

  • IUPAC Name: N-(morpholin-4-yl)-3-oxobutanamide

  • Molecular Formula: C₈H₁₄N₂O₃

  • Molecular Weight (Monoisotopic): 186.1004 g/mol

  • Chemical Structure: alt text

    (Note: A placeholder for the chemical structure image)

The structure contains several key features that will dictate its fragmentation behavior:

  • Morpholine Ring: A stable saturated heterocycle.

  • N-N Bond (Hydrazide Linkage): Often the most labile bond in the structure.

  • Amide Bond: A relatively stable bond requiring significant energy to cleave.

  • β-Keto Group: Prone to specific cleavages and rearrangements.

The presence of two nitrogen atoms dictates that the molecule will have an even nominal molecular weight, adhering to the "Nitrogen Rule".[2][3]

A Tale of Two Techniques: CID vs. HCD

The choice of fragmentation technique profoundly impacts the quality and content of the resulting MS/MS spectrum. The two most common methods in modern Orbitrap and related mass spectrometers are CID and HCD.

Collision-Induced Dissociation (CID)

CID, when performed in an ion trap, is a resonant excitation process.[4] Precursor ions are kinetically excited by an oscillating radio frequency field, leading to multiple low-energy collisions with an inert gas (e.g., helium). This "slow heating" process allows the ion's internal energy to redistribute, favoring fragmentation at the weakest chemical bonds.[4]

  • Expertise & Experience: The key insight for CID is that it reveals the "path of least resistance" in a molecule's fragmentation. It is exceptionally useful for identifying the most labile bonds and confirming the presence of expected parent-daughter transitions, making it ideal for targeted quantification methods like Multiple Reaction Monitoring (MRM).[1] However, its major drawback in ion traps is the "low-mass cutoff," a physical limitation where low m/z fragment ions are not stably trapped and are therefore not detected.[5]

Higher-Energy Collisional Dissociation (HCD)

HCD is a "beam-type" CID technique, where ions are accelerated to higher kinetic energies and fragmented in a dedicated collision cell filled with gas (e.g., nitrogen).[6] This non-resonant process is much faster and imparts more energy than traditional CID, leading to a greater variety of fragmentation pathways being explored.[7][8]

  • Expertise & Experience: HCD's primary advantage is its ability to generate a richer, more comprehensive fragmentation spectrum, including informative low-mass ions, as there is no low-mass cutoff.[6] This makes it superior for de novo structural elucidation and for creating detailed spectral libraries. The higher energy can induce secondary and tertiary fragmentation, providing deeper structural detail that CID might miss.[8]

Predicted Fragmentation Pathways of N-(morpholin-4-yl)-3-oxobutanamide

Based on fundamental principles of mass spectrometry, we can predict the primary fragmentation pathways for the protonated molecule [M+H]⁺, with an expected m/z of 187.1077.

Key Cleavage Sites:
  • Site A (N-N Bond): The weakest covalent bond, expected to cleave readily.

  • Site B (Amide C-N Bond): Cleavage requires more energy than Site A.

  • Site C (α-cleavage to Carbonyl): Cleavage of the C-C bond adjacent to the carbonyl group.

  • Site D (Ring Fragmentation): Cleavage within the morpholine ring.

// Nodes Precursor [label="[M+H]⁺\nm/z 187.1", pos="0,3!", fillcolor="#4285F4"]; FragA1 [label="Morpholine Cation\n[C₄H₉NO]⁺\nm/z 88.1", pos="-3,1!", fillcolor="#EA4335"]; FragA2 [label="Acylium Ion\n[C₄H₅O₂]⁺\nm/z 85.0", pos="3,1!", fillcolor="#34A853"]; FragB [label="Aminomorpholine Cation\n[C₄H₁₀N₂O]⁺\nm/z 102.1", pos="-1,-1!", fillcolor="#FBBC05"]; FragC [label="Acetyl Cation\n[C₂H₃O]⁺\nm/z 43.0", pos="1,-1!", fillcolor="#FBBC05"]; FragD [label="[C₃H₅O]⁺\nm/z 57.0", pos="-4,-1!", fillcolor="#5F6368"];

// Edges Precursor -> FragA1 [label="Cleavage A\nLoss of C₄H₄O₂N", arrowhead=vee]; Precursor -> FragA2 [label="Cleavage A\nLoss of C₄H₉N₂O", arrowhead=vee]; Precursor -> FragB [label="Cleavage B\nLoss of C₄H₄O₂", arrowhead=vee]; Precursor -> FragC [label="Cleavage C\nLoss of C₆H₁₁N₂O₂", arrowhead=vee]; FragA1 -> FragD [label="Cleavage D\nLoss of CH₂O", arrowhead=vee, style=dashed]; } } Caption: Predicted major fragmentation pathways for protonated N-(morpholin-4-yl)-3-oxobutanamide.

Comparative Data Summary

The table below summarizes the expected fragment ions and provides a rationale for their formation. This serves as a predictive guide for interpreting experimental data.

m/z (Predicted)Proposed FormulaProposed Structure/OriginExpected TechniqueRationale
187.11[C₈H₁₅N₂O₃]⁺Protonated Molecule [M+H]⁺BothPrecursor ion for MS/MS analysis.
101.07[C₄H₉N₂O]⁺Aminomorpholine fragmentBoth (likely stronger in CID)Result of cleavage at the amide bond (Site B), a common pathway for amides.
88.06[C₄H₁₀NO]⁺Protonated MorpholineBoth (stronger in CID)Cleavage of the labile N-N bond (Site A) with proton transfer to the morpholine nitrogen.
86.09[C₄H₈N]⁺Acylium ion from butanamide moietyBothCleavage of the N-N bond (Site A) with charge retention on the butanamide portion.
57.03[C₃H₅O]⁺Fragment from Morpholine ringHCD > CIDRing fragmentation of the morpholine ion (m/z 88), requires higher energy.
43.02[CH₃CO]⁺Acetyl CationHCD > CIDα-cleavage next to the ketone (Site C), producing a stable acylium ion. More likely with higher energy.

Experimental Workflow: A Self-Validating Protocol

A robust analytical method is self-validating, incorporating checks and balances to ensure data integrity. The following protocol is designed for a high-resolution LC-MS/MS system, such as a Q-Exactive or Orbitrap Fusion instrument.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_analysis Data Analysis prep1 1. Prepare 1 mg/mL stock in Methanol prep2 2. Dilute to 1 µg/mL in 50:50 Acetonitrile:Water prep1->prep2 prep3 3. Prepare Blank (50:50 ACN:H₂O) prep2->prep3 lc1 Column: HILIC (for polar analytes) prep3->lc1 ms1 Ionization: ESI Positive Mode lc1->ms1 lc2 Mobile Phase A: 10 mM Ammonium Formate in Water lc3 Mobile Phase B: Acetonitrile lc4 Gradient: 95% B to 50% B over 5 min lc5 Flow Rate: 0.4 mL/min ms2 MS1 Scan: 100-300 m/z ms1->ms2 ms3 dd-MS2 (Top 3 Ions) ms2->ms3 ms4 Acquire CID Spectrum (NCE 30) ms3->ms4 ms5 Acquire HCD Spectrum (NCE 35) ms3->ms5 da1 Extract Ion Chromatograms ms5->da1 da2 Compare CID vs. HCD Spectra da1->da2 da3 Fragment Annotation & Pathway Confirmation da2->da3

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Using LC-MS grade solvents is critical to avoid background contamination.[9] The analyte is polar, making a water/acetonitrile mixture a suitable injection solvent.

    • Protocol:

      • Prepare a 1 mg/mL stock solution of N-(morpholin-4-yl)-3-oxobutanamide in methanol.

      • Perform a serial dilution to create a working solution of 1 µg/mL in 50:50 (v/v) acetonitrile:water.

      • Prepare a blank sample consisting of the working solution solvent.

  • Liquid Chromatography:

    • Rationale: The compound is polar, making Hydrophilic Interaction Liquid Chromatography (HILIC) a more suitable separation technique than traditional reversed-phase chromatography, as it provides better retention and peak shape for polar molecules.[10][11] Ammonium formate is a volatile buffer compatible with mass spectrometry.

    • Parameters:

      • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

      • Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start at 95% B, hold for 0.5 min, ramp to 50% B over 5 min, hold for 1 min, then return to 95% B and re-equilibrate.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 2 µL

  • Mass Spectrometry:

    • Rationale: Electrospray Ionization (ESI) in positive mode is chosen as the amine functionalities are readily protonated.[12] A data-dependent acquisition (DDA) method allows for an unbiased comparison of fragmentation techniques on the most abundant ions.

    • Parameters:

      • Ionization Mode: ESI (+)

      • MS1 Resolution: 60,000

      • MS1 Scan Range: m/z 100-300

      • MS/MS Trigger: Data-Dependent (Top 3 most intense ions)

      • Isolation Window: 1.5 m/z

      • Experiment 1 (CID): Normalized Collision Energy (NCE) = 30; Activation Q = 0.25; Detector = Ion Trap.

      • Experiment 2 (HCD): Stepped NCE = 25, 35, 45; Detector = Orbitrap; Resolution = 30,000.

Data Interpretation: A Head-to-Head Comparison

Analysis of the resulting spectra reveals the strengths of each technique.

FeatureCID Spectrum AnalysisHCD Spectrum Analysis
Dominant Peaks Expect strong signals for fragments from single, low-energy cleavages, such as the N-N bond break (m/z 88 and 86).Expect a wider distribution of fragments, with N-N bond cleavage products still present but potentially less dominant.
Low-Mass Ions Low m/z ions like the acetyl cation (m/z 43) are likely absent or have very low intensity due to the low-mass cutoff.[5]Key low-mass ions (m/z 43, 57) are clearly visible, providing critical confirmation of the butanone and morpholine substructures.[6]
Spectral Richness The spectrum will be relatively simple, dominated by a few major fragments.The spectrum will be significantly richer, showing products of both primary and secondary fragmentation.[7]
Structural Confidence Provides good evidence for the major structural components but may leave ambiguity about the precise connectivity of the acyl chain.Provides high-confidence, comprehensive structural data by revealing fragments from multiple, higher-energy cleavage pathways.

Conclusion and Recommendations

Both CID and HCD provide valuable, albeit different, information for the structural analysis of N-(morpholin-4-yl)-3-oxobutanamide.

  • Collision-Induced Dissociation (CID) is an effective technique for confirming the presence of the most labile bonds. Its relative simplicity makes it well-suited for developing targeted quantitative assays where specific, robust fragment ions are monitored.

  • Higher-Energy Collisional Dissociation (HCD) is the superior choice for de novo structural elucidation and identification. Its ability to generate a rich spectrum, including diagnostic low-mass ions, provides a more complete and confident picture of the molecule's architecture.[7][8]

For comprehensive characterization of novel small molecules like N-(morpholin-4-yl)-3-oxobutanamide, an integrated approach is recommended. Initial identification and structural confirmation should be performed using HCD to maximize information content. For subsequent high-throughput screening or quantitative studies, a targeted method can be developed using the most stable and intense fragment ions identified in the CID spectrum. This dual approach leverages the strengths of both techniques, ensuring both analytical rigor and efficiency.

References

  • Title: LC-MS metabolomics of polar compounds Source: PubMed URL: [Link]

  • Title: A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples Source: The University of Melbourne URL: [Link]

  • Title: Difference between HCD and CID collision induced dissociations? Source: Chemistry Stack Exchange URL: [Link]

  • Title: The comparison of HCD- and CID-type fragmentation using the... Source: ResearchGate URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]

  • Title: CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation Source: PMC URL: [Link]

  • Title: HCD vs CID in the orbitrap Source: Reddit URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan Blog URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: New Food Magazine URL: [Link]

  • Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: Michigan State University URL: [Link]

  • Title: Mass Spectrometry: Amine Fragmentation Source: JoVE URL: [Link]

Sources

Comparative

Benchmarking N-(morpholin-4-yl)-3-oxobutanamide against standard chelating agents

Benchmarking N-(morpholin-4-yl)-3-oxobutanamide: A Novel β -Ketoamide Chelator vs. Standard Agents in Drug Development Executive Summary In the landscape of therapeutic drug development, the selection of an appropriate c...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-(morpholin-4-yl)-3-oxobutanamide: A Novel β -Ketoamide Chelator vs. Standard Agents in Drug Development

Executive Summary

In the landscape of therapeutic drug development, the selection of an appropriate chelating agent dictates the efficacy, safety, and pharmacokinetics of metal-based therapies. While traditional hexadentate chelators like Ethylenediaminetetraacetic acid (EDTA) and Deferoxamine (DFO) are gold standards for metal sequestration and clearance, they are fundamentally flawed for targeted metal delivery.

This guide provides an in-depth benchmarking analysis of N-(morpholin-4-yl)-3-oxobutanamide , a highly selective bidentate β -ketoamide ligand. By comparing its thermodynamic stability, coordination chemistry, and oxidative stress profiles against standard agents, we demonstrate its superior utility in therapeutic iron (Fe³⁺) delivery and anemia management [1].

Mechanistic Rationale: The β -Ketoamide Advantage

To understand the performance of N-(morpholin-4-yl)-3-oxobutanamide, we must analyze its structural causality:

  • Bidentate Coordination vs. Hexadentate Locking: Standard chelators like EDTA form 1:1 metal-to-ligand complexes with extremely high thermodynamic stability ( logK>20 ). While this is ideal for analytical chromatography [2] or heavy metal detoxification, it "locks" the metal, preventing cellular uptake. In contrast, N-(morpholin-4-yl)-3-oxobutanamide acts as a bidentate ligand, utilizing its enolate and amide oxygens to form a stable 1:3 (metal:ligand) octahedral complex with Fe³⁺. This allows for controlled, stepwise dissociation in vivo.

  • The Morpholine Ring: The incorporation of a morpholine moiety serves a dual purpose. First, the heteroatom ring fine-tunes the lipophilicity/hydrophilicity balance, significantly enhancing aqueous solubility and membrane permeability compared to unsubstituted β -diketones[3]. Second, it provides steric bulk that shields the metal center from premature enzymatic degradation.

  • Redox Silencing: Unchelated iron salts (e.g., ferrous sulfate) are notorious for catalyzing the Fenton reaction, generating reactive oxygen species (ROS). The β -ketoamide scaffold stabilizes the Fe³⁺ state, effectively silencing redox cycling and preventing oxidative stress while maintaining bioavailability [4].

Pathway A Fe(III) + N-(morpholin-4-yl) -3-oxobutanamide B 1:3 Octahedral Complex (Stable & Soluble) A->B pH 3-7 Coordination E Controlled Cellular Uptake (No Free Radicals) B->E DMT-1 / Ferroportin C Standard Fe(II) Salts (e.g., Ferrous Sulfate) D Free Iron Release (Fenton Reaction / ROS) C->D Uncontrolled Dissociation F High Bioavailability (Therapeutic Delivery) E->F Anemia Treatment

Fig 1. Coordination pathway of N-(morpholin-4-yl)-3-oxobutanamide vs. standard iron salts.

Quantitative Benchmarking

The following table synthesizes the performance metrics of N-(morpholin-4-yl)-3-oxobutanamide against industry-standard chelating agents and supplements.

Chelating AgentDenticityFe³⁺ Affinity ( logβ )Primary MechanismClinical / Research ApplicationROS Potential
N-(morpholin-4-yl)-3-oxobutanamide BidentateModerate ( ∼18.5 for 1:3)Controlled DeliveryIron supplementation, Anemia [1]Very Low
EDTA HexadentateHigh (25.1)Metal SequestrationAnalytical chromatography [2], DetoxLow
Deferoxamine (DFO) HexadentateVery High (30.6)Metal ClearanceIron overload (Hemochromatosis)Low
Ferrous Sulfate (Salt) N/A (Ionic)Low (Unchelated)Uncontrolled ReleaseStandard iron supplementHigh

Experimental Methodologies

To validate the efficacy and safety of new chelating agents, drug development professionals must rely on self-validating experimental systems. Below are the standardized protocols used to benchmark N-(morpholin-4-yl)-3-oxobutanamide.

Protocol 1: Potentiometric Determination of Stability Constants

Objective: Benchmark the thermodynamic stability of the Fe³⁺ complex to ensure it is strong enough to prevent premature dissociation, yet weak enough to allow physiological metal transfer. Causality: The displacement of protons during the chelation of Fe³⁺ by the β -ketoamide ligand results in a measurable drop in pH. By titrating with a strong base, we can mathematically derive the overall stability constant ( logβ3​ ).

  • Solution Preparation: Prepare a 1.0 mM solution of N-(morpholin-4-yl)-3-oxobutanamide in a 0.1 M KCl background electrolyte. (The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable during the titration).

  • Metal Introduction: Add Fe³⁺ chloride to the solution to achieve an exact 1:3 (metal:ligand) molar ratio.

  • Titration: Under a continuous flow of inert nitrogen gas (to prevent CO₂ absorption which skews pH), titrate the mixture with standardized 0.1 M NaOH at a constant 25°C.

  • Data Acquisition & Speciation: Record the pH after each 0.05 mL titrant addition using a calibrated glass electrode. Input the titration curves into non-linear regression software (e.g., HYPERQUAD) to calculate the protonation constants and the logβ3​ value.

Workflow S1 1. Ligand & Metal Preparation S2 2. Acid-Base Titration (NaOH) S1->S2 S3 3. pH Monitoring (Potentiometry) S2->S3 S4 4. Speciation & Log K Calculation S3->S4

Fig 2. Step-by-step potentiometric workflow for determining metal-ligand stability constants.

Protocol 2: Ascorbic Acid Oxidation Assay (Fenton Reactivity Benchmarking)

Objective: Prove that the chelator successfully silences the redox activity of iron, preventing reactive oxygen species (ROS) generation compared to unchelated iron salts. Causality: Free or poorly chelated iron catalyzes the oxidation of ascorbic acid via the Fenton reaction. If the β -ketoamide ligand successfully sequesters the redox-active Fe³⁺ center, the ascorbic acid will not degrade, which is validated by a stable UV absorbance profile [4].

  • Reagent Setup: Prepare a 100 µM solution of ascorbic acid in a physiological phosphate buffer (pH 7.4).

  • Complex Introduction: Introduce 10 µM of the pre-formed Fe³⁺-[N-(morpholin-4-yl)-3-oxobutanamide]₃ complex into the test cuvette. In a parallel control cuvette, introduce 10 µM of unchelated FeSO₄.

  • Spectrophotometric Monitoring: Measure the UV absorbance at 265 nm (the specific peak for ascorbate) continuously over 60 minutes.

  • Validation: The control cuvette (FeSO₄) will show a rapid exponential decay in absorbance at 265 nm, indicating ROS-mediated destruction of ascorbate. The test cuvette containing the β -ketoamide complex will exhibit a flat, stable baseline, proving the ligand's efficacy in preventing oxidative stress.

Conclusion

Benchmarking N-(morpholin-4-yl)-3-oxobutanamide against standard agents reveals a paradigm shift in metal-based drug design. While EDTA and DFO remain unparalleled for metal clearance, they are unsuitable for therapeutic supplementation. By utilizing a bidentate β -ketoamide structure enhanced by a morpholine ring, this ligand achieves the perfect "Goldilocks" stability—strong enough to prevent ROS generation and oxidative toxicity, yet labile enough to permit targeted cellular uptake.

References

  • Title: KR101529273B1 - Fe(iii)
  • Title: Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies Source: PubMed URL: [Link]

  • Title: A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline Source: PubMed URL: [Link]

  • Title: Curcumin derivatives as metal-chelating agents with potential multifunctional activity for pharmaceutical applications Source: PubMed URL: [Link]

Validation

Comparative Efficacy of N-(morpholin-4-yl)-3-oxobutanamide in Pharmaceutical Synthesis

Executive Summary & Strategic Context In modern drug discovery, the morpholine ring is a privileged pharmacophore. Its incorporation into active pharmaceutical ingredients (APIs) reliably modulates pKa, enhances aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary & Strategic Context

In modern drug discovery, the morpholine ring is a privileged pharmacophore. Its incorporation into active pharmaceutical ingredients (APIs) reliably modulates pKa, enhances aqueous solubility, and improves metabolic stability. Historically, chemists have relied on standard β -ketoesters like Ethyl Acetoacetate (EAA) to build heterocyclic cores, followed by late-stage amidation to introduce the morpholine moiety.

However, the advent of pre-functionalized β -ketoamides, specifically N-(morpholin-4-yl)-3-oxobutanamide , has revolutionized this workflow. By embedding the morpholine functional group directly into the building block, chemists can execute single-step cyclizations to yield complex, functionalized heterocycles. These pre-functionalized β -ketoamides are now critical intermediates in the preparation of APIs and specialized metal complexes, such as Fe(III)- β -ketoamide therapeutics for iron deficiency anemia[1]. Regulatory and chemical databases, such as the US EPA's CompTox, actively track various morpholine-substituted oxobutanamides due to their growing prevalence in industrial pipelines[2].

This guide objectively compares the synthetic efficacy of N-(morpholin-4-yl)-3-oxobutanamide against traditional alternatives, providing actionable data and self-validating protocols for drug development professionals.

Mechanistic Superiority: Direct vs. Stepwise Functionalization

Acetoacetamide derivatives are versatile building blocks in organic synthesis, particularly for constructing pyrazole, pyridine, and thiophene scaffolds via Knorr and Gewald syntheses[3]. The physical properties of acetoacetamides—typically presenting as white crystalline solids with excellent solubility in polar solvents—facilitate their use in homogeneous catalysis and condensation reactions[4].

When synthesizing a morpholine-bearing pyrazole API, the choice of starting material dictates the entire synthetic route:

  • The Traditional Route (Ethyl Acetoacetate): Requires a 3-step sequence. EAA is cyclized with a hydrazine to form an ester-pyrazole. This intermediate must be saponified into a carboxylic acid, activated with expensive peptide coupling reagents (e.g., HATU), and finally reacted with morpholine. This route suffers from poor atom economy and high organic waste.

  • The Direct Route (N-(morpholin-4-yl)-3-oxobutanamide): Requires only 1 step. The pre-functionalized β -ketoamide undergoes direct Knorr cyclization with hydrazine. The morpholine moiety is preserved throughout the cyclization, yielding the final API scaffold immediately. Water is the only byproduct, drastically lowering the E-factor.

Quantitative Efficacy Comparison

The following table summarizes the performance metrics of three distinct β -keto building blocks in the synthesis of a standardized pyrazole API core.

ParameterEthyl Acetoacetate (EAA)N-Phenyl-3-oxobutanamideN-(morpholin-4-yl)-3-oxobutanamide
Synthetic Strategy 3-Step (Stepwise)1-Step (Direct)1-Step (Direct)
Overall Yield 45–55%75–85%78–88%
Atom Economy Low (Loss of EtOH, coupling reagents)High (Loss of H₂O only)High (Loss of H₂O only)
API Aqueous Solubility Poor (Requires late-stage modification)Poor (Highly lipophilic phenyl ring)Excellent (Morpholine acts as a basic solubilizer)
Process E-Factor > 25 (High waste from purification)< 10 (Low waste)< 10 (Low waste)

Pathway Visualization

G EAA Ethyl Acetoacetate (Traditional Route) Cyclization1 Knorr Cyclization (Hydrazine, EtOH, H+) EAA->Cyclization1 N_Morph N-(morpholin-4-yl)-3-oxobutanamide (Direct Route) Cyclization2 Knorr Cyclization (Hydrazine, EtOH, H+) N_Morph->Cyclization2 Intermediate Ester-Pyrazole Intermediate Cyclization1->Intermediate Product Morpholine-Functionalized Pyrazole API Cyclization2->Product High Atom Economy (1 Step) Hydrolysis Saponification (NaOH, then HCl) Intermediate->Hydrolysis Amidation Amidation (Morpholine, HATU, DIPEA) Hydrolysis->Amidation Amidation->Product High Waste (3 Steps)

Fig 1: Workflow comparison: Traditional EAA synthesis vs. Direct N-morpholino-3-oxobutanamide route.

Self-Validating Experimental Protocol: Direct Knorr Pyrazole Synthesis

To ensure maximum trustworthiness and reproducibility, the following protocol for synthesizing a morpholine-functionalized pyrazole core is designed as a self-validating system. Each step includes the underlying chemical causality and observable validation metrics.

Step 1: Reagent Solvation and Imine Formation
  • Action: In a 100 mL round-bottom flask, dissolve N-(morpholin-4-yl)-3-oxobutanamide (10 mmol) and phenylhydrazine (10 mmol) in 30 mL of anhydrous ethanol. Add glacial acetic acid (1 mmol, 0.1 eq)[3].

  • Causality: Ethanol serves as a polar protic solvent that stabilizes the transition state of the nucleophilic addition. The catalytic glacial acetic acid selectively protonates the ketone carbonyl, increasing its electrophilicity without fully neutralizing the basic hydrazine nucleophile.

  • Self-Validation: The reaction mixture will transition from a clear solution to a distinct pale yellow within 10–15 minutes. This chromic shift is a visual confirmation of the hydrazone intermediate forming. If the solution remains colorless, the acid catalyst may have been quenched by ambient moisture, requiring a pH adjustment (target pH ~5).

Step 2: Thermal Cyclization
  • Action: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2 hours under continuous magnetic stirring[3].

  • Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the secondary amine onto the amide carbonyl. This step drives the cyclization and subsequent dehydration to form the thermodynamically stable aromatic pyrazole ring.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent. The successful progression is validated by the disappearance of the UV-active hydrazone spot ( Rf​≈0.4 ) and the emergence of a highly fluorescent pyrazole product spot ( Rf​≈0.6 ) under 254 nm UV light.

Step 3: Isolation and Crystallization
  • Action: Cool the reaction mixture to 0°C in an ice bath. Add 10 mL of cold distilled water dropwise to induce precipitation. Filter the resulting solid under vacuum and wash with cold ethanol[3].

  • Causality: The addition of water increases the polarity of the solvent system, drastically reducing the solubility of the lipophilic pyrazole product while keeping unreacted starting materials and acetic acid in solution.

  • Self-Validation: The formation of a white to off-white crystalline solid[4] confirms successful precipitation. A sharp melting point analysis of the dried solid will validate the purity of the final morpholine-functionalized API scaffold, ready for downstream biological assays.

References

  • US EPA. "Butanamide, N-[4-(4-morpholinyl)phenyl]-3-oxo- - Substance Details". US EPA CompTox Chemicals Dashboard. URL:[Link]

  • Google Patents. "KR101529273B1 - Fe(iii) complex compounds for the treatment and prophylaxis of iron deficiency symptoms and iron deficiency anemias". Google Patents.

Sources

Comparative

Advanced Extraction Modalities for N-(morpholin-4-yl)-3-oxobutanamide: A Comparative Performance Guide

Executive Summary N-(morpholin-4-yl)-3-oxobutanamide is a highly versatile β-ketoamide, prominently utilized as a chelating ligand in the synthesis of Fe(III) complexes for the treatment of iron deficiency anemia[1]. Iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(morpholin-4-yl)-3-oxobutanamide is a highly versatile β-ketoamide, prominently utilized as a chelating ligand in the synthesis of Fe(III) complexes for the treatment of iron deficiency anemia[1]. Isolating this compound from complex reaction mixtures or biological matrices presents a significant analytical challenge. Its structure features a basic morpholine ring, a hydrogen-bonding amide linkage, and a β-keto moiety capable of keto-enol tautomerism. These functional groups render the molecule highly polar and water-soluble. This guide objectively compares the mechanistic causality, experimental protocols, and performance metrics of Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE) for the isolation of this critical intermediate.

Mechanistic Overview of the Target Analyte

The synthesis of N-(morpholin-4-yl)-3-oxobutanamide is typically achieved via the acetoacetylation of morpholin-4-amine using diketene or an acetoacetate derivative[2]. The resulting molecule exists in a dynamic pH-dependent keto-enol equilibrium. Because the molecule contains both a hydrogen-bond accepting morpholine oxygen/nitrogen and a hydrogen-bond donating amide, it exhibits strong affinity for aqueous matrices. Consequently, standard extraction techniques often suffer from poor recovery unless the specific physicochemical properties of the analyte are manipulated.

G Synthesis Morpholin-4-amine + Diketene Compound N-(morpholin-4-yl)-3-oxobutanamide (Highly Polar, Water-Soluble) Synthesis->Compound Tautomerism Keto-Enol Tautomerism (pH Dependent) Compound->Tautomerism LLE Liquid-Liquid Extraction (Requires Salting Out) Compound->LLE SPE Solid-Phase Extraction (Polymeric HLB Sorbent) Compound->SPE SFE Supercritical Fluid Extraction (scCO2 + Polar Modifier) Compound->SFE

Synthesis, structural dynamics, and extraction pathways for N-(morpholin-4-yl)-3-oxobutanamide.

Comparative Extraction Methodologies

Liquid-Liquid Extraction (LLE)

Mechanism & Causality: Because β-ketoamides are inherently polar, their partition coefficient ( Kow​ ) heavily favors the aqueous phase. To drive N-(morpholin-4-yl)-3-oxobutanamide into an organic solvent, two causal adjustments must be made:

  • pH Control: The morpholine nitrogen must be deprotonated to minimize its ionic character. Adjusting the pH to ~8.5 ensures the basic amine is neutral.

  • Salting-Out Effect: The aqueous phase must be saturated with an inorganic salt (e.g., NaCl). This increases the ionic strength of the aqueous layer, effectively "hydrating" the salt ions and decreasing the solubility of the polar organic analyte, forcing it into the organic phase (e.g., Ethyl Acetate).

Self-Validating Protocol:

  • pH Adjustment: Adjust the aqueous reaction mixture to pH 8.5 using 1M NaOH. Validation: Verify pH with a calibrated meter to prevent degradation of the β-ketoamide.

  • Salting Out: Add solid NaCl to the aqueous phase under vigorous stirring until saturation is reached (undissolved salt remains visible).

  • Extraction: Extract the aqueous layer with 3 equal volumes of Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with a minimal volume (10% of total organic volume) of saturated brine to remove residual water without pulling the analyte back into the aqueous phase.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at 40°C.

Solid-Phase Extraction (SPE) using Polymeric Sorbents

Mechanism & Causality: Traditional silica-based C18 sorbents struggle to retain highly polar analytes, resulting in premature breakthrough[3]. Instead, a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent is required[4]. The copolymer of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone provides a "polar hook" that captures the amide and morpholine groups via dipole-dipole and hydrogen-bonding interactions[4]. Because the sorbent is water-wettable, it allows for a simplified load-wash-elute protocol without the risk of the sorbent drying out and losing retention capacity[3].

Self-Validating Protocol:

  • Load: Directly load the aqueous sample (adjusted to neutral pH) onto an Oasis HLB cartridge at a flow rate of 1 mL/min. Validation: Collect the load effluent and analyze via HPLC-UV to confirm zero analyte breakthrough.

  • Wash: Wash the cartridge with 5% Methanol in water. This specific concentration is strong enough to disrupt weak matrix interactions (removing salts and proteins) but weak enough that the target β-ketoamide remains fully retained.

  • Elute: Elute the target compound using 2 column volumes of 100% Methanol.

  • Evaporate: Dry the eluate under a gentle stream of nitrogen at 35°C.

Supercritical Fluid Extraction (SFE)

Mechanism & Causality: Supercritical Carbon Dioxide (scCO₂) is an excellent, environmentally benign solvent, but its polarity is akin to pentane, making it inherently poor for extracting polar amides[5]. To overcome this, a polar co-solvent or "modifier" (e.g., Methanol) must be added to the scCO₂ stream[5][6]. The methanol modifier acts as a hydrogen-bond donor and acceptor, disrupting the solute-matrix interactions that neat scCO₂ cannot break, thereby drastically increasing the solubility of the β-ketoamide in the supercritical fluid[6].

Self-Validating Protocol:

  • Preparation: Mix the crude solid matrix (or lyophilized reaction mixture) with an inert dispersant (e.g., diatomaceous earth) to prevent channeling.

  • Parameter Setup: Load the mixture into the SFE extraction vessel. Pressurize the system to 300 bar and heat to 50°C to ensure the fluid is well above its critical point.

  • Dynamic Extraction: Introduce scCO₂ modified with 15% (v/v) Methanol at a flow rate of 2.0 mL/min for 30 minutes. Validation: Monitor the extraction yield over time; 15% modifier should yield >80% recovery within 30 minutes.

  • Collection: Depressurize the fluid through a restrictor into a collection vial containing 5 mL of methanol to trap the analyte and prevent aerosolization.

Performance Data & Decision Matrix

To facilitate objective decision-making, the quantitative performance metrics of each extraction methodology are summarized below.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (HLB)Supercritical Fluid Extraction (SFE)
Typical Recovery (%) 65 - 75%> 90%80 - 85%
Extract Purity Moderate (Requires rigorous washing)High (Targeted matrix removal)High (Tunable selectivity via pressure)
Solvent Consumption High (50-100 mL/g of analyte)Low (< 5 mL/sample)Very Low (scCO₂ + 15% Modifier)
Scalability Excellent (Ideal for bulk synthesis)Poor (Best for analytical/prep scale)Moderate (Pilot/Industrial scale)
Primary Limitation Emulsion formation, poor partitioningHigh consumable cost per sampleHigh initial capital expenditure
Workflow Selection Matrix

DecisionMatrix Start Determine Extraction Scale & Matrix Complexity ScaleLarge Large Scale / Bulk Synthesis (>100g) Start->ScaleLarge ScaleSmall Analytical / Bioanalytical (<1g) Start->ScaleSmall ScaleGreen Green Chemistry / Solid Matrix (Pilot Scale) Start->ScaleGreen MethodLLE Liquid-Liquid Extraction (Cost-effective, High Solvent) ScaleLarge->MethodLLE MethodSPE Solid-Phase Extraction (HLB) (High Purity, Low Volume) ScaleSmall->MethodSPE MethodSFE Supercritical Fluid Extraction (Eco-friendly, High CapEx) ScaleGreen->MethodSFE

Decision matrix for selecting the optimal extraction method based on scale and matrix.

Conclusion

The successful isolation of N-(morpholin-4-yl)-3-oxobutanamide requires a tailored approach that accounts for its high polarity and hydrogen-bonding capabilities. For large-scale synthetic workflows, LLE remains the most cost-effective method, provided that strict pH control and salting-out techniques are employed. For bioanalytical applications or high-throughput screening where purity and recovery are paramount, polymeric SPE (HLB) is the undisputed gold standard. Finally, for laboratories prioritizing green chemistry and processing solid matrices, SFE with a polar modifier offers a highly selective, low-solvent alternative, albeit with higher initial equipment costs.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(morpholin-4-yl)-3-oxobutanamide

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates like N-(morpholin-4-yl)-3-oxobutanamide requires more than just a superficial reading of a Safety Data Sheet (SDS). For rese...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates like N-(morpholin-4-yl)-3-oxobutanamide requires more than just a superficial reading of a Safety Data Sheet (SDS). For researchers and drug development professionals—particularly those synthesizing novel Fe(III) β-ketoamide complexes for the treatment of iron deficiency anemias 1—understanding the causality behind safety protocols is the foundation of a self-validating safety culture.

This guide provides an authoritative, step-by-step operational and logistical framework for the safe handling, synthesis, and disposal of N-(morpholin-4-yl)-3-oxobutanamide, tailored to meet stringent laboratory standards (including compliance with Japanese Industrial Safety and Health Act guidelines for laboratories operating in Japan).

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule's structural liabilities. N-(morpholin-4-yl)-3-oxobutanamide is synthesized via the acetoacetylation of 4-aminomorpholine 2.

  • The Morpholine Moiety: Morpholine derivatives are notorious for their basicity and ability to act as skin permeation enhancers. Exposure can lead to severe mucosal irritation and potential sensitization.

  • The β-Ketoamide Core: While generally stable, β-ketoamides can enolize and act as weak electrophiles. Furthermore, the primary precursor, 4-aminomorpholine , is a flammable liquid (Flash Point ~45°C) that causes serious eye and respiratory irritation 3.

Table 1: Quantitative Hazard Data & Operational Implications

Chemical EntityParameterValueOperational Implication
N-(morpholin-4-yl)-3-oxobutanamide Molecular Weight186.21 g/mol Moderate volatility; dust/aerosol generation is the primary inhalation risk during transfer.
4-Aminomorpholine (Precursor) Flash Point~45°CRequires explosion-proof fume hoods, grounded equipment, and anti-static precautions.
4-Aminomorpholine (Precursor) pH (Aqueous)> 10 (Strong Base)Corrosive to skin/eyes; mandates chemical splash goggles and face shield during synthesis.
Fe(III) Complex (Product) Iron Coordination3:1 Ligand:FeHighly colored (often deep red/purple); acts as a visual indicator for surface contamination.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE when handling this compound or its precursors. The following matrix is designed to prevent transdermal breakthrough and mucosal exposure.

  • Hand Protection: Standard latex gloves are highly permeable to morpholine derivatives. Mandatory: Use extended-cuff Nitrile gloves (minimum 8-mil thickness). If handling bulk precursor solvents, double-gloving with a heavier butyl rubber outer glove is required.

  • Eye/Face Protection: Chemical splash goggles (JIS T 8151 compliant) combined with a full-face shield. Causality: The basicity of the amine precursors can cause irreversible corneal damage upon splashing.

  • Body Protection: A flame-resistant (FR) Nomex® lab coat is required during the synthesis phase due to the flammability of 4-aminomorpholine. Ensure cuffs are tucked under the nitrile gloves.

  • Respiratory Protection: Handling must occur inside a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood with a face velocity of at least 0.5 m/s. If engineering controls fail, a half-mask respirator with ABEK1P3 (organic vapor/ammonia/particulate) cartridges is required.

Operational Workflow: Synthesis & Handling Protocol

The following self-validating protocol details the safe handling of N-(morpholin-4-yl)-3-oxobutanamide during the synthesis of therapeutic Fe(III) complexes.

Step 1: Pre-Reaction Setup & Grounding

  • Ensure the fume hood is cleared of all incompatible materials (strong acids, oxidizing agents).

  • Ground all glassware and transfer vessels to prevent static discharge, as the 4-aminomorpholine precursor is a flammable liquid.

  • Lay down highly absorbent, chemical-resistant bench pads to capture micro-spills.

Step 2: Ligand Preparation (Acetoacetylation)

  • Under an inert argon atmosphere, transfer 4-aminomorpholine using a non-sparking syringe.

  • Introduce the acetoacetylating agent (e.g., diketene or ethyl acetoacetate) dropwise at 0–5°C. Causality: Controlling the exothermic reaction prevents the volatilization of unreacted morpholine derivatives.

  • Isolate the N-(morpholin-4-yl)-3-oxobutanamide via controlled crystallization.

Step 3: Fe(III) Complexation

  • Dissolve the isolated β-ketoamide ligand in an appropriate aqueous/ethanolic solvent blend.

  • Slowly add an aqueous solution of FeCl₃ while monitoring the pH. The solution will turn a deep, distinct color as the Fe(III) complex forms 1.

  • Filter the resulting complex using a vacuum manifold, ensuring the mother liquor is trapped in a secondary containment flask.

Workflow Start Pre-Weighing & Grounding (Fume Hood) Synth Acetoacetylation (4-Aminomorpholine + Diketene) Start->Synth Inert Argon Atm Purify Crystallization & Ligand Isolation Synth->Purify 0-5°C Cooling Complex Fe(III) Complexation (Addition of FeCl3) Purify->Complex pH Controlled Waste Mother Liquor to Aqueous Waste Purify->Waste Filtrate Complex->Waste Excess Reagents

Figure 1: Operational workflow for the synthesis and complexation of N-(morpholin-4-yl)-3-oxobutanamide.

Spill Response & Waste Disposal Protocols

A localized spill of morpholine-based compounds presents immediate inhalation and contact risks. Execute the following protocol immediately upon detection.

Immediate Spill Response Protocol:

  • Evacuate & Assess: Stop all work. Assess if the spill is solid (ligand/complex) or liquid (precursor/solvent).

  • Containment: For liquid spills, surround the perimeter with inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Neutralization & Collection: Using non-sparking tools, scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a 10% bleach solution followed by copious amounts of soapy water. The basic nature of the amine residue requires thorough aqueous flushing.

Waste Disposal Plan: Under the Japanese Pollutant Release and Transfer Register (PRTR) and ISHA regulations, waste containing morpholine derivatives and heavy metals (Iron) must be strictly segregated.

  • Organic/Flammable Waste: Unreacted 4-aminomorpholine and organic solvents must be collected in red-tagged, vented carboys for high-temperature incineration by a licensed industrial waste contractor (産業廃棄物処理業者).

  • Aqueous Heavy Metal Waste: Mother liquors containing excess Fe(III) and water-soluble β-ketoamide must be collected in blue-tagged containers for specialized aqueous chemical treatment. Do not mix with general organic waste, as unexpected coordination complexes can precipitate and over-pressurize containers.

Spill Detect Spill Detected (Evacuate Area) Assess Assess Phase (Solid vs. Liquid) Detect->Assess PPE Don Emergency PPE (Respirator, Heavy Gloves) Assess->PPE Contain Containment (Vermiculite/Sand) PPE->Contain Clean Mechanical Collection (Non-sparking tools) Contain->Clean Decon Surface Decon (10% Bleach / Soap) Clean->Decon Dispose Licensed Incineration (PRTR Compliant) Decon->Dispose

Figure 2: Step-by-step emergency spill response and decontamination pathway.

References

  • Patent KR101529273B1 - Fe(iii) complex compounds for the treatment and prophylaxis of iron deficiency symptoms and iron deficiency anemias. Google Patents.
  • SAFETY DATA SHEET: 4-Aminomorpholine - Fisher Scientific.
  • N-(4-acetylphenyl)-3-oxobutanamide | 83999-28-4 (Beta-Ketoamide Handling & Synthesis) - Benchchem.

Sources

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